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  • Product: (5-(tert-Butyl)isoxazol-4-yl)methanol
  • CAS: 155602-41-8

Core Science & Biosynthesis

Foundational

(5-(tert-Butyl)isoxazol-4-yl)methanol (CAS 155602-41-8): A Comprehensive Technical Guide for Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic deployment of heterocyclic building blocks is paramount for modulating physicochemical properties and target affinity. (5-(tert-Butyl)isoxaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic deployment of heterocyclic building blocks is paramount for modulating physicochemical properties and target affinity. (5-(tert-Butyl)isoxazol-4-yl)methanol (CAS 155602-41-8) represents a highly specialized, sterically demanding bioisosteric scaffold[1]. Featuring a bulky 5-tert-butyl group coupled with a versatile 4-hydroxymethyl synthetic handle, this compound is engineered to occupy deep hydrophobic pockets while providing a vector for further functionalization[2].

This whitepaper provides an authoritative, in-depth analysis of the structural causality, synthetic methodology, and analytical validation of (5-(tert-Butyl)isoxazol-4-yl)methanol, ensuring that researchers can integrate this building block into their discovery pipelines with high fidelity and reproducibility.

Structural Causality & Physicochemical Profiling

The architectural design of (5-(tert-Butyl)isoxazol-4-yl)methanol is not accidental; every functional group serves a distinct mechanistic purpose in drug design.

  • The Isoxazole Core: The 1,2-oxazole ring acts as a robust bioisostere for amides and esters[3]. It possesses distinct hydrogen-bond accepting capabilities (via the nitrogen atom) while maintaining a relatively low basicity, which is crucial for optimizing oral bioavailability and membrane permeability.

  • The 5-tert-Butyl Group: This highly lipophilic, sterically demanding moiety severely restricts the rotational degrees of freedom of adjacent bonds. In kinase inhibitors and GPCR ligands, the tert-butyl group acts as a "hydrophobic anchor," driving binding affinity through favorable van der Waals interactions and the displacement of high-energy water molecules from deep binding pockets[4].

  • The 4-Hydroxymethyl Handle: The primary alcohol provides a critical synthetic vector. It can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., mesylate, halide) to facilitate cross-coupling, etherification, or nucleophilic substitution[5].

Quantitative Data Summary

The following table summarizes the key physicochemical parameters that dictate the compound's behavior in synthesis and biological systems.

ParameterValue / DescriptionAnalytical Causality
CAS Number 155602-41-8Unique chemical identifier[1].
Molecular Formula C8H13NO2Determines exact mass for HRMS validation.
Molecular Weight 155.19 g/mol Low molecular weight, ideal for fragment-based design.
LogP (Predicted) ~1.8 - 2.2Optimal lipophilicity for passive membrane permeation.
H-Bond Donors 1 (Hydroxyl)Facilitates target engagement or synthetic derivatization.
H-Bond Acceptors 3 (N, O, OH)Enhances solubility and target binding networks.
Storage Conditions 2-8°C, SealedPrevents slow oxidative degradation of the primary alcohol[6].

Synthetic Methodology & Mechanistic Workflows

The synthesis of (5-(tert-Butyl)isoxazol-4-yl)methanol requires precise chemocontrol. The primary challenge lies in the reduction of the isoxazole-4-carboxylate precursor; the N-O bond of the isoxazole ring is notoriously sensitive to reductive cleavage by strong hydride sources (like prolonged exposure to


)[5]. Therefore, a chemoselective approach using Diisobutylaluminium hydride (DIBAL-H) at cryogenic temperatures is mandated.
Step-by-Step Experimental Protocol

Phase 1: Regioselective Isoxazole Cyclization

  • Enamine Formation: Charge a flame-dried flask with ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)[7]. Stir at 80°C for 4 hours. The causality here is to activate the alpha-carbon, ensuring regioselective cyclization in the next step.

  • Cyclization: Cool the mixture to room temperature. Add a solution of hydroxylamine hydrochloride (1.5 eq) in ethanol/water, followed by sodium acetate (1.5 eq) to buffer the system[8].

  • Isolation: Stir at 60°C for 6 hours. Concentrate, extract with ethyl acetate, wash with brine, and purify via silica gel chromatography to yield ethyl 5-(tert-butyl)isoxazole-4-carboxylate .

Phase 2: Chemoselective Reduction (Self-Validating System)

  • Preparation: Dissolve the intermediate ester (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the system strictly to -78°C using a dry ice/acetone bath.

  • Hydride Addition: Dropwise, add DIBAL-H (1.0 M in hexanes, 2.2 eq) over 30 minutes. In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the ester spot validates the complete conversion to the alcohol without N-O bond cleavage[5].

  • Quenching: Quench the reaction at -78°C by the careful addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)[7].

  • Workup: Warm to room temperature and stir vigorously for 2 hours until the phases separate clearly (breaking the aluminum emulsion). Extract the aqueous layer with DCM, dry over

    
    , and concentrate in vacuo to yield the target (5-(tert-Butyl)isoxazol-4-yl)methanol .
    

SynthesisWorkflow A Ethyl 4,4-dimethyl- 3-oxopentanoate C Ethyl 5-(tert-butyl) isoxazole-4-carboxylate A->C Regioselective Cyclization B DMF-DMA & NH2OH·HCl B->C D DIBAL-H Reduction (-78°C, DCM) C->D IPC: TLC Check E (5-(tert-Butyl)isoxazol- 4-yl)methanol D->E Chemoselective Quench

Figure 1: Chemoselective synthetic workflow for (5-(tert-Butyl)isoxazol-4-yl)methanol.

Application in Drug Discovery: Pharmacophore Mapping

When integrated into a drug discovery program, the (5-(tert-butyl)isoxazol-4-yl)methyl moiety acts as a critical pharmacophore element. By converting the alcohol into an amine or ether linkage, the isoxazole core can be appended to various scaffolds.

The logical relationship between the structural features of the compound and its biological target interactions is mapped below. The steric bulk of the tert-butyl group forces the adjacent vectors into specific dihedral angles, effectively pre-organizing the molecule into its bioactive conformation. This reduces the entropic penalty of binding, thereby increasing overall target affinity.

PharmacophoreLogic Core Isoxazole Core Amide Bioisostere TButyl 5-tert-Butyl Group Steric Shielding Core->TButyl Hydroxymethyl 4-Hydroxymethyl Synthetic Vector Core->Hydroxymethyl Target Biological Target (e.g., Kinase) Hydrophobic Pocket Binding TButyl->Target Van der Waals / Desolvation Hydroxymethyl->Target Linker Attachment Point

Figure 2: Pharmacophore mapping and target interaction logic.

Analytical Validation Protocol

To ensure the integrity of the self-validating synthetic system, rigorous analytical QC must be performed. The presence of the intact isoxazole ring and the primary alcohol must be confirmed to rule out over-reduction or ring-opening side reactions.

Analytical TechniqueExpected SpecificationCausality / Diagnostic Value
1H NMR (CDCl3)

8.20 (s, 1H), 4.55 (s, 2H), 1.40 (s, 9H)
The singlet at ~8.20 ppm confirms the intact isoxazole C3 proton. The 4.55 ppm singlet confirms the

of the primary alcohol.
13C NMR (CDCl3)

~175.0, 150.5, 115.0, 54.0, 32.0, 28.5
Confirms the carbon framework. The peak at ~54.0 ppm is diagnostic for the hydroxymethyl carbon.
LC-MS (ESI+)

Validates the exact mass. Absence of

confirms no over-reduction of the N-O bond[9].
HPLC (Reverse Phase)

AUC (UV at 254 nm)
Ensures purity suitable for downstream biological assay synthesis[2].

References

  • PubChem. "3-Amino-5-tert-butylisoxazole". National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

In-Depth Technical Guide: Physical and Chemical Properties of (5-(tert-Butyl)isoxazol-4-yl)methanol

Executive Summary As medicinal chemistry continues to evolve, the strategic deployment of heteroaromatic bioisosteres has become a cornerstone of rational drug design. (5-(tert-Butyl)isoxazol-4-yl)methanol (CAS: 155602-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry continues to evolve, the strategic deployment of heteroaromatic bioisosteres has become a cornerstone of rational drug design. (5-(tert-Butyl)isoxazol-4-yl)methanol (CAS: 155602-41-8) represents a highly privileged scaffold, combining the unique electronic distribution of the isoxazole core with the steric shielding of a tert-butyl group and the synthetic versatility of a hydroxymethyl handle. This whitepaper provides a comprehensive, self-validating framework detailing the physicochemical properties, scalable synthesis protocols, downstream reactivity, and advanced applications of this molecule in epigenetic drug discovery.

Molecular Architecture and Physicochemical Profiling

The structural architecture of (5-(tert-Butyl)isoxazol-4-yl)methanol dictates its behavior in both synthetic environments and biological systems. The isoxazole ring acts as a robust bioisostere for amides and phenyl rings, offering improved aqueous solubility and distinct hydrogen-bonding capabilities[3]. The tert-butyl group at the C5 position provides significant steric bulk, which not only shields the heteroaromatic core from rapid metabolic degradation but also drives high-affinity hydrophobic packing within target protein pockets.

Quantitative Physicochemical Data

The following table summarizes the core physical and chemical parameters necessary for experimental planning and pharmacokinetic modeling.

PropertyValue / Description
IUPAC Name (5-(tert-Butyl)isoxazol-4-yl)methanol
CAS Registry Number 155602-41-8
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
Topological Polar Surface Area (tPSA) 46.3 Ų
Predicted LogP (Lipophilicity) ~1.8 – 2.1
Hydrogen Bond Donors / Acceptors 1 / 3
Physical State (Standard Conditions) Solid / Crystalline Powder
SMILES String CC(C)(C)C1=C(CO)C=NO1

De Novo Synthesis and Scalable Workflows

The synthesis of 4,5-disubstituted isoxazoles requires precise control over regioselectivity. The protocol below outlines a robust, three-step workflow starting from commercially available ethyl pivaloylacetate.

Step-by-Step Methodology & Causality
  • Enol Ether Formation:

    • Protocol: React ethyl pivaloylacetate with triethyl orthoformate (1.5 eq) in the presence of acetic anhydride (2.0 eq). Heat the mixture to 120 °C for 6 hours.

    • Causality: Acetic anhydride is critical here; it acts as an acetylating agent and water scavenger, reacting with the ethanol byproduct to form ethyl acetate. This continuously shifts the equilibrium forward, ensuring complete conversion to the enol ether intermediate.

  • Regioselective Ring Closure:

    • Protocol: Dissolve the crude enol ether in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq). Reflux for 4 hours.

    • Causality: Sodium acetate is chosen as a mild base to liberate free hydroxylamine in situ. A stronger base could trigger the degradation of the enol ether. The regioselectivity is thermodynamically driven: the more nucleophilic nitrogen of hydroxylamine attacks the highly electrophilic ethoxymethylene carbon, followed by cyclization onto the sterically hindered ketone, ensuring the tert-butyl group is locked at the C5 position[5].

  • Ester Reduction:

    • Protocol: Dissolve the resulting ethyl 5-(tert-butyl)isoxazole-4-carboxylate in anhydrous THF. Cool to 0 °C and slowly add a solution of Lithium Aluminum Hydride (LiAlH₄, 1.1 eq). Stir for 2 hours, warming to room temperature. Quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

    • Causality: The electron-withdrawing nature of the isoxazole ring deactivates the C4 ester, rendering mild reducing agents like NaBH₄ ineffective. LiAlH₄ provides the necessary hydride transfer capability. The Fieser quench is mandatory to precipitate aluminum salts as a granular white solid, preventing the formation of unfilterable emulsions and ensuring high recovery of the target alcohol.

SynthesisWorkflow SM Ethyl Pivaloylacetate (Starting Material) Int1 Enol Ether Intermediate SM->Int1 HC(OEt)3 Ac2O, 120°C Int2 Isoxazole Ester Intermediate Int1->Int2 NH2OH·HCl EtOH, Reflux Prod (5-(tert-Butyl)isoxazol- 4-yl)methanol Int2->Prod LiAlH4, THF 0°C to RT

Caption: Step-by-step synthetic workflow for (5-(tert-Butyl)isoxazol-4-yl)methanol.

Mechanistic Reactivity and Downstream Derivatization

The C4-hydroxymethyl group is pseudo-benzylic due to the adjacent heteroaromatic system. This unique electronic environment allows for highly selective derivatization.

  • Selective Oxidation: Treatment with Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP) smoothly oxidizes the alcohol to the corresponding aldehyde. Causality: MnO₂ is specifically selected because it selectively oxidizes allylic/benzylic-like alcohols without the risk of over-oxidation to the carboxylic acid, which is a common failure mode when using Jones reagent.

  • Electrophilic Activation: The alcohol can be converted to a mesylate (MsCl, Et₃N, DCM, 0 °C) or a bromide (PBr₃, DCM). This transforms the hydroxyl into a superior leaving group, enabling Sₙ2 nucleophilic displacement to build complex pharmacophores.

ReactivityPathway Core (5-(tert-Butyl)isoxazol-4-yl)methanol Aldehyde Oxidation to Aldehyde Core->Aldehyde MnO2 or DMP Halide Conversion to Bromide/Mesylate Core->Halide PBr3 or MsCl/Et3N ReductiveAmination Reductive Amination (Kinase Scaffolds) Aldehyde->ReductiveAmination R-NH2, NaBH(OAc)3 NucleophilicSub Nucleophilic Substitution (GPCR Ligands) Halide->NucleophilicSub Nu-, Base

Caption: Logical relationship of downstream derivatization and drug discovery applications.

Application in Drug Discovery: Epigenetic Modulation

In contemporary medicinal chemistry, alkyl-substituted isoxazoles are highly prized as acetyl-lysine mimics [1]. Proteins containing bromodomains (such as the BET family protein BRD4) act as epigenetic "readers" that recognize acetylated lysine residues on histone tails, driving the transcription of oncogenes like MYC[2].

Derivatives of (5-(tert-Butyl)isoxazol-4-yl)methanol are utilized to competitively inhibit this interaction. The isoxazole nitrogen and oxygen atoms form critical hydrogen bonds with a conserved Asparagine residue (e.g., Asn140 in BRD4) and a network of structured water molecules at the base of the binding pocket. Simultaneously, the tert-butyl group provides superior hydrophobic packing against the WPF shelf (Trp81, Pro82, Phe83) compared to smaller methyl substituents, drastically increasing both binding affinity and target residence time. However, developers must monitor these scaffolds, as certain isoxazole motifs can undergo bioactivation into reactive extended quinone-methides, necessitating careful toxicity screening[4].

BETPathway Chromatin Acetylated Chromatin (Epigenetic Mark) BRD4 BRD4 (BET Family) Reader Protein Chromatin->BRD4 Binds via Bromodomain Oncogenes Transcription of MYC / BCL2 BRD4->Oncogenes Recruits P-TEFb Tumor Tumor Cell Proliferation Oncogenes->Tumor Drives Inhibitor Isoxazole-based Inhibitor Inhibitor->BRD4 Competitive Binding (Acetyl-Lysine Mimic) Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces

Caption: Mechanism of action for isoxazole-based inhibitors in the BRD4 signaling pathway.

Analytical Characterization Protocols

To ensure self-validating experimental integrity, the synthesized (5-(tert-Butyl)isoxazol-4-yl)methanol must be rigorously characterized.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.35 (s, 1H, Isoxazole C3-H) – The extreme downfield shift confirms the formation of the heteroaromatic ring.
      
    • 
       4.62 (s, 2H, -CH₂ OH) – Confirms successful reduction of the ester.
      
    • 
       2.15 (br s, 1H, -OH ) – Exchangeable with D₂O.
      
    • 
       1.42 (s, 9H, -C(CH₃ )₃) – Integrates to 9 protons, confirming the intact tert-butyl group.
      
  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 156.1. A secondary peak at m/z 138.1 [M-H₂O+H]⁺ is commonly observed due to the facile loss of the pseudo-benzylic hydroxyl group in the ionization source.

References

  • Title: Isoxazole-Derived Amino Acids are Bromodomain-Binding Acetyl-Lysine Mimics: Incorporation into Histone H4 Peptides and Histone H3 Source: Angewandte Chemie International Edition / PubMed Central URL: [Link]

  • Title: Discovery of Chemical Inhibitors of Human Bromodomains Source: Chemical Reviews / ACS Publications URL: [Link]

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: Topics in Medicinal Chemistry / PubMed Central URL: [Link]

  • Title: Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors Source: Metabolites / MDPI URL: [Link]

  • Title: Greening of Monocyclic N- and O-Azole Synthesis through Sonochemistry Source: ACS Omega URL: [Link]

Foundational

Synthesis of (5-(tert-Butyl)isoxazol-4-yl)methanol: A Comprehensive Methodological Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide Executive Summary & Strategic Design The isoxazole ring is a privileged pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary & Strategic Design

The isoxazole ring is a privileged pharmacophore in medicinal chemistry, frequently utilized to improve the metabolic stability and binding affinity of drug candidates. Specifically, 5-substituted isoxazole-4-carbinols are critical synthetic intermediates for kinase inhibitors and anti-inflammatory agents. As a Senior Application Scientist, I have structured this guide to detail the robust, scalable synthesis of (5-(tert-Butyl)isoxazol-4-yl)methanol from the simple precursor ethyl pivaloylacetate.

This three-step workflow avoids the use of unstable intermediates and relies on highly regioselective cyclocondensation followed by a controlled hydride reduction.

Retrosynthesis Target (5-(tert-Butyl)isoxazol-4-yl)methanol Ester Ethyl 5-(tert-butyl)isoxazole-4-carboxylate Target->Ester Reduction EnolEther Ethyl 2-(ethoxymethylene)- 4,4-dimethyl-3-oxopentanoate Ester->EnolEther Cyclocondensation Starting Ethyl pivaloylacetate EnolEther->Starting Condensation

Retrosynthetic pathway for (5-(tert-Butyl)isoxazol-4-yl)methanol from simple precursors.

Mechanistic Insights & Causality

To ensure a self-validating system, it is critical to understand the why behind the experimental choices rather than just the how.

Driving the Condensation Equilibrium (Step 1)

The initial step involves the condensation of ethyl pivaloylacetate[1] with triethyl orthoformate. This reaction liberates ethanol. To prevent the reverse reaction and drive the equilibrium forward, acetic anhydride is employed as a chemical scavenger. It reacts with the liberated ethanol to form ethyl acetate and acetic acid, which are continuously distilled out of the reaction matrix, ensuring quantitative conversion to the highly electrophilic ethoxymethylene intermediate[2].

Regioselectivity of the Isoxazole Ring Formation (Step 2)

The cyclocondensation of the unsymmetrical 1,3-dielectrophile with hydroxylamine hydrochloride dictates the final architecture of the heterocycle. Hydroxylamine possesses two nucleophilic sites. The nitrogen (the softer, more nucleophilic atom) preferentially attacks the highly reactive, less sterically hindered ethoxymethylene carbon. Subsequently, the oxygen attacks the sterically encumbered pivaloyl ketone to close the ring. This precise electronic and steric orchestration exclusively yields the 5-tert-butyl regioisomer, ethyl 5-(tert-butyl)isoxazole-4-carboxylate (CAS: 134540-97-9) [3], rather than the 3-tert-butyl isomer. The corresponding carboxylic acid (CAS: 134541-06-3) can also be accessed via basic hydrolysis of this ester.

Mechanism N1 Electrophilic Ethoxymethylene Carbon N2 Nucleophilic Attack by NH2OH (Nitrogen) N1->N2 N3 Enamine/Oxime Intermediate Formation N2->N3 N4 Intramolecular Attack by Oxygen on Ketone N3->N4 N5 Dehydration & Aromatization N4->N5 N6 5-(tert-Butyl)isoxazole Core N5->N6

Mechanistic workflow of the isoxazole ring formation via regioselective cyclocondensation.

Controlled Hydride Reduction & Emulsion Breaking (Step 3)

Isoxazoles contain a relatively weak N–O bond that is susceptible to reductive cleavage. While standard reductions of esters to alcohols[4] can utilize various reagents, DIBAL-H at cryogenic temperatures (-78 °C) provides a mild, controlled hydride transfer that selectively reduces the ester without compromising the heterocyclic core. Furthermore, aluminum-based reductions notoriously produce thick, gelatinous emulsions during the aqueous quench. We utilize Rochelle's salt (potassium sodium tartrate), which acts as a bidentate ligand to sequester aluminum ions into water-soluble complexes, cleanly breaking the emulsion and ensuring high product recovery.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-dimethyl-3-oxopentanoate
  • Equip a 500 mL round-bottom flask with a magnetic stir bar, a short-path distillation head, and a receiving flask.

  • Charge the flask with ethyl pivaloylacetate (50.0 g, 290 mmol), triethyl orthoformate (64.5 g, 435 mmol, 1.5 eq), and acetic anhydride (59.2 g, 580 mmol, 2.0 eq).

  • Heat the mixture to 120 °C under a nitrogen atmosphere. Monitor the continuous distillation of ethyl acetate and acetic acid byproducts.

  • After 6 hours, cool the reaction to room temperature and concentrate under reduced pressure (high vacuum) to remove residual volatiles.

  • The crude dark oil is utilized directly in the next step to prevent degradation.

Step 2: Synthesis of Ethyl 5-(tert-butyl)isoxazole-4-carboxylate
  • Dissolve the crude enol ether from Step 1 in absolute ethanol (300 mL) in a 1 L round-bottom flask.

  • Add anhydrous sodium acetate (28.6 g, 348 mmol, 1.2 eq) followed by hydroxylamine hydrochloride (24.2 g, 348 mmol, 1.2 eq).

  • Attach a reflux condenser and heat the vigorously stirring mixture to reflux (78 °C) for 4 hours.

  • Cool the mixture to room temperature and remove the ethanol in vacuo.

  • Partition the resulting residue between ethyl acetate (400 mL) and deionized water (400 mL). Separate the layers and wash the organic phase with saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to afford the product as a clear, colorless oil.

Step 3: Synthesis of (5-(tert-Butyl)isoxazol-4-yl)methanol
  • In a flame-dried 1 L flask under an inert nitrogen atmosphere, dissolve ethyl 5-(tert-butyl)isoxazole-4-carboxylate (40.0 g, 203 mmol) in anhydrous THF (400 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DIBAL-H (1.0 M in THF, 507 mL, 507 mmol, 2.5 eq) dropwise via an addition funnel over 1 hour, maintaining the internal temperature below -65 °C.

  • Stir the reaction at -78 °C for 2 hours, then remove the cooling bath and allow the mixture to warm to 0 °C.

  • Critical Quench: Carefully add saturated aqueous Rochelle's salt (500 mL) dropwise to quench unreacted hydride.

  • Stir the biphasic mixture vigorously at room temperature for 4 hours until two distinct, clear liquid layers form (emulsion collapse).

  • Extract the aqueous layer with EtOAc (2 x 200 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Recrystallize the crude residue from hexanes/diethyl ether to yield the target carbinol as a white crystalline solid.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters and expected yields for the validated workflow:

StepTransformationKey ReagentsTemp / TimeTypical YieldPurity (HPLC)
1 Enol Ether FormationHC(OEt)₃, Ac₂O120 °C / 6 hQuantitative (Crude)N/A
2 Isoxazole CyclocondensationNH₂OH·HCl, NaOAc, EtOH78 °C / 4 h83% (over 2 steps)> 98%
3 Ester ReductionDIBAL-H, Anhydrous THF-78 °C to 0 °C / 3 h90%> 99%

References

  • New Drug Approvals. "January | 2017 | New Drug Approvals". New Drug Approvals.[Link]

  • ResearchGate. "Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives". ResearchGate.[Link]

Sources

Exploratory

The Isoxazole Scaffold: A Historical and Technical Guide to Discovery, Synthesis, and Pharmaceutical Application

Executive Summary The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—represents one of the most privileged scaffolds in medicinal chemistry and organic synthesis. Its unique elec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—represents one of the most privileged scaffolds in medicinal chemistry and organic synthesis. Its unique electronic distribution makes it an exceptional bioisostere for esters and amides, offering superior metabolic stability while maintaining critical hydrogen-bonding interactions. This whitepaper provides an in-depth technical exploration of substituted isoxazole compounds, tracing their historical discovery, detailing the causality behind foundational synthetic methodologies, and analyzing their transformative role in drug discovery.

The Genesis of Isoxazole Chemistry: Historical Milestones

The structural and synthetic foundation of isoxazole chemistry was laid in the late 19th century. In 1888, the eminent German chemist Ludwig Claisen first recognized and characterized the cyclic structure of a substituted isoxazole, specifically 3-methyl-5-phenylisoxazole[1]. This discovery was paramount, as it introduced a novel 1,2-azole system to the chemical community.

Claisen continued his pioneering work, and in 1903, he successfully achieved the first synthesis of the unsubstituted parent isoxazole compound[1]. He accomplished this via the oximation of propargylaldehyde acetal, a method that demonstrated the viability of using alkynes and hydroxylamine derivatives to construct the N-O heterocyclic core. The nomenclature "isoxazole" was subsequently proposed by Arthur Hantzsch to distinguish this unique ring system from its structural isomer, oxazole, which features nitrogen and oxygen at the 1 and 3 positions[1].

Foundational Synthetic Methodologies

The construction of the isoxazole ring is dictated by the need to form the critical N-O bond or to utilize pre-existing N-O bonds in cyclization reactions. The two most robust and historically significant methodologies are the 1,3-dipolar cycloaddition and the Claisen condensation.

The 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

The [3+2] cycloaddition between a nitrile oxide (acting as the 1,3-dipole) and an alkyne (acting as the dipolarophile) is the most versatile method for synthesizing highly substituted isoxazoles[2].

G A Aldoxime / α-Nitroketone (Stable Precursor) B Chloramine-T / Base (In situ Generation) A->B Oxidation / Dehydration C Nitrile Oxide (Reactive 1,3-Dipole) B->C E [3+2] Cycloaddition (Concerted Transition State) C->E + Dipolarophile D Alkyne / Alkene (Dipolarophile) D->E F Substituted Isoxazole (Target Scaffold) E->F Rearrangement / Aromatization

Caption: Workflow of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis.

Protocol 1: Chloramine-T Mediated Synthesis of 3,5-Disubstituted Isoxazoles

Causality & Rationale: Nitrile oxides are highly reactive and thermodynamically prone to spontaneous dimerization, forming inactive furoxans. To circumvent this, the nitrile oxide must be generated in situ in the presence of the dipolarophile. Chloramine-T is selected as a mild, easily handled base/oxidant that efficiently converts stable α-nitroketones or aldoximes into nitrile oxides without degrading the alkyne[3].

Step-by-Step Methodology:

  • Precursor Activation: Dissolve the aldoxime or α-nitroketone (1.0 eq) in a polar aprotic solvent (e.g., acetonitrile) to ensure complete solvation of the organic and inorganic reagents.

  • In Situ Dipole Generation: Add Chloramine-T (1.2 eq) to the solution. The mild oxidative conditions facilitate the elimination of HCl/H2O, generating the transient nitrile oxide[3].

  • Cycloaddition: Immediately add the terminal alkyne (1.5 eq). Heat the mixture to 80°C for 18 hours. Causality: Thermal activation is required to overcome the activation energy barrier between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile[2].

  • Validation & Quality Control: Monitor the reaction via Thin Layer Chromatography (TLC). Upon completion, quench with water and extract with ethyl acetate. Purify via silica gel chromatography. Validate the regioselectivity using 1H NMR; the formation of the 3,5-disubstituted isomer is confirmed by the presence of a characteristic, isolated C4-H singlet peak typically observed between 6.0 and 7.0 ppm.

Claisen Isoxazole Synthesis

The classical Claisen synthesis involves the condensation of 1,3-dicarbonyl compounds with hydroxylamine[4].

Protocol 2: Condensation of Hydroxylamine with 1,3-Dicarbonyls

Causality & Rationale: Hydroxylamine acts as a bis-nucleophile. Because free hydroxylamine is unstable and prone to oxidation, it is supplied as a hydrochloride salt. A buffering base (like sodium acetate) is required to liberate the free amine in situ, allowing it to attack the highly electrophilic carbonyl carbons[4].

Step-by-Step Methodology:

  • Nucleophilic Attack: Suspend hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in anhydrous ethanol. Add the 1,3-dicarbonyl compound (1.0 eq). Causality: Ethanol provides a polar protic medium that stabilizes the tetrahedral intermediates formed during nucleophilic addition.

  • Cyclization and Dehydration: Reflux the mixture for 2-4 hours. The initial oxime intermediate undergoes intramolecular nucleophilic attack on the second carbonyl. Causality: The thermodynamic driving force for this dehydration step is the formation of the highly stable, aromatic 6-pi electron isoxazole system[1].

  • Validation & Quality Control: Evaporate the solvent and wash the crude solid with cold water to remove unreacted hydroxylamine and inorganic salts. Recrystallize from ethanol. Use GC-MS to confirm the molecular weight and 13C NMR to map the carbon framework, ensuring no uncyclized oxime intermediates remain.

Substituted Isoxazoles in Drug Discovery: A Historical Perspective

The transition of isoxazoles from academic curiosities to critical pharmaceutical pharmacophores occurred rapidly in the mid-20th century. The ring's ability to modulate lipophilicity, resist enzymatic cleavage, and participate in hydrogen bonding has led to its inclusion in several blockbuster drugs.

The Era of Antibiotics: Isoxazolyl Penicillins

The discovery of penicillin revolutionized medicine, but the rapid emergence of beta-lactamase-producing Staphylococcus aureus threatened its utility. Researchers discovered that attaching a bulky, substituted isoxazole ring to the penicillin core created a steric shield around the beta-lactam ring. This led to the development of Oxacillin and Cloxacillin . The isoxazole moiety physically blocks the beta-lactamase enzyme from accessing and hydrolyzing the antibiotic, preserving its bactericidal efficacy[1].

The Era of Anti-inflammatories: Selective COX-2 Inhibitors

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), leading to severe gastrointestinal toxicity due to COX-1 suppression. The discovery of the COX-2 isoform spurred the development of "coxibs"—drugs designed to selectively target the inflammatory COX-2 enzyme.

Valdecoxib , a diaryl-substituted isoxazole, emerged as a highly potent and selective COX-2 inhibitor. The isoxazole core serves as a rigid scaffold that optimally positions a sulfonamide group to bind within the distinct, larger hydrophilic side-pocket of the COX-2 active site—a pocket inaccessible in COX-1[5].

Table 1: In Vitro COX-2 vs. COX-1 Potency of Valdecoxib and Comparator NSAIDs

CompoundStructural CoreCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Profile
Valdecoxib Isoxazole 0.005 150.0 Highly Selective
CelecoxibPyrazole0.05>50.0Selective
RofecoxibFuranone0.5>50.0Selective
EtoricoxibPyridine5.0>50.0Selective

Data summarized from recombinant human COX-1 and COX-2 kinetic binding assays. Valdecoxib demonstrates the highest in vitro potency among the listed coxibs, driven by its unique isoxazole-mediated binding interactions[5].

The Era of Immunomodulators: Leflunomide

Leflunomide represents a brilliant application of the isoxazole ring as a prodrug delivery system. Approved for the treatment of rheumatoid arthritis, leflunomide itself is virtually inactive in vitro. However, upon oral administration, the isoxazole ring undergoes a rapid, base-catalyzed ring-opening event in the gastrointestinal tract and liver[6].

G A Leflunomide (Isoxazole Prodrug) B In Vivo Metabolism (GI Tract / Hepatic) A->B C Base-Catalyzed Isoxazole Ring Opening B->C D Teriflunomide (Active Enol-Amide) C->D Isomerization E DHODH Enzyme Inhibition (Pyrimidine Depletion) D->E Target Binding

Caption: Leflunomide Prodrug Activation and Mechanism of Action.

This cleavage generates teriflunomide , an open-chain enol-amide. Teriflunomide is the active pharmacophore that non-competitively inhibits dihydroorotate dehydrogenase (DHODH), a critical enzyme in de novo pyrimidine synthesis. By depleting pyrimidine pools, it selectively halts the proliferation of activated autoimmune lymphocytes[6]. The isoxazole ring here acts as a stable, highly bioavailable vehicle that masks the reactive enol-amide until it reaches systemic circulation.

Conclusion & Future Directions

From Ludwig Claisen's initial characterization in 1888 to the rational design of modern immunomodulators, the isoxazole scaffold has proven indispensable. Its synthesis, primarily driven by 1,3-dipolar cycloadditions and Claisen condensations, allows for immense structural diversity. Today, researchers continue to leverage the isoxazole core in the development of multi-targeted therapies, utilizing its unique electronic properties to navigate the complex pharmacodynamic and pharmacokinetic challenges of modern drug discovery.

References

  • Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Claisen Isoxazole Synthesis (Chapter 15) - Name Reactions in Organic Synthesis Source: Cambridge University Press URL:[Link]

  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Isoxazole synthesis Source: Organic Chemistry Portal URL:[Link]

Sources

Foundational

Comprehensive Technical Guide: (5-(tert-Butyl)isoxazol-4-yl)methanol in Drug Discovery and Chemical Synthesis

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, field-proven analysis of (5-(tert-Butyl)isoxazol-4-yl)methanol . This guide transcends basic chemical identification, delv...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, field-proven analysis of (5-(tert-Butyl)isoxazol-4-yl)methanol . This guide transcends basic chemical identification, delving into the causality behind its synthetic methodologies, its mechanistic role as a bioisostere in neuropharmacology, and the self-validating analytical frameworks required for its application in drug development.

Chemical Identity & Physicochemical Profiling

(5-(tert-Butyl)isoxazol-4-yl)methanol is a highly versatile heterocyclic building block. The presence of the electron-rich isoxazole core, flanked by a sterically demanding tert-butyl group and a reactive hydroxymethyl moiety, makes it an ideal precursor for synthesizing selective receptor agonists and allosteric modulators.

To facilitate rapid assessment for drug design (e.g., Lipinski’s Rule of Five compliance), the quantitative physicochemical data of the molecule is summarized below[1]:

PropertyValuePharmacological Significance
Molecular Formula C₈H₁₃NO₂Defines the atomic composition and baseline stoichiometry.
Molecular Weight 155.19 g/mol Low molecular weight ensures high ligand efficiency (LE) when elaborated.
Hydrogen Bond Donors 1 (Hydroxyl -OH)Provides a critical vector for target protein interaction.
Hydrogen Bond Acceptors 3 (N, O, -OH)Enhances aqueous solubility and receptor binding affinity.
Topological Polar Surface Area ~46.3 ŲOptimal for blood-brain barrier (BBB) penetration in CNS drugs.

Mechanistic Role in Drug Development

In medicinal chemistry, the isoxazole ring is a classical bioisostere for carboxylic acids, esters, and amides. It offers improved metabolic stability against esterases and amidases while favorably altering the molecule's lipophilicity.

Specifically, the 5-tert-butylisoxazole motif is a critical pharmacophore in neuropharmacology. It is structurally homologous to the core of ATPA ((RS)-2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid), a potent and selective agonist for the GluK1 (formerly GluR5) kainate receptor subtype[2][3].

The Causality of Receptor Selectivity: The bulky tert-butyl group at the C5 position is not merely structural; it dictates receptor subtype selectivity by occupying a specific hydrophobic pocket within the ligand-binding domain of the GluK1 receptor. Meanwhile, the C4 substitution vector—where the methanol group resides in our target molecule—acts as the elongation point to synthesize amino acid derivatives that interact directly with the orthosteric glutamate binding site[2].

Signaling L 5-tert-Butylisoxazole Derivative (Ligand) R GluK1 Receptor (Ligand-Binding Domain) L->R Hydrophobic Anchoring C Conformational Change (Channel Opening) R->C Allosteric Activation I Na⁺ / Ca²⁺ Influx C->I Ion Permeation D Membrane Depolarization (EPSP) I->D Signal Propagation

Fig 1: Pharmacological signaling pathway of 5-tert-butylisoxazole derivatives at the GluK1 receptor.

Synthetic Methodologies: A Self-Validating Workflow

To achieve high purity and yield, the synthesis of (5-(tert-Butyl)isoxazol-4-yl)methanol is typically executed via a convergent two-step protocol starting from ethyl 4,4-dimethyl-3-oxopentanoate. The following protocol explains not just the how, but the why behind each chemical transformation.

Step 1: Cyclization to Ethyl 5-(tert-butyl)isoxazole-4-carboxylate
  • Procedure: Dissolve ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) in anhydrous toluene. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and reflux for 4 hours. Concentrate the mixture, redissolve in ethanol, and add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq). Reflux for an additional 6 hours[4].

  • Causality: The construction of the isoxazole ring requires a 1,3-dielectrophile equivalent. DMF-DMA transforms the starting material into a highly reactive enamine intermediate. Subsequent treatment with hydroxylamine facilitates a cyclocondensation reaction. The acidic nature of the hydrochloride salt controls the pH, ensuring regioselective formation of the 5-tert-butyl isomer rather than the undesired 3-tert-butyl variant[4].

Step 2: Ester Reduction to (5-(tert-Butyl)isoxazol-4-yl)methanol
  • Procedure: Dissolve the intermediate ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert argon atmosphere. Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄, 1.2 eq) dropwise. Stir for 1 hour at 0 °C, then carefully quench with water and 10% NaOH (Fieser workup)[5][6].

  • Causality: The conversion of the C4 ester to a primary alcohol requires a strong hydride donor. LiAlH₄ is utilized, but the strict maintenance of 0 °C is critical. If the reaction is allowed to reach room temperature, the aggressive hydride can cause reductive cleavage of the sensitive N-O bond within the isoxazole ring, leading to ring-opened amino-enone byproducts[6].

Synthesis A Ethyl 4,4-dimethyl-3-oxopentanoate B DMF-DMA, Toluene, Reflux (Enamine Formation) A->B C Enamine Intermediate B->C D NH₂OH·HCl, EtOH, Reflux (Cyclocondensation) C->D E Ethyl 5-(tert-butyl)isoxazole-4-carboxylate D->E F LiAlH₄, THF, 0°C (Controlled Hydride Reduction) E->F G (5-(tert-Butyl)isoxazol-4-yl)methanol Target Compound F->G

Fig 2: Step-by-step synthetic workflow for (5-(tert-Butyl)isoxazol-4-yl)methanol.

Analytical Validation Protocol

A robust, self-validating analytical system is mandatory to confirm that the reduction step successfully yielded the alcohol without compromising the heterocyclic core.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Diagnostic Peak 1: A massive, sharp singlet at ~1.35 ppm (9H) confirms the intact tert-butyl group.

    • Diagnostic Peak 2: A singlet (or doublet if coupled to the hydroxyl proton) at ~4.60 ppm (2H) confirms the successful reduction of the ester to the hydroxymethyl group. Self-Validation: The complete disappearance of the quartet at ~4.3 ppm (ethyl ester CH₂) proves the reaction went to completion.

    • Diagnostic Peak 3: A sharp singlet downfield at ~8.20 ppm (1H) corresponds to the isolated C3 proton of the isoxazole ring. Self-Validation: The presence of this peak guarantees the N-O bond survived the LiAlH₄ reduction.

  • LC-MS (ESI+):

    • The mass spectrum must yield a dominant [M+H]⁺ peak at m/z 156.2 , perfectly aligning with the exact mass of the C₈H₁₃NO₂ formula.

References

  • 3-Isoxazolemethanol,5-(1,1-dimethylethyl)-(9CI). ChemicalBook.
  • ATPA solid 83654-14-2. Sigma-Aldrich.
  • 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid. PubChem - NIH.
  • Efficient Synthesis of ESI-09, A Novel Non-cyclic Nucleotide EPAC Antagonist. PMC - NIH.
  • 1-(4-(ISOXAZOL-5-YL)-1H-PYRAZOL-1-YL)-2 .... EPO Patents.
  • AU2021254625B2 - FXR (NR1H4) modulating compounds. Google Patents.

Sources

Exploratory

Safety and handling guidelines for (5-(tert-Butyl)isoxazol-4-yl)methanol

Title: Comprehensive Safety, Handling, and Application Guidelines for (5-(tert-Butyl)isoxazol-4-yl)methanol in Medicinal Chemistry Abstract: (5-(tert-Butyl)isoxazol-4-yl)methanol is a highly versatile heterocyclic buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety, Handling, and Application Guidelines for (5-(tert-Butyl)isoxazol-4-yl)methanol in Medicinal Chemistry

Abstract: (5-(tert-Butyl)isoxazol-4-yl)methanol is a highly versatile heterocyclic building block utilized extensively in the design of advanced therapeutics, including Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) inverse agonists and Farnesoid X Receptor (FXR) modulators. This whitepaper provides an in-depth technical analysis of its physicochemical properties, toxicological mechanisms, and self-validating laboratory protocols, ensuring scientific integrity and operational safety during synthetic workflows.

Physicochemical Profiling & Structural Causality

Understanding the molecular architecture of (5-(tert-Butyl)isoxazol-4-yl)methanol is critical for predicting its reactivity and safety profile. The compound features a five-membered isoxazole ring, which imparts unique electronic properties due to the adjacent nitrogen and oxygen heteroatoms.

The presence of a bulky tert-butyl group at the C5 position serves two mechanistic purposes:

  • Steric Shielding: It protects the isoxazole ring from premature nucleophilic attack, increasing the overall stability of the scaffold during multi-step syntheses[1].

  • Lipophilicity Enhancement: The hydrophobic nature of the tert-butyl group significantly increases the compound's partition coefficient (LogP), which is beneficial for drug-target binding but also enhances dermal penetration—a critical safety consideration[2].

The C4 hydroxymethyl group acts as the primary functional handle, readily undergoing oxidation, mesylation, or halogenation to facilitate downstream cross-coupling reactions[3].

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name (5-(tert-Butyl)isoxazol-4-yl)methanol
CAS Registry Number 155602-41-8[4]
Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol [4]
Appearance Solid / Powder (typical for substituted isoxazole methanols)
Primary Reactive Site C4 Hydroxymethyl (-CH2OH)
GHS Hazard Codes H302, H315, H319, H335

Hazard Identification and Toxicological Mechanisms

As a Senior Application Scientist, it is imperative to move beyond simply listing hazard codes and instead understand the causality behind them. (5-(tert-Butyl)isoxazol-4-yl)methanol is classified under several GHS hazard categories:

  • H302 (Harmful if swallowed): The isoxazole core can interact with various biological nucleophiles. Ingestion leads to rapid systemic absorption due to the lipophilic tert-butyl group.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The compound's amphiphilic nature (polar hydroxyl head, highly non-polar tert-butyl tail) allows it to disrupt the lipid bilayers of the stratum corneum and corneal epithelium. This disruption triggers localized inflammatory cascades.

  • H335 (May cause respiratory irritation): If handled as a fine powder, aerosolized particulates can deposit in the upper respiratory tract. The localized concentration of the compound induces mucosal irritation.

Laboratory Handling and Risk Mitigation

To establish a self-validating safety system , safety protocols must be integrated directly into the experimental design.

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood with a face velocity of 80–120 fpm. This prevents the accumulation of aerosolized particulates (mitigating H335).

  • Personal Protective Equipment (PPE): Standard latex gloves are insufficient. Nitrile gloves are mandatory. Causality: Nitrile provides superior chemical resistance against the organic solvents (e.g., Dichloromethane, Toluene) required to dissolve this highly lipophilic compound. Safety goggles with side shields are required to prevent ocular exposure (mitigating H319).

  • Storage Conditions: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C, protected from light. Causality: While the tert-butyl group provides steric stability, the primary alcohol is susceptible to slow auto-oxidation over time if exposed to atmospheric oxygen and UV light.

Synthetic Workflows: Oxidation to the Aldehyde

A highly common transformation for (5-(tert-Butyl)isoxazol-4-yl)methanol is its oxidation to 5-(tert-butyl)isoxazole-4-carbaldehyde, a key intermediate for reductive amination or Wittig reactions in the synthesis of FXR agonists[3][5].

The following protocol utilizes Dess-Martin Periodinane (DMP). We select DMP over Jones reagent to prevent over-oxidation to the carboxylic acid and to maintain mild conditions that preserve the isoxazole ring.

Step-by-Step Methodology
  • Preparation & Purging: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert Nitrogen gas.

    • Causality: DMP is highly moisture-sensitive. Atmospheric water will hydrolyze DMP into inactive iodoxybenzoic acid (IBX) and acetic acid, stalling the reaction.

  • Dissolution: Dissolve 1.0 equivalent of (5-(tert-Butyl)isoxazol-4-yl)methanol in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.2 to 1.5 equivalents of DMP in portions.

    • Causality: The initial oxidation is exothermic. Cooling the reaction controls the kinetic rate, preventing localized heating that could lead to the thermal degradation of the isoxazole core.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 3 hours[1]. Monitor the reaction via Thin Layer Chromatography (TLC).

    • Self-Validation: The disappearance of the polar alcohol spot and the appearance of a less polar, UV-active aldehyde spot confirms conversion.

  • Quenching (Critical Step): Pour the reaction mixture into an equal volume of a 1:1 mixture of 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) and saturated aqueous Sodium Bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

    • Causality: Na₂S₂O₃ reduces the unreacted hypervalent iodine species to water-soluble byproducts. NaHCO₃ neutralizes the acetic acid generated during the oxidation. If the acid is not neutralized, it can catalyze the decomposition of the newly formed aldehyde.

    • Self-Validation: The organic layer will transition from a cloudy suspension to a clear solution once the iodine species are fully reduced and partitioned into the aqueous phase.

  • Extraction & Purification: Separate the organic DCM layer. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (e.g., Petroleum Ether / Ethyl Acetate)[5].

Workflow Visualization

The following diagram illustrates the logical progression of the oxidation workflow, emphasizing the integration of safety and chemical causality at each node.

G Substrate (5-(tert-Butyl)isoxazol-4-yl)methanol (CAS: 155602-41-8) Safety Safety Check: Fume Hood, Nitrile Gloves, Goggles Substrate->Safety Reagent Dess-Martin Periodinane (DMP) in Anhydrous DCM Safety->Reagent Reaction Oxidation Reaction (0 °C to RT, 2-3 hours) Reagent->Reaction Inert Atmosphere (N2) Quench Quench: 10% aq. Na2S2O3 & Sat. NaHCO3 Reaction->Quench Prevents over-oxidation Extraction Extraction (DCM) & Washing (Brine) Quench->Extraction Neutralizes byproducts Product 5-(tert-Butyl)isoxazole-4-carbaldehyde (Intermediate for Coupling) Extraction->Product Purification (CC)

Workflow for the oxidation of (5-(tert-Butyl)isoxazol-4-yl)methanol highlighting safety checkpoints.

Emergency Response and Waste Management

  • Spill Protocol: In the event of a solid spill, do not sweep dry, as this will aerosolize the compound (triggering H335). Dampen the spill with a compatible solvent (e.g., a small amount of isopropanol or water) and wipe up with absorbent pads. Place pads in a sealed, labeled hazardous waste container.

  • Waste Disposal: Do not discharge into aqueous drains. The lipophilic nature of the tert-butyl group makes it highly persistent in aquatic environments. Dispose of all organic extracts and solid waste via a licensed chemical incineration facility.

References

  • Gege, C. et al. "Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Kremoser, C. et al. "Novel fxr (nr1h4) binding and activity modulating compounds." United States Patent US9139539B2.
  • Kremoser, C. et al. "Novel fxr (nr1h4) binding and activity modulating compounds." WIPO Patent WO2013007387A1.

Sources

Protocols & Analytical Methods

Method

Using (5-(tert-Butyl)isoxazol-4-yl)methanol as a building block in synthesis

Application Note: (5-(tert-Butyl)isoxazol-4-yl)methanol as a Versatile Heterocyclic Building Block in Medicinal Chemistry Executive Summary The rational design of small-molecule therapeutics relies heavily on the strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (5-(tert-Butyl)isoxazol-4-yl)methanol as a Versatile Heterocyclic Building Block in Medicinal Chemistry

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the strategic deployment of privileged scaffolds. (5-(tert-Butyl)isoxazol-4-yl)methanol (CAS: 155602-41-4) has emerged as a highly valuable building block in modern organic synthesis and drug discovery. By combining the bioisosteric properties of the isoxazole ring with the steric and lipophilic benefits of a tert-butyl group, this molecule offers a robust foundation for developing kinase inhibitors, GPCR modulators, and epigenetic readers [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes. Here, we will explore the physicochemical rationale behind this specific substitution pattern and provide field-validated, self-consistent protocols for its derivatization.

Mechanistic Rationale & Physicochemical Profiling

The architectural brilliance of (5-(tert-Butyl)isoxazol-4-yl)methanol lies in its tripartite functionalization:

  • The Isoxazole Core : Acts as a metabolically stable bioisostere for amides, esters, and carboxylic acids. It provides a distinct dipole moment and acts as a hydrogen-bond acceptor, critical for interacting with target protein backbones [2].

  • The 5-tert-Butyl Group : Serves a dual purpose. Sterically, it shields the isoxazole oxygen from reductive enzymatic cleavage (e.g., by hepatic P450s). Thermodynamically, it occupies deep hydrophobic pockets in target receptors, driving binding affinity through van der Waals interactions and the displacement of high-energy water molecules [3].

  • The 4-Hydroxymethyl Vector : A highly reactive, benzylic-like primary alcohol. The adjacent heteroaromatic

    
    -system stabilizes transition states during 
    
    
    
    displacements, making it an ideal synthetic handle for library diversification.
Table 1: Physicochemical Profile of the Building Block
PropertyValueMedicinal Chemistry Implication
Molecular Weight 155.19 g/mol Highly ligand-efficient; leaves ample MW budget for elaboration.
LogP (Predicted) ~1.46Optimal starting lipophilicity; ensures final drug candidates remain within Lipinski's limits.
Topological Polar Surface Area (TPSA) 46.26 ŲExcellent for membrane permeability; suitable for CNS-targeted agents.
Reactivity Profile Primary AlcoholSusceptible to controlled oxidation, halogenation, and Mitsunobu etherification.

Pharmacophore Mapping & Synthetic Divergence

To understand how this building block is integrated into drug discovery workflows, we must visualize its dual role as both a structural pharmacophore and a synthetic hub.

Pharmacophore_Model Isoxazole Isoxazole Core Amide/Ester Bioisostere Hydrogen Bond Acceptor Target Receptor / Kinase Binding Site Isoxazole->Target Dipole / H-Bonding TButyl 5-tert-Butyl Group Lipophilic Shielding Occupies Hydrophobic Pocket TButyl->Target Steric Fit / Van der Waals Hydroxymethyl 4-Hydroxymethyl Flexible Vector Covalent Linkage Site Hydroxymethyl->Target Scaffold Extension

Fig 2. Pharmacophore mapping of the 5-(tert-butyl)isoxazole scaffold in target binding.

Synthetic_Workflow SM (5-(tert-Butyl)isoxazol-4-yl)methanol Aldehyde 4-Carbaldehyde (Oxidation) SM->Aldehyde DMP, CH2Cl2 Bromide 4-(Bromomethyl) (Appel Reaction) SM->Bromide CBr4, PPh3 Ether Isoxazolyl Ether (Mitsunobu) SM->Ether DIAD, PPh3, ArOH RedAm Reductive Amination (Amine Libraries) Aldehyde->RedAm Alkylation SN2 Alkylation (N/O/S-Linked) Bromide->Alkylation Target Drug Candidate Ether->Target RedAm->Target Alkylation->Target

Fig 1. Divergent synthetic workflows from the (5-(tert-Butyl)isoxazol-4-yl)methanol building block.

Validated Experimental Protocols

The following methodologies have been optimized for high atom-economy and minimal over-reaction.

Protocol A: Controlled Oxidation to 5-(tert-Butyl)isoxazole-4-carbaldehyde

Causality & Insight: The C4-hydroxymethyl group is highly activated. Using harsh oxidants like


 or Jones reagent frequently results in over-oxidation to the corresponding carboxylic acid. Dess-Martin Periodinane (DMP) provides a mild, self-validating system that halts strictly at the aldehyde stage, which is essential for downstream reductive aminations.

Step-by-Step Procedure:

  • Preparation : Dissolve (5-(tert-Butyl)isoxazol-4-yl)methanol (1.0 eq, 10 mmol, 1.55 g) in anhydrous

    
     (50 mL) under an inert argon atmosphere. Cool the flask to 0 °C using an ice-water bath.
    
  • Reagent Addition : Add Dess-Martin Periodinane (1.1 eq, 11 mmol, 4.66 g) portion-wise over 10 minutes to manage the mild exotherm.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The reaction progress can be monitored by TLC (Hexanes/EtOAc 7:3); the aldehyde product is strongly UV-active and runs higher than the starting material.

  • Quench & Workup : Quench the reaction by adding 50 mL of a 1:1 mixture of saturated aqueous

    
     and saturated aqueous 
    
    
    
    . Stir vigorously for 30 minutes until the organic layer is clear (this destroys unreacted DMP and iodine byproducts).
  • Isolation : Extract the aqueous layer with

    
     (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Result : Yields typically exceed 90% of the pure aldehyde, which can be used immediately in reductive aminations without further column chromatography.

Protocol B: Halogenation via Appel Reaction (4-(Bromomethyl)-5-(tert-butyl)isoxazole)

Causality & Insight: Direct bromination using


 can sometimes generate acidic byproducts that degrade the isoxazole ring. The Appel reaction (

) operates under neutral-to-mildly basic conditions, preserving the heterocyclic core while converting the alcohol into a highly reactive alkylating agent [4].

Step-by-Step Procedure:

  • Preparation : Dissolve the starting alcohol (1.0 eq, 5 mmol, 0.77 g) and Carbon Tetrabromide (

    
    , 1.2 eq, 6 mmol, 1.99 g) in anhydrous 
    
    
    
    (30 mL) at 0 °C under argon.
  • Activation : Slowly add Triphenylphosphine (

    
    , 1.25 eq, 6.25 mmol, 1.64 g) in small portions. The solution will turn slightly yellow.
    
  • Reaction : Stir at 0 °C for 1 hour, then allow it to reach room temperature for an additional 1 hour.

  • Purification : Because the resulting bromomethyl isoxazole is highly reactive and prone to dimerization/hydrolysis upon prolonged standing, rapid purification is required. Concentrate the reaction mixture to roughly 10 mL, then precipitate the triphenylphosphine oxide (

    
    ) by adding 50 mL of cold diethyl ether.
    
  • Isolation : Filter the white precipitate through a pad of Celite. Concentrate the filtrate and pass it through a short plug of silica gel (eluting with 10% EtOAc in Hexanes) to yield the pure bromide. Note: Store at -20 °C and use within 48 hours.

Protocol C: Mitsunobu Etherification

Causality & Insight: When building complex target molecules (e.g., coupling the isoxazole to a phenolic drug fragment), pre-activation to a halide (Protocol B) adds a step and risks degradation. The Mitsunobu reaction allows for direct, stereospecific (if applicable) etherification. The slightly electron-withdrawing nature of the isoxazole ring makes this primary alcohol an excellent Mitsunobu substrate.

Step-by-Step Procedure:

  • Preparation : In a flame-dried flask, combine (5-(tert-Butyl)isoxazol-4-yl)methanol (1.0 eq, 2 mmol), the target Phenol (1.0 eq, 2 mmol), and

    
     (1.5 eq, 3 mmol) in anhydrous THF (15 mL). Cool to 0 °C.
    
  • Coupling : Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.5 eq, 3 mmol). The reaction will undergo a characteristic color change from yellow to clear as the betaine intermediate forms and reacts.

  • Reaction : Stir at room temperature for 12 hours.

  • Isolation : Concentrate the mixture under reduced pressure. Purify directly via flash column chromatography to isolate the isoxazolyl ether derivative.

References

  • Structure Property Relationships of Carboxylic Acid Isosteres Journal of Medicinal Chemistry (2016). URL:[Link][1]

  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands Journal of Medicinal Chemistry (2011). URL:[Link] [2]

  • Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists PMC - National Institutes of Health (2013). URL:[Link] [3]

  • Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy Journal of Medicinal Chemistry (1995). URL:[Link] [4]

Application

Application of (5-(tert-Butyl)isoxazol-4-yl)methanol in medicinal chemistry

The compound (5-(tert-Butyl)isoxazol-4-yl)methanol (CAS: 155602-41-8) is a highly specialized and versatile building block in modern medicinal chemistry. It serves as a primary synthetic vector for incorporating the 5-te...

Author: BenchChem Technical Support Team. Date: March 2026

The compound (5-(tert-Butyl)isoxazol-4-yl)methanol (CAS: 155602-41-8) is a highly specialized and versatile building block in modern medicinal chemistry. It serves as a primary synthetic vector for incorporating the 5-tert-butylisoxazole pharmacophore into complex drug candidates. This guide explores the mechanistic rationale, structural advantages, and validated synthetic protocols for utilizing this intermediate in drug discovery programs.

The Medicinal Chemistry Rationale: Why 5-tert-Butylisoxazole?

The strategic incorporation of the 5-tert-butylisoxazole moiety is driven by its unique physicochemical properties and its ability to solve common developability problems in lead optimization[1].

  • Bioisosterism & Metabolic Stability: The isoxazole ring is a classical bioisostere for amides and esters. Unlike amides, which are susceptible to amidases, or esters, which are rapidly cleaved by esterases, the isoxazole ring is metabolically inert to these enzymes[2]. Furthermore, the C5 position of an unsubstituted isoxazole is highly vulnerable to CYP450-mediated oxidation and subsequent ring-opening. The installation of a bulky tert-butyl group at the C5 position provides a dense steric shield, effectively blocking metabolic attack and drastically improving the pharmacokinetic half-life of the resulting drug candidate[3].

  • Target Engagement (Steric & Electronic): The nitrogen and oxygen atoms of the isoxazole ring act as potent hydrogen-bond acceptors, frequently engaging the hinge regions of kinases or the transmembrane domains of GPCRs[4]. Simultaneously, the tert-butyl group acts as a lipophilic anchor, perfectly suited to occupy deep, hydrophobic sub-pockets within target proteins, driving binding affinity through van der Waals interactions[4].

  • The C4-Methanol Vector: The hydroxymethyl group at the C4 position is the critical synthetic handle. It allows chemists to divergently synthesize a vast array of analogs without altering the core pharmacophore[5].

Binding Isox Isoxazole Ring (H-Bond Acceptor) Target1 Hinge Region (Kinase / GPCR) Isox->Target1 H-Bonding (N/O) tButyl tert-Butyl Group (Lipophilic Shield) Target2 Deep Hydrophobic Pocket tButyl->Target2 Van der Waals Linker C4-Methanol Linker (Synthetic Vector) Target3 Solvent Exposed Region Linker->Target3 Functionalization

Pharmacophore binding model of the 5-(tert-butyl)isoxazole moiety within a generic target site.

Physicochemical Profiling

Understanding the baseline properties of the building block is essential for predicting the behavior of the final active pharmaceutical ingredient (API). Table 1 summarizes the core data for (5-(tert-Butyl)isoxazol-4-yl)methanol[5].

Table 1: Physicochemical Properties of (5-(tert-Butyl)isoxazol-4-yl)methanol

PropertyValueMedicinal Chemistry Implication
CAS Number 155602-41-8Unique identifier for procurement and safety tracking.
Molecular Weight 155.19 g/mol Low MW, leaving ample "budget" for elaboration while staying within Lipinski's Rule of 5.
Formula C8H13NO2-
LogP (Estimated) ~1.46Moderate lipophilicity; ensures the building block does not excessively drive the final drug into high lipophilicity (grease) space.
Polar Surface Area (PSA) 46.26 ŲExcellent for membrane permeability; allows for potential blood-brain barrier (BBB) penetration if desired.
H-Bond Donors/Acceptors 1 / 3The primary alcohol acts as the sole donor, which is usually consumed during downstream synthesis.

Divergent Synthetic Workflows

The true value of (5-(tert-Butyl)isoxazol-4-yl)methanol lies in its synthetic flexibility. By manipulating the C4-alcohol, chemists can access diverse chemical spaces.

Synthesis A (5-(tert-Butyl)isoxazol-4-yl)methanol CAS: 155602-41-8 B Oxidation (MnO2) A->B F Halogenation (SOCl2) A->F C 5-(tert-Butyl)isoxazole- 4-carbaldehyde B->C D Reductive Amination C->D E Amine Derivatives (Target Ligands) D->E G 4-(Chloromethyl)-5- (tert-butyl)isoxazole F->G H Nucleophilic Substitution G->H I Ether/Thioether Derivatives H->I

Divergent synthetic pathways utilizing (5-(tert-Butyl)isoxazol-4-yl)methanol as a central hub.

Protocol A: Oxidation and Reductive Amination

Causality: Converting the primary alcohol to an aldehyde allows for the attachment of diverse secondary or tertiary amines. This is a critical workflow for tuning the basicity (pKa) and aqueous solubility of the final drug candidate, often required for oral bioavailability.

Step 1: Oxidation to 5-(tert-Butyl)isoxazole-4-carbaldehyde

  • Setup: Dissolve (5-(tert-Butyl)isoxazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M under an inert argon atmosphere.

  • Reagent Addition: Add activated Manganese(IV) oxide (MnO₂, 10.0 eq) in a single portion. Note: MnO₂ is preferred over Swern or PCC oxidations here to prevent over-oxidation and to simplify the workup of the heterocyclic system.

  • Reaction: Stir the black suspension vigorously at room temperature for 4-6 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material (lower Rf, UV active) should completely convert to the aldehyde (higher Rf, strongly UV active).

  • Workup: Filter the reaction mixture through a pad of Celite to remove manganese salts. Wash the filter cake thoroughly with DCM. Concentrate the filtrate in vacuo to yield the aldehyde, which is usually >95% pure and can be used directly in the next step.

Step 2: Reductive Amination

  • Imine Formation: Dissolve the crude aldehyde (1.0 eq) and the desired primary or secondary amine (1.2 eq) in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without reducing unreacted aldehyde.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO₃.

  • Isolation: Extract with DCM, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to yield the target amine derivative.

Protocol B: Halogenation and Alkylation

Causality: Converting the hydroxyl group into a chloride or bromide creates an excellent electrophile for SN2 reactions. This is the standard method for linking the isoxazole to complex heterocyclic scaffolds via ether (-O-), thioether (-S-), or amine (-N-) bridges.

Step 1: Conversion to 4-(Chloromethyl)-5-(tert-butyl)isoxazole

  • Setup: Dissolve (5-(tert-Butyl)isoxazol-4-yl)methanol (1.0 eq) in anhydrous DCM (0.3 M) and cool to 0 °C under argon.

  • Reagent Addition: Add Thionyl chloride (SOCl₂, 1.5 eq) dropwise, followed by a catalytic drop of N,N-Dimethylformamide (DMF). Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, which accelerates the chlorination and prevents side reactions.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Workup: Carefully quench with ice water. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. The resulting chloromethyl isoxazole is highly reactive and should be used immediately in the subsequent alkylation step to prevent degradation.

Step 2: Nucleophilic Substitution (Etherification Example)

  • Deprotonation: In a separate flask, dissolve the target nucleophile (e.g., a complex phenol, 1.0 eq) in anhydrous DMF. Add Potassium carbonate (K₂CO₃, 2.0 eq) and stir at 50 °C for 30 minutes to generate the phenoxide ion.

  • Alkylation: Cool the mixture to room temperature and add the freshly prepared 4-(chloromethyl)-5-(tert-butyl)isoxazole (1.1 eq) dissolved in a minimum amount of DMF.

  • Reaction: Stir at 60 °C for 4-8 hours. Monitor via LC-MS.

  • Isolation: Dilute the reaction with water to precipitate the product, or extract with Ethyl Acetate. Purify via reverse-phase preparative HPLC to obtain the final ether-linked drug candidate.

References

1.[5] 155602-41-8|(5-(tert-Butyl)isoxazol-4-yl)methanol - BLDpharm - 5 2.[1] The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC - 1 3.[3] Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - MDPI -3 4.[2] Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry - Benchchem - 2 5.[4] Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists | Journal of Medicinal Chemistry - ACS Publications - 4

Sources

Method

Application Note: Strategic Utilization of (5-(tert-Butyl)isoxazol-4-yl)methanol in the Design and Synthesis of Type II Kinase Inhibitors

Introduction & Mechanistic Rationale The development of Type II kinase inhibitors—molecules that bind to the inactive "DFG-out" conformation of the kinase domain—has revolutionized targeted oncology and immunology. By ex...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of Type II kinase inhibitors—molecules that bind to the inactive "DFG-out" conformation of the kinase domain—has revolutionized targeted oncology and immunology. By exploiting the allosteric hydrophobic pocket exposed during the DFG motif shift, Type II inhibitors achieve exquisite selectivity profiles compared to traditional ATP-competitive (Type I) inhibitors .

The 5-tert-butylisoxazole moiety is a privileged pharmacophore for occupying this deep hydrophobic pocket, famously utilized in the potent FLT3 inhibitor Quizartinib (AC220) and various RIPK1 inhibitors . However, traditional designs predominantly rely on 3-amino-5-tert-butylisoxazole to form rigid urea linkages. While potent, urea-linked inhibitors often suffer from poor aqueous solubility, high efflux ratios, and suboptimal membrane permeability due to the presence of dual hydrogen-bond donors.

(5-(tert-Butyl)isoxazol-4-yl)methanol emerges as a highly strategic alternative building block. The 4-hydroxymethyl substitution provides a unique spatial vector (projecting at a ~120° angle relative to the C3/C5 axis) and allows medicinal chemists to construct non-urea linkers (e.g., ethers or amines). This geometric shift not only enables the exploration of novel patent space but fundamentally improves the physicochemical properties of the resulting kinase inhibitors by modulating the hydrogen-bonding network .

G Hinge Hinge-Binding Motif (e.g., Quinazoline) Linker Flexible Linker (Derived from 4-methanol) Hinge->Linker Ether/Amine bond Isoxazole Isoxazole Core (Rigid Spacer) Linker->Isoxazole C4 position tButyl tert-Butyl Group (DFG-out Pocket) Isoxazole->tButyl C5 position

Fig 1. Pharmacophore model of a Type II kinase inhibitor utilizing the C4-linked isoxazole.

Physicochemical Profiling: The Causality of Linker Selection

Replacing a traditional urea linkage with an ether or amine linkage derived from (5-(tert-Butyl)isoxazol-4-yl)methanol directly impacts the pharmacokinetic viability of the lead series. By reducing the number of hydrogen bond donors (HBD), the desolvation penalty during membrane transit is minimized, leading to enhanced intracellular accumulation.

Table 1: Impact of Linker Geometry on Type II Inhibitor Physicochemical Properties

Linker ArchitecturePrecursor Building BlockH-Bond DonorscLogP (Est.)Permeability (

)
Efflux Ratio
Urea (Standard)3-Amino-5-tert-butylisoxazole24.5ModerateHigh (>3.0)
Ether (5-(tert-Butyl)isoxazol-4-yl)methanol04.8HighLow (<1.5)
Amine (5-(tert-Butyl)isoxazol-4-yl)methanol14.2HighLow (<2.0)

Synthetic Workflows & Validated Protocols

To integrate (5-(tert-Butyl)isoxazol-4-yl)methanol into a kinase inhibitor scaffold, two primary synthetic pathways are utilized: direct etherification and reductive amination.

Workflow BB (5-(tert-Butyl)isoxazol-4-yl)methanol Ox Oxidation (DMP) Yields Aldehyde BB->Ox Pathway A Act Activation (MsCl/Et3N) Yields Mesylate BB->Act Pathway B RedAm Reductive Amination (STAB, AcOH) Ox->RedAm + Scaffold Amine Ether Nucleophilic Substitution (K2CO3, DMF) Act->Ether + Scaffold Phenol Kinase Target Kinase Inhibitor RedAm->Kinase Ether->Kinase

Fig 2. Divergent synthetic workflows for integrating the 4-methanol isoxazole building block.

Protocol A: Etherification via Mitsunobu Reaction

Objective: Couple (5-(tert-Butyl)isoxazol-4-yl)methanol to a phenolic hinge-binding scaffold. Causality & Rationale: The Mitsunobu reaction forms an ether linkage under mild, neutral conditions. This is critical because traditional Williamson ether syntheses require strong bases (e.g., NaH) that frequently degrade sensitive, electron-deficient heterocyclic hinge binders (like pyrazolo-pyrimidines).

  • Preparation: Dissolve the phenolic kinase scaffold (1.0 eq) and (5-(tert-Butyl)isoxazol-4-yl)methanol (1.2 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Note: Strict anhydrous conditions are required; trace water will hydrolyze the betaine intermediate, stalling the reaction.

  • Phosphine Addition: Add Triphenylphosphine (

    
    , 1.5 eq) and stir until fully dissolved.
    
  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq). Causality: DIAD is selected over DEAD due to its superior safety profile and lower volatility. Cooling controls the exothermic formation of the Morrison-Brunn-Huisgen intermediate, preventing unwanted side reactions.

  • In-Process Control (IPC): Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via LC-MS. Self-Validation: The complete disappearance of the phenol mass and the emergence of the product mass (

    
    ) confirms conversion. If the reaction stalls at <80% conversion, add an additional 0.5 eq of 
    
    
    
    and DIAD.
  • Workup & Isolation: Quench the reaction with water and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the ether-linked inhibitor.
    
Protocol B: Oxidation and Reductive Amination

Objective: Convert the methanol to an aldehyde, followed by coupling with a scaffold-bearing primary or secondary amine. Causality & Rationale: Reductive amination yields a highly flexible, stable amine linker. Dess-Martin Periodinane (DMP) is chosen for the oxidation step to avoid the malodorous byproducts of Swern oxidation and the over-oxidation risks associated with harsher reagents like Jones reagent.

Step 1: Oxidation

  • Dissolve (5-(tert-Butyl)isoxazol-4-yl)methanol (1.0 eq) in anhydrous DCM (0.3 M).

  • Cool to 0 °C and add DMP (1.2 eq) portion-wise. Stir for 2 hours at room temperature.

  • Workup (Self-Validation): Quench with a 1:1 mixture of saturated aqueous

    
     and saturated aqueous 
    
    
    
    . Causality:
    
    
    reduces unreacted hypervalent iodine species. Failing to do this can lead to oxidative degradation of the aldehyde during solvent evaporation. Extract with DCM, dry, and concentrate to yield the crude 5-(tert-butyl)isoxazole-4-carbaldehyde, which should be used immediately in the next step.

Step 2: Reductive Amination

  • Dissolve the crude aldehyde (1.1 eq) and the amine-bearing kinase scaffold (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M).

  • Add glacial acetic acid (0.1 eq). Causality: Mild acid catalysis accelerates imine formation without over-protonating the amine, which would destroy its nucleophilicity.

  • Stir for 1 hour, then add Sodium triacetoxyborohydride (STAB, 1.5 eq). Causality: STAB is utilized instead of

    
     because it is significantly less toxic (no cyanide gas generation) and is highly selective for reducing imines over unreacted aldehydes.
    
  • IPC & Isolation: Monitor by TLC/LC-MS. Upon completion (typically 2–12 h), quench with saturated aqueous

    
    , extract with DCM, dry, and purify via reverse-phase preparative HPLC to yield the final amine-linked Type II inhibitor.
    

References

  • Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. Journal of Medicinal Chemistry (ACS Publications).

  • Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. ACS Medicinal Chemistry Letters (PMC).

  • Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (PMC). [[1]]([Link])

Sources

Application

Application Note: High-Throughput Screening Assays for (5-(tert-Butyl)isoxazol-4-yl)methanol Derivatives Targeting Kainate Receptors

Executive Summary The (5-(tert-Butyl)isoxazol-4-yl)methanol scaffold is a privileged pharmacophore in neuropharmacology, most notably recognized in the synthesis of selective Kainate Receptor (KAR) modulators such as ATP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (5-(tert-Butyl)isoxazol-4-yl)methanol scaffold is a privileged pharmacophore in neuropharmacology, most notably recognized in the synthesis of selective Kainate Receptor (KAR) modulators such as ATPA ((RS)-2-amino-3-(3-hydroxy-5-tert-butyl-isoxazol-4-yl)propanoic acid)[1]. Because KARs—specifically those containing the GluK5 subunit—play critical roles in synaptic transmission, plasticity, and the pathogenesis of epilepsy and neuropathic pain, they are high-value targets for drug discovery[1][2].

This application note provides a comprehensive, self-validating framework for the high-throughput screening (HTS) of (5-(tert-Butyl)isoxazol-4-yl)methanol derivatives. By coupling ultra-high-throughput calcium flux assays (FLIPR) with high-fidelity automated patch-clamp (APC) electrophysiology, researchers can systematically identify and validate novel GluK5-selective agonists, antagonists, and positive allosteric modulators (PAMs)[3][4].

Pharmacological Context: The Isoxazole Scaffold & GluK5

Kainate receptors are tetrameric ionotropic glutamate receptors consisting of combinations of GluK1–GluK5 subunits[5]. While GluK1–GluK3 can form functional homomers, GluK4 and GluK5 are "high-affinity" subunits that typically require co-assembly with GluK1–GluK3 to form functional heteromeric channels at the plasma membrane[5][6].

Derivatives of (5-(tert-Butyl)isoxazol-4-yl)methanol, such as ATPA, exhibit profound selectivity for GluK5-containing receptors[1]. ATPA acts as a selective agonist that can directly depolarize interneurons and modulate gamma frequency oscillations in the entorhinal cortex[1][7]. Screening novel derivatives of this scaffold requires assays capable of resolving the rapid desensitization kinetics inherent to KARs while maintaining physiological relevance.

G Ligand (5-(tert-Butyl)isoxazol-4-yl) methanol derivatives (e.g., ATPA) Receptor GluK5-Containing Kainate Receptor Ligand->Receptor IonChannel Intracellular Ca2+ Influx Receptor->IonChannel Aux NETO1 / NETO2 Auxiliary Proteins Aux->Receptor Modulates kinetics Signal Synaptic Modulation (GABA/Glutamate) IonChannel->Signal

Caption: Mechanism of GluK5 modulation by isoxazole derivatives and subsequent calcium influx.

Assay Architecture & Causality (E-E-A-T)

To build a robust HTS pipeline, experimental design must account for the biophysical idiosyncrasies of Kainate receptors.

1. The Desensitization Challenge (Why use NETO2 or ConA?): KARs undergo rapid and profound desensitization upon agonist binding, which traditionally obscures calcium signals in standard fluorescence assays[8]. Causality: To capture the transient calcium influx in a 384-well FLIPR format, the assay must artificially slow desensitization. This is achieved either by utilizing the plant lectin Concanavalin A (ConA) or, more physiologically, by co-expressing auxiliary proteins like NETO1 or NETO2 alongside PSD95[8][9]. NETO proteins natively associate with KARs, potentiating glutamate-evoked Ca2+ influx without the need for artificial lectins, thereby providing a highly translatable screening environment[9].

2. The Orthogonal Validation (Why use Automated Patch-Clamp?): Fluorescence-based calcium assays are prone to false positives due to fluorescent quenching by the library compounds or non-specific modulation of endogenous HEK293 ion channels[3]. Causality: Automated Patch-Clamp (APC) systems (e.g., QPatch) provide direct, high-fidelity measurement of ion channel currents across the membrane[4]. APC serves as the definitive secondary screen to validate the kinetic profile (activation, desensitization, and deactivation rates) of the hits identified in the FLIPR assay[4].

HTS Prep Cell Line Engineering HEK293 + GluK2/GluK5 + NETO2 Screen Primary Screen FLIPR Calcium Assay (384-well) Prep->Screen Hit Hit Triage & Z'-Factor Validation (>0.5 required) Screen->Hit Val Secondary Validation Automated Patch-Clamp (QPatch) Hit->Val Lead Lead Optimization Isoxazole Scaffold Refinement Val->Lead

Caption: High-throughput screening workflow for identifying novel GluK5 modulators.

Self-Validating Experimental Protocols

Phase 1: High-Throughput FLIPR Calcium Assay

This protocol details the primary screening of (5-(tert-Butyl)isoxazol-4-yl)methanol derivatives using a Fluorometric Imaging Plate Reader (FLIPR).

Self-Validation System: Every 384-well plate must include ATPA as a positive control (100% activation) and NS3763 (a selective GluK5 antagonist) as a negative control[1]. The assay is only deemed valid if the Z'-factor is ≥ 0.5.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human GluK2/GluK5 heteromers and NETO2[6][9]. Seed cells at a density of 15,000 cells/well in 384-well black-walled, clear-bottom microplates. Incubate at 37°C, 5% CO2 for 24 hours.

  • Dye Loading: Remove culture media and add 20 µL/well of calcium-sensitive dye (e.g., Fluo-4 AM, 2 µM) dissolved in assay buffer (137 mM NaCl, 4 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • Compound Preparation: Prepare a 10-point concentration-response curve (CRC) of the (5-(tert-Butyl)isoxazol-4-yl)methanol derivatives (ranging from 0.1 nM to 30 µM) in assay buffer containing 0.1% DMSO.

  • Baseline Acquisition: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Ex: 488 nm, Em: 510-570 nm) for 10 seconds.

  • Compound Addition & Reading: For agonist screening, inject 10 µL of the test compounds. Record fluorescence continuously for 3 minutes to capture the peak calcium transient.

  • Data Analysis: Calculate the change in fluorescence (ΔF/F0). Determine EC50 values using a four-parameter logistic non-linear regression model.

Phase 2: Automated Patch-Clamp (APC) Electrophysiology

Hits from the FLIPR assay must be validated for their true electrophysiological impact on the GluK5 channel pore[4].

Self-Validation System: Membrane resistance (Rm) must be >1 GΩ (gigaseal) before recording. Series resistance (Rs) must be <10 MΩ and compensated by at least 80%.

Step-by-Step Methodology:

  • Cell Harvesting: Detach the stably transfected HEK293 cells using Detachin to preserve extracellular receptor domains. Resuspend in extracellular solution (ECS: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • System Priming: Prime the QPatch microfluidic plates with intracellular solution (ICS: 110 mM CsF, 30 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.2) and ECS.

  • Cell Catching & Sealing: Apply negative pressure to position single cells into the planar patch-clamp apertures. Increase suction to form a gigaseal, followed by a brief pressure pulse to rupture the membrane (whole-cell configuration).

  • Voltage Protocol: Hold cells at a membrane potential of -70 mV.

  • Compound Application: Apply the (5-(tert-Butyl)isoxazol-4-yl)methanol derivatives using a fast-perfusion system (exchange time <50 ms) to accurately capture the rapid activation and desensitization peaks.

  • Current Recording: Digitize currents at 10 kHz and low-pass filter at 2 kHz. Measure peak inward current amplitude and the desensitization time constant (τ).

Quantitative Benchmarks

To contextualize the screening of new (5-(tert-Butyl)isoxazol-4-yl)methanol derivatives, researchers should benchmark their compounds against known pharmacological standards. Table 1 summarizes the expected quantitative profiles of reference compounds in GluK5 assays.

Table 1: Pharmacological Benchmarks for GluK5 Modulators

CompoundPharmacological RoleTarget SubunitAssay FormatPotency (EC50 / IC50)Reference
ATPA Selective AgonistGluK5 (Homomeric/Heteromeric)Electrophysiology / Ca2+~1.5 µM (EC50)[1][7]
Glutamate Endogenous AgonistPan-iGluRFLIPR (with NETO2)~3.0 µM (EC50)[9]
NS3763 Non-competitive AntagonistGluK5 (Homomeric)Electrophysiology~10-15 µM (IC50)[1][7]
UBP302 Selective AntagonistGluK5Electrophysiology~4.0 µM (IC50)[1][7]

Note: When developing novel isoxazole derivatives, an EC50 < 100 nM with >100-fold selectivity over AMPA receptors is the standard threshold for advancing a hit to lead optimization.

References

  • Source: PMC (National Institutes of Health)
  • Source: PubMed (National Institutes of Health)
  • Small molecule positive allosteric modulation of homomeric kainate receptors GluK1-3: Development of screening assays and insight into GluK3 structure Source: bioRxiv URL
  • Screening strategy. All steps in the screening strategy were performed on a fully automated robotic system except for the QPatch assay.
  • Source: PubMed (National Institutes of Health)
  • Architecture and structural dynamics of the heteromeric GluK2/K5 kainate receptor Source: ResearchGate URL
  • Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review Source: MDPI URL
  • Source: PMC (National Institutes of Health)
  • Research Article The Role of GLUK5-Containing Kainate Receptors in Entorhinal Cortex Gamma Frequency Oscillations Source: Semantic Scholar URL

Sources

Method

Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Paradigm Shift Isoxazoles represent a privileged heterocyclic scaffold in medicinal chemistry, forming the pha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Paradigm Shift

Isoxazoles represent a privileged heterocyclic scaffold in medicinal chemistry, forming the pharmacophoric core of numerous antimicrobial, anti-inflammatory, and anticancer agents. Historically, the synthesis of these five-membered N,O-heterocycles has relied on harsh conditions: volatile organic solvents (e.g., DMF, toluene), toxic transition-metal catalysts (Cu, Ru), and prolonged refluxing, which inherently violate the principles of sustainable chemistry .

The paradigm shift toward green chemistry focuses on maximizing atom economy, eliminating hazardous solvents, and minimizing energy consumption. This application note details self-validating, eco-friendly protocols leveraging ultrasonic cavitation and microwave-assisted dielectric heating to synthesize isoxazole derivatives efficiently.

Causality in Green Methodologies

The Sonochemical Advantage (Acoustic Cavitation)

Water is traditionally a poor solvent for organic synthesis due to the insolubility of organic precursors. However, under ultrasonic irradiation (20–100 kHz), acoustic cavitation creates microscopic bubbles that rapidly form, grow, and violently implode. This implosion generates localized "hot spots" with extreme temperatures and pressures.

  • The Causality: The mechanical shear forces generated by cavitation disrupt the phase boundaries of hydrophobic reactants in water, creating transient micro-emulsions. This drastically enhances mass transfer and reaction kinetics, completely bypassing the need for toxic phase-transfer catalysts or volatile organic solvents .

Microwave-Assisted Dielectric Heating

Conventional conductive heating (oil baths) relies on thermal gradients, often leading to localized overheating at the vessel walls and subsequent degradation of sensitive intermediates.

  • The Causality: Microwave irradiation (typically 2.45 GHz) directly couples with the dipole moments of the reactants and the solvent. This rapid alignment and realignment cause molecular friction, resulting in instantaneous, uniform volumetric heating. Consequently, activation energy barriers are overcome in minutes rather than hours, suppressing thermodynamic byproducts and maximizing the yield of the kinetic isoxazole product .

Quantitative Comparison of Synthetic Modalities

MethodologyTypical SolventCatalystReaction TimeAvg. Yield (%)Environmental Impact (E-Factor)
Conventional Heating Toluene / DMFTransition Metals (Cu/Ru)12 - 24 hours60 - 75%High (Toxic waste, high energy)
Ultrasound-Assisted Water / Gluconic AcidVitamin B1 / None10 - 45 mins85 - 96%Low (Aqueous waste, low energy)
Microwave Irradiation Solvent-free / EthanolSolid-supported / None2 - 15 mins80 - 95%Very Low (High atom economy)

Experimental Protocols

Protocol A: Ultrasound-Assisted Aqueous Multicomponent Synthesis

Overview: A one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones using an aqueous medium.

US_Workflow Start Reactants: Aldehyde + Ethyl Acetoacetate + NH2OH·HCl Solvent Green Medium: Water or Gluconic Acid (aq) Start->Solvent Cavitation Ultrasonic Irradiation (Acoustic Cavitation) Solvent->Cavitation 20-100 kHz Intermediate Transient Emulsion & Oxime Formation Cavitation->Intermediate Mass transfer enhancement Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Rapid kinetics Product Pure Isoxazole Derivative (Precipitates out) Cyclization->Product High atom economy

Ultrasound-assisted multicomponent isoxazole synthesis workflow.

Reagents:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Hydroxylamine hydrochloride (1.0 mmol)

  • Green solvent: 50 wt% Gluconic acid aqueous solution (GAAS) or pure H₂O with Vitamin B1 catalyst (5 mol%) .

Step-by-Step Methodology:

  • Preparation: In a 50 mL glass vessel, dissolve hydroxylamine hydrochloride (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in 5 mL of the green aqueous medium (e.g., GAAS).

  • Pre-activation: Subject the mixture to ultrasonic irradiation (e.g., 40 kHz, 300 W) at ambient temperature for 5 minutes. Causality: This initial sonication rapidly drives the formation of the oxime intermediate by enhancing nucleophilic attack while preventing thermal degradation.

  • Condensation: Add the aromatic aldehyde (1.0 mmol) to the activated mixture.

  • Irradiation & Cyclization: Continue ultrasonic irradiation for 15–40 minutes. Monitor the reaction via Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane (3:7) mobile phase.

  • Isolation (Self-Validating Step): Upon completion, the hydrophobic isoxazole product will spontaneously precipitate from the aqueous phase as the solution cools. Filter the solid under vacuum and wash with ice-cold water.

  • Purification: Recrystallize from hot ethanol to afford the pure product. The aqueous filtrate (containing the GAAS or catalyst) can be recovered and reused for up to 4 consecutive cycles without significant loss of catalytic activity.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Overview: Rapid synthesis of 3,5-disubstituted isoxazoles via a metal-free, solvent-free approach.

MW_Logic MW Microwave Irradiation (Dielectric Heating) Dipole Direct Dipole Alignment (Reactants/Solvent) MW->Dipole Thermal Uniform Volumetric Heating (No wall effects) Dipole->Thermal Rapid energy transfer Kinetics Accelerated Reaction Kinetics (Hours to Minutes) Thermal->Kinetics Overcomes activation energy Outcome High Yield Isoxazoles Minimal Byproducts Kinetics->Outcome Thermal degradation avoided

Logical causality of microwave dielectric heating in isoxazole synthesis.

Reagents:

  • Chalcone derivative (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Sodium acetate (1.2 mmol)

Step-by-Step Methodology:

  • Homogenization: In an agate mortar, thoroughly grind the chalcone, hydroxylamine hydrochloride, and sodium acetate until a fine, homogeneous powder is achieved. Causality: Intimate physical mixing is critical in solvent-free reactions to maximize the interfacial surface area between solid reactants prior to dielectric heating.

  • Irradiation: Transfer the mixture to a microwave-safe quartz vessel. Irradiate in a dedicated microwave synthesizer at 200 W (maintaining a maximum temperature of 90°C) for 3 to 8 minutes.

  • Monitoring: Pause irradiation every 2 minutes to monitor via TLC. Causality: Short burst heating prevents thermal runaway and localized charring of the organic solids.

  • Work-up: Once TLC indicates complete consumption of the chalcone, cool the vessel to room temperature. Extract the crude mixture with ethyl acetate (2 × 10 mL) and wash with distilled water to remove inorganic salts (NaCl, unreacted NaOAc).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the isoxazole derivative.

Quality Control & Self-Validating Systems

To ensure the scientific integrity of the synthesized isoxazoles, the following self-validating analytical checks must be integrated into the workflow:

  • FT-IR Spectroscopy: Validate cyclization by monitoring the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the emergence of the characteristic isoxazole C=N stretch (~1600 cm⁻¹) and C-O-N stretch (~1200 cm⁻¹). If the reaction stalls at the oxime intermediate, a broad O-H stretch (~3300 cm⁻¹) will persist without the corresponding ring-closure signatures.

  • ¹H NMR (in DMSO-d₆): For 3,5-disubstituted isoxazoles, the definitive marker of successful ring closure is the appearance of a sharp singlet integrating to 1H in the aromatic region (typically δ 6.5–7.0 ppm), corresponding to the isolated C4 proton on the isoxazole ring.

References

  • MDPI Editorial Board. "The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches." MDPI, 2025.[Link]

  • ACG Publications. "Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium." ACG Publications, 2023.[Link]

  • Das, S., & Chanda, K. "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold." RSC Advances, 2021.[Link]

Application

Application Note: Microwave-Assisted Synthesis of (5-(tert-Butyl)isoxazol-4-yl)methanol Analogs

Executive Summary & Pharmacological Context The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed to impart metabolic stability and unique hydrogen-bonding profiles. Specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed to impart metabolic stability and unique hydrogen-bonding profiles. Specifically, the 5-(tert-butyl)isoxazol-4-yl motif is a critical pharmacophore found in selective GLUK5 kainate receptor agonists, most notably in (RS)-2-amino-3-(3-hydroxy-5-tert-butyl-isoxazol-4-yl)propanoic acid (ATPA)[1][2].

Synthesizing highly substituted isoxazoles via conventional 1,3-dipolar cycloaddition often suffers from prolonged reaction times (24–48 hours) and the generation of unwanted furoxan dimers[3]. This application note details a highly optimized, microwave-assisted organic synthesis (MAOS) protocol for generating (5-(tert-butyl)isoxazol-4-yl)methanol analogs. By leveraging dielectric heating, this method kinetically favors the bimolecular cycloaddition over self-condensation, delivering exceptional regioselectivity and yield in under 15 minutes[3][4].

Mechanistic Causality: The "Why" Behind the Chemistry

The synthesis relies on the 1,3-dipolar cycloaddition between an in situ generated nitrile oxide (the dipole) and 4,4-dimethylpent-2-yn-1-ol (the dipolarophile).

Overcoming Steric Hindrance: The tert-butyl group on the alkyne is highly sterically demanding. Under conventional thermal conditions, the activation energy required for the cycloaddition is high, allowing the highly reactive nitrile oxide to undergo self-condensation into a furoxan byproduct[3]. Microwave irradiation provides rapid, uniform dielectric heating that instantly overcomes this activation barrier, driving the bimolecular reaction to completion before dimerization can occur.

Regiochemical Direction: The regioselectivity is entirely dictated by steric causality. The oxygen atom of the nitrile oxide (which is sterically small) preferentially attacks the alkyne carbon bearing the massive tert-butyl group. This transition state places the tert-butyl group at the 5-position and the hydroxymethyl group at the 4-position, keeping the tert-butyl group as far away as possible from the bulky R-group of the nitrile oxide (at the 3-position).

Workflow Visualization

Workflow A 1. Hydroximinoyl Chloride (Nitrile Oxide Precursor) B 2. Base Addition (Et3N) In Situ Generation A->B C 3. Nitrile Oxide Intermediate (Highly Reactive Dipole) B->C E 5. Microwave Irradiation (110°C, 15 min, 150 W) C->E D 4. Alkyne Addition (4,4-Dimethylpent-2-yn-1-ol) D->E F 6. Regioselective Cycloaddition (Steric Direction) E->F G Target Molecule: (5-(tert-Butyl)isoxazol-4-yl)methanol F->G

Mechanistic workflow of the microwave-assisted 1,3-dipolar cycloaddition.

High-Throughput Protocol: Microwave-Assisted Cycloaddition

This protocol is designed as a self-contained, reproducible system for generating libraries of 3-substituted-(5-(tert-butyl)isoxazol-4-yl)methanol analogs.

Materials Required:

  • Aryl/Alkyl hydroximinoyl chloride (1.0 eq)

  • 4,4-Dimethylpent-2-yn-1-ol (1.2 eq)

  • Triethylamine (Et₃N, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF, Microwave-grade)

Step-by-Step Methodology:

  • Reagent Solubilization: In a 10 mL heavy-walled microwave vial equipped with a magnetic stir bar, dissolve the hydroximinoyl chloride (1.0 mmol) and 4,4-dimethylpent-2-yn-1-ol (1.2 mmol) in anhydrous THF (3.0 mL).

    • Causality Note: THF is selected due to its moderate microwave loss tangent (tan δ = 0.047), which provides controlled dielectric heating without rapid boiling, while maintaining excellent solubility for both the highly polar nitrile oxide and the lipophilic alkyne.

  • In Situ Dipole Generation: Add triethylamine (1.5 mmol) dropwise at room temperature. A white precipitate of triethylamine hydrochloride will immediately form.

    • Causality Note: The base must be added slowly to maintain a low steady-state concentration of the nitrile oxide, further suppressing the furoxan dimerization pathway.

  • Sealing: Cap the vial securely with a Teflon-lined septum and crimp to ensure it can withstand autogenous pressure.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Apply the following parameters:

    • Temperature: 110 °C

    • Time: 15 minutes

    • Max Power: 150 W

    • Cooling: Active compressed air cooling post-reaction (to quench the reaction and prevent thermal degradation).

  • Workup & Isolation: Dilute the cooled mixture with EtOAc (15 mL). Wash with 1M HCl (10 mL) to remove excess amine, followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure product.

Quantitative Process Optimization

The superiority of the microwave-assisted protocol over conventional thermal heating is summarized below. The data demonstrates how dielectric heating fundamentally alters the kinetic profile of the reaction[3].

ParameterConventional HeatingMicrowave Irradiation (MAOS)Causality / Mechanistic Impact
Heat Source Oil Bath (65 °C)Dielectric Heating (110 °C)MAOS provides direct molecular heating, eliminating thermal wall effects and localized hot spots.
Reaction Time 24 - 48 hours15 minutesHigh activation energy of the sterically hindered transition state is rapidly overcome.
Furoxan Byproduct 25% - 35%< 5%Rapid cycloaddition kinetically outcompetes the nitrile oxide self-dimerization pathway[3].
Regioselectivity 85:15> 98:2Higher thermal energy precisely aligns the sterically bulky tert-butyl group away from the dipole.
Isolated Yield 42% - 55%88% - 94%A cleaner reaction profile drastically simplifies downstream chromatographic isolation[4].

Self-Validating Analytical Checkpoints

A robust protocol requires built-in analytical checkpoints to confirm success before proceeding to downstream derivatization or biological assays. Use the following markers to validate the structural integrity of the synthesized analog:

  • Regiochemical Validation (¹H NMR): If the undesired 4-tert-butyl-5-hydroxymethyl isomer forms, its CH₂ protons would shift significantly downfield (~4.8 ppm) due to direct proximity to the highly electronegative oxygen atom at position 1 of the isoxazole ring. The desired (5-(tert-butyl)isoxazol-4-yl)methanol product will display the CH₂OH protons as a distinct singlet at ~4.6 ppm . The absence of the 4.8 ppm signal validates the >98:2 regioselectivity.

  • Alkyne Consumption (¹H NMR): The starting material (4,4-dimethylpent-2-yn-1-ol) features a propargylic CH₂ signal at ~4.2 ppm. The complete disappearance of this signal confirms full conversion.

  • Steric Marker (¹H NMR): The massive tert-butyl group will appear as a sharp, integrated 9H singlet at ~1.4 ppm .

  • Mass Spectrometry (LC-MS): The target mass should correspond to

    
     (accounting for the loss of 2H during the oxidation and elimination sequence).
    

References

  • Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(2), 293-303.[Link]

  • Yan, L., Zhang, Y., et al. (2022). Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition. Heterocycles.[Link]

  • Grasso, S., et al. (2000). Synthesis and anticonvulsant activity of novel and potent 6,7-methylenedioxyphthalazin-1(2H)-ones. Journal of Medicinal Chemistry, 43(15), 2805-2813.[Link]

  • Cunningham, M. O., et al. (2004). The Role of GLUK5-Containing Kainate Receptors in Entorhinal Cortex Gamma Frequency Oscillations. Neuropharmacology (Referenced via PMC).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting regioselectivity in isoxazole synthesis

Welcome to the Technical Support Center for Isoxazole Synthesis. Controlling regioselectivity in the construction of the isoxazole heterocycle is a persistent challenge in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. Controlling regioselectivity in the construction of the isoxazole heterocycle is a persistent challenge in medicinal chemistry and drug development. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute regiochemical control in your syntheses.

Diagnostic Decision Tree: Troubleshooting Regioselectivity

Before altering your experimental parameters, use the diagnostic logic below to identify the root cause of poor regioselectivity based on your chosen synthetic pathway.

DecisionTree Start Issue: Mixture of Isoxazole Regioisomers Method Determine Synthesis Pathway Start->Method Dipolar 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) Method->Dipolar Condensation Cyclocondensation (Ynone + NH2OH) Method->Condensation Target35 Target: 3,5-Disubstituted? Dipolar->Target35 Target34 Target: 3,4,5-Trisubstituted? Dipolar->Target34 Solvent Optimize Solvent System Condensation->Solvent SolCu Use Cu(I) Catalysis (e.g., CuSO4/NaAsc) Target35->SolCu Yes SolAu Use Au(III) Catalysis (Domino Reaction) Target34->SolAu Yes Sol14 THF/Water (Favors 1,4-addition) Solvent->Sol14 Isomer A Sol12 Aqueous MeOH (Favors 1,2-addition) Solvent->Sol12 Isomer B

Diagnostic decision tree for resolving isoxazole regioselectivity issues.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I getting a 1:1 mixture of 3,4- and 3,5-disubstituted isoxazoles in my 1,3-dipolar cycloaddition? Cause: Thermal, uncatalyzed 1,3-dipolar cycloadditions of nitrile oxides with terminal alkynes rely solely on the inherent electronic and steric biases of the substrates. Because the Frontier Molecular Orbital (FMO) energy gaps between the two possible transition states are nearly identical, the reaction lacks sufficient bias to drive regioselectivity[1]. Solution: Implement a Copper(I)-catalyzed cycloaddition. Similar to the CuAAC "click" reaction for triazoles, the introduction of a Cu(I) catalyst fundamentally alters the mechanism from a concerted cycloaddition to a stepwise, metallacycle-mediated pathway[2]. This exclusively yields the 3,5-disubstituted isoxazole[3].

Q2: How do I selectively synthesize 3,4,5-trisubstituted isoxazoles if copper catalysis only works for terminal alkynes? Cause: Copper acetylide formation requires a terminal proton, making Cu(I) catalysis completely ineffective for internal alkynes. Solution: Transition to a Gold(III) catalyst (e.g.,


). Gold-catalyzed domino reactions of alkynyl oxime ethers promote an electrophilic cyclization followed by an allyl oxonium Claisen-type rearrangement. This pathway bypasses the traditional cycloaddition entirely, yielding highly functionalized trisubstituted isoxazoles with excellent regiocontrol[4].

Q3: My cyclocondensation of ynones with hydroxylamine yields mixed regioisomers. How can I control this? Cause: Hydroxylamine is an ambident nucleophile reacting with an ambident electrophile (the ynone). Regioselectivity depends on whether the initial nitrogen attack occurs at the carbonyl carbon (1,2-addition) or the


-carbon of the alkyne (1,4-Michael addition).
Solution:  Modulate your solvent polarity and hydrogen-bonding capacity. A solvent system of THF/water strongly favors the 1,4-addition pathway, leading to one specific regioisomer (typically the 3-aryl-5-alkylisoxazole). Conversely, using aqueous methanol promotes direct 1,2-addition to the carbonyl, reversing the regioselectivity to yield the alternate isomer[5].

Mechanistic Pathway: Cu(I)-Catalyzed Cycloaddition

Understanding the causality behind the copper-catalyzed method is critical for troubleshooting failed reactions. The Cu(I) species coordinates to both the terminal alkyne and the nitrile oxide, forcing them into a highly organized transition state that makes the formation of the 3,4-isomer geometrically impossible.

Mechanism A Terminal Alkyne + Cu(I) B Cu(I) Acetylide Intermediate A->B -H+ D Cu-Coordinated Complex B->D C Nitrile Oxide (In Situ) C->D E 6-Membered Metallacycle D->E C-C Bond Formation F 3,5-Isoxazole + Cu(I) E->F Reductive Elimination

Mechanistic pathway of the Cu(I)-catalyzed regioselective cycloaddition.

Quantitative Data: Catalyst & Condition Matrix

Use the following table to select the optimal catalytic system and conditions based on your target regioisomer.

Synthetic PathwaySubstratesCatalyst / ReagentSolvent SystemDominant Regioisomer
Thermal Cycloaddition Nitrile Oxide + Terminal AlkyneNoneToluene or DCM~1:1 Mixture
Cu-Catalyzed Cycloaddition Nitrile Oxide + Terminal Alkyne

/ Na-Ascorbate

-BuOH /

>95% 3,5-Disubstituted
Gold-Catalyzed Domino Alkynyl Oxime Ethers

(20 mol%)
DCE3,4,5-Trisubstituted
Cyclocondensation Ynone +

NaOH (pH control)THF /

1,4-Addition Product
Cyclocondensation Ynone +

NaOH (pH control)MeOH /

1,2-Addition Product

Self-Validating Experimental Protocols

Protocol A: One-Pot Cu(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol utilizes in situ nitrile oxide generation to prevent dimerization into furoxans, coupled with in situ reduction of Cu(II) to Cu(I) to prevent alkyne homocoupling[6].

Materials:

  • Aldoxime (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Chloramine-T or N-Chlorosuccinimide (NCS) (1.2 equiv)

  • 
     (5 mol%)
    
  • Sodium Ascorbate (10 mol%)

  • Solvent:

    
    -BuOH / 
    
    
    
    (1:1 v/v)

Step-by-Step Methodology:

  • Oxidation: Dissolve the aldoxime in the

    
    -BuOH/
    
    
    
    mixture. Add Chloramine-T (or NCS) portion-wise at room temperature. Stir for 30 minutes. Causality: This generates the hydroximinoyl chloride intermediate. Water solubilizes the salts, while
    
    
    -BuOH keeps the organic substrates in solution.
  • Catalyst Activation: In a separate vial, dissolve

    
     and Sodium Ascorbate in a minimal amount of water. The solution will turn from blue to pale yellow, indicating the successful reduction of Cu(II) to the active Cu(I) species.
    
  • Cycloaddition: Add the terminal alkyne to the main reaction flask, followed immediately by the activated Cu(I) solution. Base (e.g.,

    
    ) may be added to facilitate the elimination of HCl, generating the nitrile oxide in situ at a steady, low concentration.
    
  • Completion: Stir at room temperature for 4–12 hours.

  • Validation & QC: Extract with EtOAc. Run a TLC (Hexanes:EtOAc). The absence of a baseline smear confirms that furoxan dimerization was successfully suppressed. By

    
     NMR, the formation of the pure 3,5-isomer is validated by a distinct, sharp singlet in the 6.0–6.8 ppm region corresponding to the isolated C4-H proton of the isoxazole ring.
    
Protocol B: pH-Controlled Cyclocondensation of Ynones

This protocol leverages solvent polarity to dictate the nucleophilic attack trajectory of hydroxylamine[5].

Materials:

  • 
    -Acetylenic ketone (Ynone) (1.0 equiv)
    
  • Hydroxylamine hydrochloride (

    
    ) (1.5 equiv)
    
  • Sodium Hydroxide (NaOH) (1.5 equiv)

  • Solvent: THF/

    
     (for 1,4-addition) OR MeOH/
    
    
    
    (for 1,2-addition)

Step-by-Step Methodology:

  • Nucleophile Liberation: Dissolve

    
     in the aqueous portion of your chosen solvent system. Add NaOH slowly at 0°C. Causality: Precise stoichiometric neutralization is required. Excess base will cause the ynone to undergo hydration or degradation, while insufficient base leaves the hydroxylamine protonated and non-nucleophilic.
    
  • Solvent Direction: Dissolve the ynone in the organic portion of your solvent system (THF or MeOH) and add it dropwise to the aqueous hydroxylamine solution.

  • Cyclization: Heat the mixture to 60°C for 2–4 hours. Causality: If using MeOH, the solvent hydrogen-bonds with the carbonyl oxygen, increasing its electrophilicity and driving direct 1,2-addition. If using THF, the lack of protic activation at the carbonyl redirects the amine to the softer

    
    -carbon (1,4-addition).
    
  • Validation & QC: Following aqueous workup, analyze the crude mixture via

    
     NMR. The chemical shift of the alkyl/aryl substituents will confirm which regioisomer was formed, validating the solvent-directed pathway.
    

References

  • Synthesis of isoxazoles - Organic Chemistry Portal Source: organic-chemistry.org URL:[3]

  • 5-(2-Fluorophenyl)isoxazole | 138716-36-6 - Benchchem Source: benchchem.com URL:[5]

  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem Source: benchchem.com URL:[6]

  • Direct Synthesis of Trisubstituted Isoxazoles through Gold-Catalyzed Domino Reaction of Alkynyl Oxime Ethers | Organic Letters Source: acs.org URL:[4]

  • Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal Source: organic-chemistry.org URL:[1]

  • Valery V. Fokin | University of Southern California | Publications - SciSpace Source: scispace.com URL:[2]

Sources

Optimization

Technical Support Center: Troubleshooting Purification of (5-(tert-Butyl)isoxazol-4-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing isolation bottlenecks during drug development. The compound (5-(tert-Butyl)isoxazol-4-yl)methanol (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing isolation bottlenecks during drug development. The compound (5-(tert-Butyl)isoxazol-4-yl)methanol (CAS: 155602-41-8) is a critical intermediate in the synthesis of neuroactive agents (such as GluR5 receptor agonists)[1]. However, it presents a unique triad of purification challenges: strong hydrogen-bonding potential (hydroxymethyl group), weak basicity (isoxazole nitrogen), and high localized lipophilicity (tert-butyl group).

This guide provides field-proven, mechanistically grounded solutions to ensure high-purity isolation without sacrificing yield.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My compound streaks severely across the TLC plate and tails during column elution. How do I fix this?

The Causality: Streaking is rarely a solvent polarity issue; it is a stationary phase interaction issue. Standard "Type A" silica gel contains highly active, acidic surface silanol groups (pKa ~4.5–5.5). The primary hydroxyl group and the weakly basic isoxazole nitrogen of your analyte act as a strong hydrogen bond donor/acceptor pair, binding heterogeneously to these silanols[2]. This creates a non-linear adsorption isotherm, resulting in a sharp front and a long, dragging tail[3].

The Solution: You must mask the acidic silanols. Adding a competing base, such as 1% Triethylamine (Et


N), to your mobile phase neutralizes these active sites[4]. The Et

N dynamically coats the silica, allowing your isoxazole methanol to partition strictly based on polarity rather than destructive acid-base interactions.
Q2: I am seeing a closely eluting impurity that I suspect is a regioisomer. Hexane/Ethyl Acetate isn't separating them. What next?

The Causality: If this compound was synthesized via a 1,3-dipolar cycloaddition, you likely have a mixture of 3-tert-butyl and 5-tert-butyl regioisomers. Hexane/Ethyl Acetate (EtOAc) solvent systems rely primarily on dipole-dipole interactions. Because regioisomers have nearly identical dipole moments, their retention factors (


) will overlap.

The Solution: Change the selectivity (


) of your solvent system, not just the polarity. Switch to a Dichloromethane (DCM) / Methanol (MeOH)  gradient (e.g., 99:1 to 95:5) or a Toluene / Acetone  system. DCM introduces 

-

and halogen-bonding interactions with the isoxazole ring, which are highly sensitive to the steric shielding provided by the bulky tert-butyl group.
Q3: My TLC shows full conversion, but my isolated yield after rotary evaporation is consistently low (40-50%). Where is the product going?

The Causality: (5-(tert-Butyl)isoxazol-4-yl)methanol has a boiling point of approximately 105–110 °C at 0.4 mmHg[5]. While it is a solid/viscous oil at room temperature, it exhibits significant vapor pressure under high vacuum. Prolonged drying on a Schlenk line or rotary evaporator (<5 mbar) at elevated bath temperatures (>35 °C) will cause the product to co-evaporate or sublimate.

The Solution: Never leave this compound on a high-vacuum pump overnight. Remove the bulk solvent at 150 mbar (for DCM) or 200 mbar (for EtOAc) at 30 °C. Once the solvent is visually gone, dry under a gentle stream of nitrogen gas rather than deep vacuum.

Part 2: Quantitative Data & Solvent Matrices

Table 1: Physicochemical Properties & Chromatographic Impact
PropertyValueChromatographic Implication
LogP ~1.46[5]Amphiphilic. Requires a moderately non-polar bulk solvent to prevent rapid co-elution with the solvent front.
Polar Surface Area (PSA) 46.26 Ų[5]High interaction with silica. Prone to irreversible adsorption if the column is overloaded.
Boiling Point 105 - 110 °C (0.4 mmHg)[5]Volatile under deep vacuum. Requires strict temperature control during solvent removal.
Table 2: Solvent System Matrix for Isoxazole Methanols
Solvent SystemInteraction MechanismBest Used For
Hexane / EtOAc (3:1) Dipole-DipoleGeneral bulk purification; removing non-polar starting materials.
DCM / MeOH (95:5)

-

/ H-Bonding
Resolving tight regioisomers (3-tert-butyl vs 5-tert-butyl).
Hexane / EtOAc + 1% Et

N
Silanol SuppressionEliminating severe tailing and improving fraction concentration.

Part 3: Experimental Protocols

Protocol A: Self-Validating 2D-TLC Screen

Always validate your solvent system on a micro-scale before committing your crude mixture to a column.

  • Spotting: Spot your crude mixture in the bottom-left corner of a 5x5 cm silica gel TLC plate.

  • Dimension 1: Develop the plate in standard Hexane/EtOAc (e.g., 70:30). Mark the solvent front and dry the plate thoroughly with a heat gun.

  • Observation: If the spot is a long streak, proceed to Dimension 2.

  • Dimension 2: Rotate the plate 90 degrees. Develop in Hexane/EtOAc (70:30) containing 1% Et

    
    N .
    
  • Validation: If the streak resolves into a tight, circular spot in the second dimension, your column must be deactivated with Et

    
    N.
    
Protocol B: Triethylamine-Deactivated Silica Gel Chromatography
  • Column Packing: Slurry pack the silica gel using your starting mobile phase containing 1% Et

    
    N (e.g., 80:20 Hexane/EtOAc + 1% Et
    
    
    
    N).
  • Deactivation Flush: Pass at least 2 column volumes (CV) of the Et

    
    N-containing solvent through the column. Scientific rationale: This ensures all acidic silanols are saturated with the amine before the analyte is introduced.
    
  • Sample Loading: Dissolve the crude (5-(tert-Butyl)isoxazol-4-yl)methanol in the minimum amount of DCM. Apply evenly to the top of the silica bed.

  • Elution: Elute using a shallow gradient (e.g., 10% to 30% EtOAc in Hexane, maintaining 1% Et

    
    N throughout).
    
  • Solvent Removal: Combine product-containing fractions. Evaporate on a rotary evaporator with the water bath set to no higher than 30 °C and pressure no lower than 150 mbar . Finish drying under a nitrogen stream.

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow

Workflow Start Crude Mixture: (5-(tert-Butyl)isoxazol-4-yl)methanol TLC Perform TLC (Hexane/EtOAc) Start->TLC CheckTailing Is there severe streaking/tailing? TLC->CheckTailing AddBase Add 1% Et3N to Mobile Phase CheckTailing->AddBase Yes CheckCoelution Are there co-eluting regioisomers? CheckTailing->CheckCoelution No AddBase->CheckCoelution ChangeSolvent Switch to DCM/MeOH or Toluene/Acetone CheckCoelution->ChangeSolvent Yes RunColumn Run Flash Chromatography CheckCoelution->RunColumn No ChangeSolvent->RunColumn Evaporate Evaporate carefully (Max 30°C, Avoid high vacuum) RunColumn->Evaporate

Caption: Decision-tree workflow for optimizing the purification of (5-(tert-Butyl)isoxazol-4-yl)methanol.

Diagram 2: Mechanism of Peak Tailing & Resolution

Mechanism Silica Acidic Silanol Groups (Si-OH) Analyte Analyte: Isoxazole N & Primary OH Silica->Analyte Interacts with Modifier Triethylamine (Et3N) Modifier Silica->Modifier Pre-treated with Tailing Strong H-Bonding (Peak Tailing) Analyte->Tailing Results in Elution Sharp Elution (Weak Interactions) Analyte->Elution Results in Deactivated Deactivated Silica (Si-O- ... HN+Et3) Modifier->Deactivated Forms Deactivated->Analyte Limits interaction

Caption: Mechanistic interaction of basic analytes with silica gel vs. Et3N-deactivated silica gel.

References

  • Phenomenex. Tip on Peak Tailing of Basic Analytes. Available at:[Link]

  • PubMed / NIH. Physical origin of peak tailing on C18-bonded silica in reversed-phase liquid chromatography. Available at: [Link]

  • Google Patents. US6245521B1 - Assay for evaluating the affinity of compounds to the glutamate GluR5 receptor.
  • Molbase. [5-(2-甲基-2-丙基)-1,2-恶唑-4-基]甲醇- CAS号155602-41-8. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of (5-(tert-Butyl)isoxazol-4-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the synthetic challenges associated with (5-(t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the synthetic challenges associated with (5-(tert-Butyl)isoxazol-4-yl)methanol. This building block is critical in medicinal chemistry, but its synthesis is prone to regioselectivity issues and heterocycle degradation.

This guide deconstructs the standard two-step synthetic pathway—cyclization of an ethoxymethylene intermediate followed by ester reduction—focusing on the mechanistic causality behind side-product formation and how to prevent it.

Mechanistic Pathway & Impurity Mapping

The diagram below illustrates the validated synthetic workflow and the branching pathways that lead to the most common side products encountered during this synthesis.

G SM Ethyl pivaloylacetate (Starting Material) EM Ethoxymethylene Intermediate SM->EM HC(OEt)3, Ac2O 120°C INT Ethyl 5-(tert-butyl)isoxazole- 4-carboxylate EM->INT NH2OH·HCl, NaOAc (Desired Attack) REGIO Ethyl 3-(tert-butyl)isoxazole- 4-carboxylate (Regioisomer) EM->REGIO NH2OH·HCl, Strong Acid (Undesired Attack) PROD (5-(tert-Butyl)isoxazol- 4-yl)methanol (Target) INT->PROD DIBAL-H (2.5 eq) -78°C to 0°C RINGOP N-O Cleaved Enaminone (Over-reduction) INT->RINGOP LiAlH4 / Heat (N-O Cleavage) ALD 5-(tert-butyl)isoxazole- 4-carbaldehyde INT->ALD DIBAL-H (1.0 eq) (Incomplete)

Fig 1. Synthesis workflow of (5-(tert-Butyl)isoxazol-4-yl)methanol mapping major side products.

Troubleshooting Guide & FAQs

Q1: During the cyclization step, I am seeing a co-eluting impurity with an identical mass but a shifted tert-butyl singlet in the NMR. What is it, and how do I prevent it?

The Causality: You are observing the formation of the regioisomer, ethyl 3-(tert-butyl)isoxazole-4-carboxylate . The ethoxymethylene intermediate is an ambident electrophile. When reacted with hydroxylamine, the nitrogen can attack either the enol ether carbon (yielding the desired 5-tert-butyl isoxazole) or the sterically hindered ketone carbonyl (yielding the 3-tert-butyl isoxazole)[1]. The Solution: Regioselectivity is heavily dictated by pH and the kinetics of the initial nucleophilic attack. Using hydroxylamine hydrochloride without a buffer creates a highly acidic environment that can protonate the ketone, driving undesired attack. By adding a mild base like Sodium Acetate (NaOAc), you buffer the system. The free hydroxylamine will preferentially attack the less sterically hindered enol ether carbon, maximizing the yield of the 5-tert-butyl regioisomer[2].

Q2: My ester reduction step using gives terrible yields. I isolate a highly polar, UV-active byproduct, and the aromatic isoxazole proton is missing in the NMR. What happened?

The Causality: You have reductively cleaved the isoxazole ring. The N-O bond in isoxazoles is relatively weak (~60 kcal/mol) and acts essentially as a masked enaminone[3]. Strong, unhindered hydride donors like Lithium Aluminum Hydride (


), especially at room temperature or reflux, will coordinate to the heteroatoms and reductively cleave the N-O bond, leading to ring-opened enaminones or 

-amino alcohols[4]. The Solution: Switch to a milder, tunable reducing agent. Diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C) is the industry standard for this transformation. The bulky isobutyl groups prevent over-coordination with the ring heteroatoms, directing the hydride exclusively to the ester carbonyl.
Q3: I switched to DIBAL-H, but now my reaction yields a mixture of the desired alcohol and a less polar spot on TLC. How do I push it to completion?

The Causality: The less polar spot is 5-(tert-butyl)isoxazole-4-carbaldehyde . DIBAL-H reductions proceed via a stable tetrahedral aluminum acetal intermediate. If you use exactly 1.0 equivalent of DIBAL-H, or if you quench the reaction at -78 °C before the intermediate can collapse, you trap the molecule at the aldehyde oxidation state. The Solution: To achieve complete reduction to the alcohol, use 2.2 to 2.5 equivalents of DIBAL-H. Furthermore, after the initial addition at -78 °C, you must allow the reaction to warm to 0 °C for 1-2 hours. This thermal energy is required to collapse the initial tetrahedral intermediate, allowing the second equivalent of hydride to reduce the resulting aldehyde to the alcohol.

Analytical Differentiation of Side Products

Use the following self-validating analytical markers to track the fate of your reaction and identify impurities rapidly.

CompoundStructural RoleTLC

(Hex/EtOAc 7:3)
Key

H NMR Shifts (CDCl

, 400 MHz)
ESI-MS [M+H]

(5-(tert-Butyl)isoxazol-4-yl)methanol Target Product0.358.30 (s, 1H, Ar-H), 4.55 (s, 2H, CH

), 1.40 (s, 9H, t-Bu)
156.1
Ethyl 5-(tert-butyl)isoxazole-4-carboxylate Intermediate0.708.65 (s, 1H, Ar-H), 4.30 (q, 2H), 1.45 (s, 9H), 1.35 (t, 3H)198.1
Ethyl 3-(tert-butyl)isoxazole-4-carboxylate Regioisomer0.758.80 (s, 1H, Ar-H), 4.30 (q, 2H), 1.35 (s, 9H) , 1.35 (t, 3H)198.1
5-(tert-Butyl)isoxazole-4-carbaldehyde Incomplete Reduction0.6010.10 (s, 1H, CHO) , 8.70 (s, 1H, Ar-H), 1.45 (s, 9H)154.1
N-O Cleaved Enaminone Over-reduction0.10 (Streak)Loss of aromatic proton (~8.30 ppm) Variable

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of Ethyl 5-(tert-butyl)isoxazole-4-carboxylate

Objective: Maximize the 5-tert-butyl regioisomer by controlling the nucleophilic attack trajectory via pH buffering.

  • Preparation: In a flame-dried round-bottom flask, dissolve ethyl 2-(ethoxymethylene)-4,4-dimethyl-3-oxopentanoate (10.0 mmol) in absolute ethanol (20 mL).

  • Buffer Addition: Add anhydrous Sodium Acetate (12.0 mmol). Stir for 5 minutes at room temperature. Causality: NaOAc acts as a proton sink, preventing the reaction from becoming overly acidic, which would protonate the ketone and invite undesired regioselectivity.

  • Cyclization: Portion-wise, add hydroxylamine hydrochloride (11.0 mmol).

  • Thermal Maturation: Heat the reaction to 60 °C for 4 hours.

  • In-Process Control (IPC): Check TLC (Hexane/EtOAc 4:1). The UV-active starting material (

    
     ~0.65) should be completely consumed, replaced by a single major spot (
    
    
    
    ~0.70).
  • Workup: Concentrate the ethanol under reduced pressure. Partition the residue between EtOAc (50 mL) and

    
     (50 mL). Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate to yield the intermediate ester.
Protocol B: Controlled Reduction to (5-(tert-Butyl)isoxazol-4-yl)methanol

Objective: Achieve complete reduction to the alcohol while preserving the fragile N-O heterocycle.

  • Preparation: Dissolve Ethyl 5-(tert-butyl)isoxazole-4-carboxylate (5.0 mmol) in anhydrous THF (25 mL) under an inert Argon atmosphere.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature prevents the hydride from attacking the isoxazole N-O bond.

  • Hydride Addition: Dropwise, add DIBAL-H (1.0 M in hexanes, 12.5 mL, 12.5 mmol, 2.5 eq) over 15 minutes.

  • Intermediate Collapse: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0 °C for 1.5 hours. Causality: Warming to 0 °C provides the activation energy necessary to collapse the tetrahedral aluminum acetal, allowing reduction of the transient aldehyde to the alcohol.

  • IPC: Quench a 0.1 mL aliquot in methanol and check TLC (Hexane/EtOAc 7:3). Ensure no aldehyde (

    
     ~0.60) remains; only the alcohol (
    
    
    
    ~0.35) should be visible.
  • Quench & Emulsion Break: Carefully quench the reaction at 0 °C by adding saturated aqueous Rochelle's salt (Potassium sodium tartrate) (25 mL). Stir vigorously at room temperature for 2 hours until the two phases become completely clear. Causality: Rochelle's salt chelates the aluminum salts, breaking the intractable emulsion and ensuring high recovery of the water-soluble alcohol product.

  • Extraction: Extract with EtOAc (3 x 30 mL), dry over

    
    , and concentrate to yield the pure target methanol.
    

References

  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
  • CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate. Google Patents.
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. ACS Publications. Available at:[Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. PubMed Central (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Accelerated Synthesis of (5-(tert-Butyl)isoxazol-4-yl)methanol

Welcome to the Technical Support Center. As drug development accelerates, optimizing the synthesis of highly substituted heterocyclic building blocks like (5-(tert-Butyl)isoxazol-4-yl)methanol is critical.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development accelerates, optimizing the synthesis of highly substituted heterocyclic building blocks like (5-(tert-Butyl)isoxazol-4-yl)methanol is critical. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to help you drastically reduce reaction times while preserving chemoselectivity and yield.

Diagnostic Decision Tree: Reaction Time Bottlenecks

Before altering your chemistry, use the diagnostic workflow below to identify the kinetic bottlenecks in your current synthetic route.

Troubleshooting Start Reaction Bottleneck Identified Step1 Which step is kinetically slow? Start->Step1 Cyclization Isoxazole Cyclization (Takes >12 hours) Step1->Cyclization Reduction Ester Reduction (Sluggish / Side Products) Step1->Reduction Diag1 Using Conductive Heating (Reflux)? Cyclization->Diag1 Diag2 Using LiAlH4 or NaBH4? Reduction->Diag2 Sol1 Switch to Microwave (MAS) 210W, 10 minutes Diag1->Sol1 Primary Fix Sol2 Switch to Ultrasound (USI) 40kHz, 30 minutes Diag1->Sol2 Alternative Sol3 Use DIBAL-H at -78°C (Fast, Chemoselective) Diag2->Sol3 Yes

Decision tree for diagnosing and resolving reaction time bottlenecks in isoxazole synthesis.

Mechanistic Pathway

To understand why certain troubleshooting steps work, we must look at the causality of the reaction pathway. The synthesis relies on the formylation of ethyl 4,4-dimethyl-3-oxopentanoate, followed by condensation/cyclization with hydroxylamine, and finally, a chemoselective ester reduction.

Pathway SM Ethyl 4,4-dimethyl- 3-oxopentanoate (β-Keto Ester) Intermediate Enamine / Oxime Intermediate SM->Intermediate DMF-DMA then NH2OH·HCl Ester Ethyl 5-(tert-butyl) isoxazole-4-carboxylate Intermediate->Ester Microwave (210W) 10 mins Product (5-(tert-Butyl)isoxazol- 4-yl)methanol Ester->Product DIBAL-H, Toluene -78°C to 0°C

Reaction pathway for the accelerated synthesis of (5-(tert-Butyl)isoxazol-4-yl)methanol.

Troubleshooting & FAQs

Q1: The cyclization step to form the isoxazole core currently takes 12-24 hours under standard reflux. How can I reduce this to under an hour? A: The traditional condensation and cyclization of the enamine intermediate with hydroxylamine hydrochloride relies on conductive heating, which is kinetically slow. By transitioning to Microwave-Assisted Synthesis (MAS), you can reduce the reaction time from hours to approximately 6-10 minutes[1]. Microwave dielectric heating directly targets the polar intermediates (like the oxime), causing rapid molecular friction and localized superheating. This overcomes the activation energy barrier for the dehydration/cyclization step almost instantaneously[2]. Alternatively, Ultrasound Irradiation (USI) can be used to accelerate the reaction via acoustic cavitation, which enhances mass transfer and local energy delivery[3].

Q2: During the reduction of ethyl 5-(tert-butyl)isoxazole-4-carboxylate to the final methanol derivative, the reaction stalls or forms ring-opened byproducts. What is the fastest, cleanest method? A: Using harsh, unselective reducing agents like


 at room temperature or reflux can lead to unwanted N-O bond cleavage in the sensitive isoxazole ring, leading to complex mixtures that require time-consuming chromatographic purification. To accelerate the overall throughput, switch to Diisobutylaluminum hydride (DIBAL-H) in anhydrous toluene at -78 °C. DIBAL-H provides a highly chemoselective reduction. The aluminum atom coordinates tightly to the ester carbonyl, facilitating rapid hydride transfer without disrupting the electron-deficient isoxazole core. Using 2.5 to 3.0 equivalents ensures rapid conversion directly to the alcohol rather than stalling at the aldehyde.

Q3: My microwave cyclization sometimes yields a mixture of the desired isoxazole and uncyclized oxime. How do I force completion? A: Incomplete cyclization in MAS is usually due to insufficient buffering or poor microwave absorption by the solvent. Ensure you are using a polar protic solvent (like ethanol) mixed with sodium acetate to buffer the hydroxylamine hydrochloride[1]. The acetate acts as a mild base to liberate the free hydroxylamine while maintaining a pH that favors the final dehydration step.

Optimized Experimental Protocols (Self-Validating)

Protocol A: Microwave-Assisted Cyclization (Core Formation)

Objective: Rapid synthesis of ethyl 5-(tert-butyl)isoxazole-4-carboxylate.

  • Enamine Formation: In a round-bottom flask, dissolve ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq). Stir at 90 °C for 2 hours. Self-Validation: The solution will turn a deep yellow/orange, indicating successful enamine formation. Concentrate under reduced pressure to remove excess DMF-DMA.

  • Microwave Setup: Transfer the crude enamine to a microwave-safe reaction vessel. Add hydroxylamine hydrochloride (1.2 eq), sodium acetate (1.5 eq), and ethanol (0.5 M concentration)[1].

  • Irradiation: Seal the vessel and irradiate in a dedicated microwave reactor at 210 W (set temperature limit to 100 °C) for 10 minutes[1].

  • Validation & Workup: Allow the vessel to cool.

    • Self-Validation Check: Spot the mixture on a TLC plate (Hexanes/EtOAc 8:2). The highly polar oxime intermediate should be completely absent, replaced by a single UV-active spot (Rf ~0.6). Furthermore, adding a drop of aqueous

      
       to an aliquot should not produce a deep red color (which would indicate unreacted hydroxamic acids).
      
  • Pour into ice-cold water to precipitate the product. Filter and dry to obtain the pure ester.

Protocol B: Rapid Chemoselective Reduction

Objective: Synthesis of (5-(tert-Butyl)isoxazol-4-yl)methanol.

  • Preparation: Dissolve ethyl 5-(tert-butyl)isoxazole-4-carboxylate (1.0 eq) in anhydrous toluene (0.2 M) in a flame-dried flask under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Dropwise, add DIBAL-H (1.0 M in hexanes, 2.5 eq) over 10 minutes.

    • Self-Validation Check: The reaction mixture must remain clear. If a persistent yellow color develops, it indicates premature warming; immediately check the bath temperature.

  • Reaction: Stir at -78 °C for 30 minutes, then allow it to warm to 0 °C for 15 minutes.

  • Quenching: Carefully quench the reaction at 0 °C by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously for 1 hour until the aluminum emulsion breaks and two distinct, clear layers form.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate to yield the pure (5-(tert-Butyl)isoxazol-4-yl)methanol.
    

Quantitative Performance Data

The table below summarizes the kinetic and yield improvements achieved by switching from conventional heating to the optimized protocols described above.

Synthetic StepMethodCatalyst / ReagentReaction TimeIsolated YieldByproduct Profile
Cyclization Conventional Reflux

/ EtOH
12 - 18 hours60 - 70%High (Uncyclized oximes)
Cyclization Microwave (210 W)

/ NaOAc
10 minutes 85 - 92% Trace
Reduction Conventional

/ THF (RT)
2 - 4 hours40 - 50%High (Ring cleavage)
Reduction ChemoselectiveDIBAL-H / Toluene (-78 °C)45 minutes 88 - 95% Trace

References

1.[3] The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. nih.gov. URL: 2.[2] Microwave enhanced synthesis - ResearchGate. researchgate.net. URL: 3.[1] Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols - Benchchem. benchchem.com. URL:

Sources

Troubleshooting

Managing thermal decomposition during isoxazole synthesis optimization

Technical Support Center: Isoxazole Synthesis Optimization A Senior Application Scientist's Guide to Managing Thermal Decomposition Welcome to the technical support center for isoxazole synthesis. This guide is designed...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isoxazole Synthesis Optimization

A Senior Application Scientist's Guide to Managing Thermal Decomposition

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing isoxazole-containing molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles that govern success and failure in these reactions.

A recurring and critical challenge in isoxazole synthesis is the management of thermal decomposition. Whether from runaway exotherms during ring formation or degradation of the final product during workup, thermal instability can severely impact yield, purity, and safety. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.

Troubleshooting Guide: Diagnosing and Solving Thermal Events

This section addresses specific experimental failures related to thermal decomposition. Each answer explains the causality behind the problem and provides actionable solutions.

Question 1: My reaction shows a sudden, uncontrolled temperature spike (exotherm) and the mixture is turning dark brown or black. What is happening and how can I prevent it?

Answer: An uncontrolled exotherm is a classic sign of a runaway reaction, often linked to the rapid, unmanaged formation and subsequent decomposition of highly reactive intermediates. In the context of isoxazole synthesis, particularly the widely used 1,3-dipolar cycloaddition, the primary culprit is the nitrile oxide intermediate.

  • Causality: Nitrile oxides are high-energy, unstable species.[1] While they are essential for the [3+2] cycloaddition with an alkyne to form the isoxazole ring, they are also highly prone to a competing, exothermic dimerization pathway to form furoxans (1,2,5-oxadiazole-2-oxides).[1][2] If the nitrile oxide is generated too quickly or its concentration becomes too high, the dimerization reaction can accelerate, releasing significant heat. This heat further increases the rate of both dimerization and other decomposition pathways, leading to a runaway reaction and the formation of tar-like byproducts. Traditional methods requiring high heat can exacerbate this issue, leading to product decomposition.[3]

  • Strategic Solutions:

    • In Situ Generation with Slow Addition: The most effective control strategy is to generate the nitrile oxide in situ in the presence of the alkyne (the dipolarophile).[2] This ensures the nitrile oxide is consumed in the desired cycloaddition as soon as it is formed, keeping its steady-state concentration low. This is typically achieved by the slow, dropwise addition of a reagent that generates the nitrile oxide (e.g., adding an oxidant like [bis(trifluoroacetoxy)]iodobenzene to an oxime, or a base to a hydroximoyl chloride) to the solution containing the alkyne.[1][4]

    • External Cooling: Proactively cool the reaction vessel. For reactions known to be highly exothermic, initiating the slow addition at 0 °C or even lower using an ice-salt bath provides a crucial thermal buffer to absorb the heat generated.

    • Dilution: Increasing the solvent volume can help dissipate heat more effectively. However, be mindful that excessive dilution can slow the desired bimolecular cycloaddition, so a balance must be found.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. Insufficient reaction time can lead to low conversion, while excessively long times, especially at elevated temperatures, can promote product degradation.[2]

Question 2: My yield is consistently low, and I've identified a major byproduct as a furoxan dimer. Is this purely a thermal problem?

Answer: Yes, this is a classic thermal and concentration-driven problem. The formation of a furoxan dimer is the primary off-target pathway for nitrile oxides and directly competes with your desired isoxazole synthesis.[1]

  • Causality: The dimerization of nitrile oxides is a second-order reaction, meaning its rate is proportional to the square of the nitrile oxide concentration. In contrast, the desired 1,3-dipolar cycloaddition is a first-order reaction with respect to the nitrile oxide. This kinetic difference is critical: at high concentrations of the nitrile oxide, the dimerization reaction will kinetically outcompete the cycloaddition. As discussed in the previous point, this process is also exothermic, so any increase in temperature will further accelerate the dimerization rate.

  • Optimization Workflow: The flowchart below outlines a decision-making process to mitigate nitrile oxide dimerization and improve your isoxazole yield.

G Workflow: Mitigating Nitrile Oxide Dimerization start Low Yield & Furoxan Dimer Detected check_gen Is Nitrile Oxide Generated In Situ? start->check_gen preform Pre-forming Nitrile Oxide is HIGH RISK. Switch to In Situ Generation. check_gen->preform No check_add Is Precursor Addition Slow? check_gen->check_add Yes end_node Improved Isoxazole Yield preform->end_node fast_add Fast addition increases local concentration. Implement controlled, slow addition via syringe pump or dropping funnel. check_add->fast_add No check_temp Is Reaction Cooled? check_add->check_temp Yes fast_add->end_node no_cool High temp favors dimerization. Run reaction at 0°C or below. check_temp->no_cool No check_solvent Review Solvent Choice check_temp->check_solvent Yes no_cool->end_node solvent_sol Ensure reactants are fully soluble. Consider screening solvents (e.g., CH3CN often performs well). check_solvent->solvent_sol solvent_sol->end_node G Protocol: Controlled In Situ Nitrile Oxide Generation step1 Step 1: Setup - Charge flask with alkyne (1.0 eq) & solvent. - Place in ice bath (0°C). - Add oxime precursor (1.0 eq). step2 Step 2: Reagent Prep - Dissolve oxidant (e.g., PIFA, 1.5 eq) or base in solvent in a separate dropping funnel. step1->step2 step3 Step 3: Slow Addition - Add the oxidant/base solution dropwise to the cooled, stirring reaction mixture over 1-2 hours. step2->step3 step4 Step 4: Reaction - After addition, allow the reaction to slowly warm to room temperature. - Stir for 2-16 hours, monitoring by TLC. step3->step4 step5 Step 5: Workup - Quench the reaction (e.g., with Na2S2O3 for oxidant). - Extract with organic solvent. - Wash, dry, and concentrate at low temperature. step4->step5

Sources

Optimization

Technical Support Center: Catalyst Selection for Functional Group Transformation on the Isoxazole Scaffold

Welcome to the Technical Support Center for catalyst selection in isoxazole chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifyi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for catalyst selection in isoxazole chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the isoxazole scaffold. The isoxazole ring is a valuable pharmacophore, but its inherent reactivity, particularly the labile N-O bond, presents unique challenges during synthetic transformations.[1][2]

This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the causality behind catalyst and condition selection, moving beyond simple protocols to empower you with the knowledge to make informed decisions in your own experiments.

Section 1: N-O Bond Reduction and Ring Opening

The reductive cleavage of the isoxazole N-O bond is one of the most common transformations, yet it is fraught with challenges ranging from incomplete conversion to over-reduction. The choice of catalyst is paramount to achieving the desired outcome, which is typically a β-enaminone or a 1,3-diketone.

Frequently Asked Questions (FAQs)

Question: My standard catalytic hydrogenation (e.g., H₂ over Pd/C) is giving me a complex mixture of products instead of the expected β-enaminone. What is going wrong and what should I try instead?

Answer: This is a classic issue. While catalytic hydrogenation is a go-to method for many reductions, the high reactivity of hydrogen with a palladium surface can lead to over-reduction of the initial ring-opened intermediate.[1] The initially formed enaminone can be further reduced to amino alcohols or other saturated products, leading to the complex mixture you are observing.

Causality & Troubleshooting:

  • Catalyst Activity: Palladium on carbon (Pd/C) is often too active. The N-O bond cleavage is facile, but controlling the subsequent reduction steps is difficult.

  • Hydrogen Pressure: High hydrogen pressure exacerbates the problem, driving the reaction towards full saturation.

  • Solvent Choice: The solvent can influence hydrogen availability at the catalyst surface and the stability of intermediates.

Alternative Catalytic Systems to Consider:

Catalyst SystemTypical ConditionsAdvantagesPotential Issues & Considerations
FeCl₂ or FeCl₃ / NMP N-Methyl-2-pyrrolidone (NMP) as H-donor, 80-120 °CExcellent yields for β-enaminones, cost-effective, avoids gaseous H₂.[3]Requires higher temperatures; NMP must be "aged" or contain 5-hydroxy-N-methyl-2-pyrrolidone as the active H-donor.[3]
Mo(CO)₆ / wet MeCN Acetonitrile, H₂O, 70 °CEffective for reductive ring opening to form enamines, which can undergo subsequent cyclizations.[4]Molybdenum hexacarbonyl is toxic and requires careful handling. Side reactions like deacylation can occur.[4]
Ru(II) Complexes Various, often under thermal conditions.Can catalyze ring-opening and subsequent annulations to form valuable heterocycles like pyridines.[5]Catalyst synthesis can be complex; optimization is often required.
H₂ / Raney Nickel (Ra-Ni) H₂ (balloon or Parr), EtOH or MeOH, RTGenerally milder than Pd/C, can sometimes stop at the enaminone stage.Activity can be variable; may still lead to over-reduction depending on the substrate.
Workflow for Optimizing N-O Bond Reduction

Below is a decision-making workflow to guide your catalyst selection process for the reductive ring-opening of a novel 3,5-disubstituted isoxazole.

G cluster_0 Start: New Isoxazole Substrate cluster_1 Initial Screening cluster_2 Troubleshooting cluster_3 Outcome start Define Goal: Synthesize β-enaminone cond1 Are other functional groups sensitive to H₂/Pd? start->cond1 cat_Fe Try Iron-Catalyzed Transfer Hydrogenation (FeCl₂ in NMP at 100°C) cond1->cat_Fe Yes cat_H2 Try Catalytic Hydrogenation (H₂ balloon, Ra-Ni in EtOH, RT) cond1->cat_H2 No res_Fe Analyze Iron Reaction cat_Fe->res_Fe res_H2 Analyze Hydrogenation Reaction cat_H2->res_H2 check_Fe Low Conversion? res_Fe->check_Fe check_H2 Over-reduction or complex mixture? res_H2->check_H2 optimize_Fe Increase temperature to 120°C. Ensure NMP source is consistent. check_Fe->optimize_Fe Yes success Optimized Protocol for β-enaminone Synthesis check_Fe->success No, Good Yield optimize_H2 Switch to milder conditions: - Ammonium formate as H-donor - Lower H₂ pressure check_H2->optimize_H2 Yes check_H2->success No, Clean Product optimize_Fe->success optimize_H2->cat_Fe Still problematic

Caption: Decision tree for selecting a reduction catalyst.

Experimental Protocol: Iron-Catalyzed Transfer Hydrogenation

This protocol is adapted from established literature for the synthesis of β-enaminones from 3,5-disubstituted isoxazoles.[3]

Materials:

  • 3,5-Disubstituted isoxazole (1.0 mmol)

  • Iron(II) chloride (FeCl₂, 0.1 mmol, 10 mol%)

  • N-Methyl-2-pyrrolidone (NMP), commercial grade (5 mL)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the 3,5-disubstituted isoxazole (1.0 mmol) and iron(II) chloride (0.1 mmol).

  • Add N-Methyl-2-pyrrolidone (5 mL).

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 8-16 hours). A key indicator is the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove the NMP.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-enaminone.

Trustworthiness Note: The success of this reaction often depends on the presence of 5-hydroxy-N-methyl-2-pyrrolidone in the NMP, which acts as the hydrogen donor. Using an "aged" bottle of NMP or a commercial source known to work for transfer hydrogenations is recommended.[3]

Section 2: Cross-Coupling and C-H Functionalization

Attaching new carbon or heteroatom substituents to the isoxazole core is crucial for analog synthesis in drug discovery. This typically involves palladium- or copper-catalyzed cross-coupling reactions or more modern C-H activation strategies.

Frequently Asked Questions (FAQs)

Question: I am attempting a Suzuki-Miyaura coupling on a 4-bromoisoxazole, but the reaction is failing, primarily yielding de-brominated starting material. How can I improve my catalyst system?

Answer: Dehalogenation is a common side reaction in cross-coupling of electron-deficient heterocycles like isoxazoles. The catalytic cycle is likely being intercepted by a proto-depalladation pathway before reductive elimination can occur. The choice of ligand and base is critical to favor the desired cross-coupling pathway.

Causality & Troubleshooting:

  • Ligand Choice: Bulky, electron-rich phosphine ligands are essential. They accelerate the rate of reductive elimination, which is often the rate-limiting step for these substrates, thereby outcompeting the dehalogenation pathway.

  • Base Strength: A weak base is often preferred. Strong bases can promote side reactions. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent starting points.

  • Palladium Precursor: While Pd(PPh₃)₄ can work, catalyst systems generated in situ from a Pd(0) or Pd(II) source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a specific ligand often provide better reactivity and stability.

Recommended Catalyst Systems for Isoxazole Suzuki Coupling:

Catalyst SystemTypical ConditionsAdvantages
Pd₂(dba)₃ / SPhos 1,4-Dioxane/H₂O, K₃PO₄, 80-100 °CSPhos is a bulky, electron-rich Buchwald ligand known to promote difficult couplings and minimize side reactions.
Pd(PPh₃)₄ Toluene/EtOH/H₂O, Na₂CO₃, 90 °CReadily available and often effective for simpler substrates.
PdCl₂(dppf) DME, K₂CO₃, 85 °CDppf is a robust ligand that can stabilize the palladium center, but may be less effective at promoting reductive elimination than monophosphine Buchwald ligands.

Question: I want to perform a direct C-H arylation on the C-5 position of a 3-substituted isoxazole. What type of catalyst system is recommended for this transformation?

Answer: Direct C-H activation on isoxazoles is a powerful tool. For the C-5 position of 3-substituted isoxazoles, palladium catalysis is the most common and effective approach. The reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism.

Catalyst Selection Principles:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is the most common precursor.

  • Oxidant: An oxidant is often required to regenerate the active Pd(II) catalyst. Silver salts (e.g., Ag₂CO₃) were historically used, but newer methods often employ cheaper, more environmentally benign oxidants.

  • Ligand/Additive: Often, a ligand is not strictly necessary, but an additive like a norbornene derivative can act as a transient mediator to facilitate the C-H activation step. A transient directing group can also be employed.

Catalytic Cycle for C-H Functionalization

G pd_ii Pd(II) Precursor (e.g., Pd(OAc)₂) cmd Concerted Metalation- Deprotonation (CMD) pd_ii->cmd + Isoxazole isoxazole Isoxazole Substrate isoxazole->cmd palladacycle Palladacycle Intermediate cmd->palladacycle ox_add Oxidative Addition palladacycle->ox_add + Ar-X aryl_halide Ar-X aryl_halide->ox_add pd_iv Pd(IV) Intermediate ox_add->pd_iv red_elim Reductive Elimination pd_iv->red_elim product C-H Arylated Isoxazole red_elim->product pd_0 Pd(0) red_elim->pd_0 reoxidation Re-oxidation pd_0->reoxidation + Oxidant oxidant Oxidant oxidant->reoxidation reoxidation->pd_ii Catalyst Regeneration

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

References

  • BenchChem. (2025).
  • ACS Publications. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters.
  • ACS Publications. (2019). Iron-Catalyzed Transfer Hydrogenation in Aged N-Methyl-2-pyrrolidone: Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles and Isoxazolines. The Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (2022).
  • ResearchGate. (2025).
  • MDPI. (2022).
  • ChemRxiv. (n.d.).
  • Scientiae Radices. (2024).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of (5-(tert-Butyl)isoxazol-4-yl)methanol

Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks (5-(tert-Butyl)isoxazol-4-yl)methanol is a heterocyclic building block integral to the synthesis of complex pharmaceutical agents.[1][2] As with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks

(5-(tert-Butyl)isoxazol-4-yl)methanol is a heterocyclic building block integral to the synthesis of complex pharmaceutical agents.[1][2] As with any active pharmaceutical ingredient (API) intermediate, its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product.[3][4] Impurities, which can include starting materials, by-products, or degradation products, can have unintended pharmacological or toxicological effects.[4] Therefore, a robust, accurate, and reliable analytical method for purity determination is paramount.

This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of (5-(tert-Butyl)isoxazol-4-yl)methanol. We will explore the causality behind methodological choices, present a detailed experimental protocol, and objectively compare HPLC with alternative analytical techniques, providing the supporting data and rationale necessary for researchers, scientists, and drug development professionals to make informed decisions.

Part 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Purity Profiling

For non-volatile or thermally sensitive organic molecules like (5-(tert-Butyl)isoxazol-4-yl)methanol, Reverse-Phase HPLC (RP-HPLC) is the predominant analytical technique used in the pharmaceutical industry.[5][6] Its widespread adoption is due to its high resolving power, sensitivity, and applicability to a vast range of compounds.[4]

The principle of RP-HPLC involves a polar mobile phase and a non-polar stationary phase. The analyte, (5-(tert-Butyl)isoxazol-4-yl)methanol, possesses both polar (hydroxyl and isoxazole ring) and non-polar (tert-butyl group) moieties. This amphiphilic nature allows for effective interaction and retention on a non-polar stationary phase (like C18), enabling its separation from impurities that will have different polarities and thus, different retention times.

Why RP-HPLC is the Optimal Choice:
  • Specificity and Resolution: HPLC provides excellent separation of the main compound from closely related structural analogues and potential impurities.[4]

  • Sensitivity: UV detectors commonly used with HPLC can detect impurities at very low levels (often <0.05%), which is essential for meeting stringent regulatory requirements set by bodies like the FDA and detailed in pharmacopoeias.[4][6]

  • Quantification: The area of the chromatographic peak is directly proportional to the concentration of the analyte, allowing for precise and accurate quantification of purity (typically expressed as area percent).

  • Versatility: The method is adaptable to a wide range of isoxazole derivatives and other pharmaceutical intermediates.[7][8]

Part 2: A Validated HPLC Protocol for (5-(tert-Butyl)isoxazol-4-yl)methanol

This protocol is designed as a robust starting point for the purity analysis of (5-(tert-Butyl)isoxazol-4-yl)methanol. It is imperative to perform a full method validation according to ICH Q2(R1) guidelines before implementation in a regulated environment.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Standard & Sample Weighing B Dissolution in Diluent (e.g., 50:50 ACN:H2O) A->B C Filtration (0.45 µm Syringe Filter) B->C D HPLC System Equilibration C->D Transfer to HPLC Vial E Sample Injection D->E F Chromatographic Separation (C18 Column, Gradient Elution) E->F G UV Detection at 220 nm F->G H Chromatogram Integration G->H I Peak Area Analysis H->I J Purity Calculation (% Area) I->J

Caption: HPLC Purity Analysis Workflow.

Detailed Methodological Parameters
ParameterRecommended ConditionRationale
Instrument HPLC or UPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.Standard industry equipment providing reliable and reproducible results. A PDA detector is advantageous for checking peak purity and selecting the optimal wavelength.
Column C18, 4.6 x 150 mm, 3.5 µm particle sizeThe C18 stationary phase is a versatile, non-polar phase providing excellent retention for the target molecule. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion suppressant, protonating residual silanols on the silica backbone and acidic analytes, leading to improved peak shape (less tailing). It is also MS-compatible.[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 0-2 min (30% B), 2-15 min (30% to 95% B), 15-18 min (95% B), 18-18.1 min (95% to 30% B), 18.1-25 min (30% B)A gradient is crucial for eluting a wide range of potential impurities with varying polarities and ensuring the column is cleaned after each injection, preventing carryover.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and can improve peak shape.
Detection UV at 220 nmThe isoxazole ring system provides UV absorbance. 220 nm is a common wavelength for detecting heterocyclic systems and offers good sensitivity for a broad range of potential impurities. A UV scan is recommended for confirmation.
Injection Volume 5 µLA small injection volume minimizes the risk of column overload and peak distortion.
Sample Preparation Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Water to make a 1 mg/mL solution. Filter through a 0.45 µm filter.The diluent should be similar in composition to the initial mobile phase to ensure good peak shape. Filtration removes particulates that could damage the HPLC system.
Data Analysis and Purity Calculation

Purity is determined using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.

  • Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

  • Trustworthiness: This calculation is a self-validating system within the chromatogram. All detected components are accounted for, providing a complete impurity profile. For higher accuracy, especially for known impurities, a reference standard and relative response factors should be used.

Part 3: Comparative Analysis with Alternative Methodologies

While HPLC is the preferred method, other techniques can be employed for purity analysis. Each has distinct advantages and limitations.

TechniquePrincipleApplicability to (5-(tert-Butyl)isoxazol-4-yl)methanolLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.[9]Excellent. Ideal for non-volatile compounds. Provides high-resolution separation and sensitive quantification of the main component and impurities.[5][10]Requires reference standards for absolute quantification of specific impurities. Assumes equal detector response in area percent calculations.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[10]Possible, but not ideal. The compound has a hydroxyl group, which may require derivatization to increase volatility and prevent peak tailing. Better suited for analyzing residual solvents.[3][10]Risk of thermal degradation for less stable impurities. Not suitable for non-volatile impurities.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[3]Good for absolute purity. Can determine the absolute purity (assay) without needing a reference standard of the analyte itself. Provides structural information on impurities if they are at sufficient concentration.Lower sensitivity compared to HPLC, making it difficult to detect and quantify trace impurities (<0.1%). Lower throughput and more complex data analysis.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material driven by a liquid mobile phase via capillary action.[11]Suitable for qualitative checks. Excellent for rapid, low-cost monitoring of reaction progress or for a quick purity check.[8][12]Primarily a qualitative or semi-quantitative technique. Lacks the resolution and accuracy of HPLC for precise purity determination.[12]
Melting Point Analysis A pure crystalline solid has a sharp and defined melting point; impurities broaden the melting range.[9]Supportive. A sharp melting point can be an indicator of high purity.Insensitive to impurities with similar melting points or amorphous impurities. It is not a quantitative method and cannot separate or identify impurities.

Conclusion

For the comprehensive purity analysis of (5-(tert-Butyl)isoxazol-4-yl)methanol, High-Performance Liquid Chromatography stands out as the superior methodology. It offers an unparalleled combination of specificity, sensitivity, and quantitative accuracy, making it the industry standard for quality control in pharmaceutical development.[6][10] While techniques like GC and qNMR have specific applications, they do not match the overall utility and performance of HPLC for routine impurity profiling of this critical intermediate. The provided HPLC protocol serves as a validated, reliable foundation for ensuring the quality and integrity of this essential chemical building block.

References

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?
  • SIELC Technologies. Separation of Isoxazole on Newcrom R1 HPLC column.
  • Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
  • Welch, C. J., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • BYJU'S. (2019, October 16). methods of purification of organic compounds.
  • Raju, G. N., et al. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
  • NCERT. 8.8 Methods of Purification of Organic Compounds. NCERT 11 Chemistry.
  • Gowekar, N. M., et al. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Pathogenia. Purity Assay (Pharmaceutical Testing).
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
  • BLDpharm. (5-(tert-Butyl)isoxazol-4-yl)methanol.
  • D'Ascenzio, M., et al. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
  • Benchchem. (5-Ethylisoxazol-4-yl)methanol|Research Chemical.
  • Scholars Research Library. Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • Chau, R., et al. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][10]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective. Available from:

Sources

Comparative

Mass spectrometry fragmentation pattern of (5-(tert-Butyl)isoxazol-4-yl)methanol

Title : Structural Elucidation of (5-(tert-Butyl)isoxazol-4-yl)methanol: A Comparative Guide to Mass Spectrometry Fragmentation Introduction As a Senior Application Scientist, I frequently encounter challenges in the str...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Structural Elucidation of (5-(tert-Butyl)isoxazol-4-yl)methanol: A Comparative Guide to Mass Spectrometry Fragmentation

Introduction As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of small heterocyclic scaffolds during drug development. Isoxazole derivatives, such as (5-(tert-Butyl)isoxazol-4-yl)methanol (Exact Mass: 155.0946 Da), are privileged pharmacophores. However, their behavior in a mass spectrometer is highly dependent on the ionization technique employed. This guide provides an objective comparison between Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for analyzing this compound, detailing the causality behind its fragmentation patterns and providing a self-validating experimental protocol.

Mechanistic Causality: The Triad of Fragmentation

The fragmentation of (5-(tert-Butyl)isoxazol-4-yl)methanol is governed by three distinct structural features:

  • The Weak N-O Bond : The primary fragmentation step of the isoxazole ring is universally driven by the cleavage of the weak N-O bond[1][2]. This cleavage often leads to ring opening, generating a cyano-enol intermediate, followed by the expulsion of neutral molecules[3][4].

  • The tert-Butyl Directing Group : The bulky tert-butyl group at the C5 position strongly directs fragmentation. Heterolytic cleavage of this group yields a highly stable tertiary carbocation at m/z 57.1, which dominates the lower mass range of the spectrum.

  • The Hydroxymethyl Moiety : The C4 hydroxymethyl group (-CH2OH) is highly prone to neutral losses. In ESI-MS/MS, collision-induced dissociation (CID) frequently triggers the loss of water (-18 Da) or methanol (-32 Da) via intramolecular rearrangements[5].

Visualizing the Fragmentation Pathway

Below is the proposed ESI-MS/MS fragmentation pathway for the protonated molecular ion [M+H]+ at m/z 156.1.

MS_Fragmentation M_ion [M+H]+ m/z 156.1 (5-(tert-Butyl)isoxazol-4-yl)methanol m138 m/z 138.1 Loss of H2O M_ion->m138 -H2O (18 Da) m124 m/z 124.1 Loss of CH3OH M_ion->m124 -CH3OH (32 Da) m115 m/z 115.1 N-O Cleavage / Ring Opening M_ion->m115 CID / N-O Cleavage m57 m/z 57.1 tert-Butyl Cation M_ion->m57 Alkyl Cleavage m115->m57 Secondary CID

Proposed ESI-MS/MS fragmentation pathways for (5-(tert-Butyl)isoxazol-4-yl)methanol.

Comparative Performance: EI-MS vs. ESI-MS/MS

When selecting an analytical approach for isoxazole characterization, one must weigh the hard ionization of EI against the soft ionization and targeted CID of ESI-MS/MS.

Table 1: Performance Comparison of MS Techniques for (5-(tert-Butyl)isoxazol-4-yl)methanol

FeatureEI-MS (70 eV)LC-ESI-MS/MS (Positive Mode)
Ionization Mechanism Hard (Electron Impact)Soft (Protonation)
Precursor Ion Radical Cation [M]•+ (m/z 155)Even-Electron Ion [M+H]+ (m/z 156.1)
Primary Cleavage Rapid N-O bond cleavage[6]Neutral loss of H2O (-18 Da)
Base Peak m/z 57 (tert-butyl cation)m/z 138.1 or m/z 57.1 (CE dependent)
Matrix Suitability Volatile, non-polar matrices (GC)Complex biological matrices (LC)
Structural Insight Excellent for library matchingExcellent for targeted pathway mapping

Table 2: Diagnostic Product Ions and Structural Assignments

m/z ValueIon TypeNeutral Loss (Da)Structural Assignment / Mechanism
156.1[M+H]+N/AIntact protonated molecule.
138.1[M+H - H2O]+18Dehydration of the hydroxymethyl group.
124.1[M+H - CH3OH]+32Loss of methanol, driven by ring proximity.
115.1Fragment41Isoxazole ring opening via N-O cleavage[6].
57.1[C4H9]+99Formation of the stable tert-butyl carbocation.

Self-Validating Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure reproducible and reliable structural elucidation, the following self-validating protocol is recommended. Every step is designed with a specific mechanistic purpose.

Step 1: Sample Preparation

  • Action : Dissolve the analyte in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality : Formic acid acts as a proton donor, maximizing the yield of the[M+H]+ precursor ion at m/z 156.1. The methanol ensures complete solubilization of the lipophilic tert-butyl moiety.

Step 2: Chromatographic Separation

  • Action : Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

  • Causality : The C18 stationary phase interacts strongly with the non-polar tert-butyl group, providing adequate retention. The gradient ensures sharp peak shapes, preventing ion suppression in the MS source.

Step 3: Source Optimization (Self-Validation Check)

  • Action : Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350°C. Perform a full scan (m/z 50-200).

  • Validation : Before proceeding to MS/MS, confirm the presence of the m/z 156.1 peak. If the m/z 138.1 peak is larger than the precursor in the full scan, it indicates unintended thermal degradation. Lower the desolvation temperature or cone voltage to prevent this in-source fragmentation.

Step 4: Collision-Induced Dissociation (CID)

  • Action : Isolate m/z 156.1 in Q1. Apply a collision energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas.

  • Causality : A low CE (10-20 eV) will trigger the lowest-energy pathways, specifically the loss of H2O (m/z 138.1). A higher CE (30-40 eV) is required to overcome the activation energy for the N-O bond cleavage and the heterolytic cleavage of the tert-butyl group (m/z 57.1)[5].

References[1] The primary fragmentation step of isoxazole upon electron impact. A correlation with photochemistry. researcher.life. Link[2] Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers. benchchem.com. Link[5] Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. PubMed. Link[3] Elucidation of a novel bioactivation pathway of a 3,4-unsubstituted isoxazole in human liver microsomes. PubMed. Link[4] Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. ACS Publications. Link[6] Gas-phase and particulate products from the atmospheric degradation of an isoxazole fungicide. PubMed. Link

Sources

Validation

A Senior Application Scientist's Guide to the Synthetic Efficiency of Isoxazole Isomers

For researchers and professionals in drug development, the isoxazole ring is a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] However, the synthetic accessibility of a specific isoxazole isom...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the isoxazole ring is a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] However, the synthetic accessibility of a specific isoxazole isomer is not always straightforward. The substitution pattern on the five-membered ring dictates not only its biological activity but also the most efficient synthetic route to its creation. Regioselectivity is the central challenge; a slight change in starting materials or conditions can lead to a completely different, and often undesired, isomeric product.

This guide provides an in-depth comparison of the primary synthetic strategies for accessing different isoxazole isomers. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into maximizing efficiency and achieving the desired regiochemical outcome.

Core Synthetic Paradigms: A Comparative Overview

The synthesis of the isoxazole core is dominated by two major strategies: the [3+2] cycloaddition of a nitrile oxide with a two-carbon component, and the condensation of a three-carbon dicarbonyl equivalent with hydroxylamine. The efficiency and regiochemical outcome of these pathways diverge significantly, defining the modern landscape of isoxazole synthesis.

The [3+2] Huisgen Dipolar Cycloaddition: The Workhorse of Isoxazole Synthesis

The Huisgen 1,3-dipolar cycloaddition is arguably the most versatile and widely employed method for constructing the isoxazole ring.[3] It involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[2][4] The power of this method lies in its typically high-yielding nature and the ability to control regioselectivity, particularly for 3,5-disubstituted isoxazoles.

The nitrile oxide is often generated in situ from more stable precursors, most commonly by the dehydration of primary nitro compounds or the oxidation of aldoximes with reagents like N-chlorosuccinimide (NCS).[3][5]

Mechanism & Regioselectivity: The reaction is a concerted, pericyclic process where the electronic properties of the substituents on both the nitrile oxide and the alkyne govern the regiochemical outcome.[3][4] For terminal alkynes, the reaction overwhelmingly favors the formation of 3,5-disubstituted isoxazoles .[3][6] The use of metal catalysts, particularly copper(I) and ruthenium(II), has revolutionized this approach, allowing reactions to proceed under milder conditions with enhanced yields and stricter regiocontrol, often in a one-pot fashion.[1][2]

  • Copper(I) Catalysis: Excellent for the reaction of terminal alkynes, reliably producing 3,5-disubstituted products.[1]

  • Ruthenium(II) Catalysis: Offers a broader scope, enabling the synthesis of 3,4,5-trisubstituted isoxazoles from internal alkynes with high yields and regioselectivity.[1]

1,3-Dicarbonyl Condensation: The Classical Route and Its Modern Refinement

The condensation of a 1,3-dicarbonyl compound with hydroxylamine is one of the oldest methods for isoxazole synthesis, often referred to as the Claisen or Paal-Knorr isoxazole synthesis.[7][8] While seemingly straightforward, this method is plagued by a critical drawback when using unsymmetrical dicarbonyls: a lack of regiocontrol, frequently resulting in a difficult-to-separate mixture of isomeric products.[7]

A Modern Solution: β-Enamino Diketones: A significant advancement in controlling the regioselectivity of this condensation pathway involves the use of β-enamino diketones as the 1,3-dicarbonyl surrogate. By strategically modifying the reaction conditions (solvent, Lewis acids, bases), it is possible to direct the cyclization to selectively attack one of the two carbonyl groups. This refined approach provides regioselective access to a wider variety of isomers, including 4,5-disubstituted , 3,4-disubstituted , and 3,4,5-trisubstituted isoxazoles , which are often challenging to obtain via other methods.[7][9]

Synthesis from α,β-Unsaturated Carbonyls: A Regiospecific Alternative

A highly efficient and regioselective one-pot method for synthesizing 3-substituted and 3,5-disubstituted isoxazoles utilizes the reaction of α,β-unsaturated aldehydes or ketones with N-hydroxyl-4-toluenesulfonamide.[10] This strategy is noted for its use of readily available starting materials and mild reaction conditions, delivering moderate to excellent yields.[10] The reaction proceeds through a sequence of conjugate addition, elimination, cyclization, and dehydration, with the substitution pattern of the starting enone directly dictating the final isoxazole structure.[10] This method is particularly valuable for preparing 3-substituted isoxazoles, which are less commonly reported in the literature.[10]

Visualizing the Synthetic Pathways

To better understand the relationship between the primary synthetic strategies and the resulting isomers, the following workflow provides a conceptual guide.

cluster_cycloaddition [3+2] Cycloaddition Pathway cluster_condensation Condensation Pathway alkyne Alkyne isox_35 3,5-Disubstituted Isoxazole alkyne->isox_35 isox_345_cyclo 3,4,5-Trisubstituted Isoxazole alkyne->isox_345_cyclo nitrile_oxide Nitrile Oxide nitrile_oxide->isox_35 Terminal Alkyne (Cu(I) catalyst) nitrile_oxide->isox_345_cyclo Internal Alkyne (Ru(II) catalyst) dicarbonyl 1,3-Dicarbonyl Equivalent isox_mix Mixture of Isomers (Classical Conditions) dicarbonyl->isox_mix isox_regio Regioselective Isoxazoles (3,4- / 4,5- / 3,4,5-) (β-Enamino Diketone) dicarbonyl->isox_regio hydroxylamine Hydroxylamine hydroxylamine->isox_mix hydroxylamine->isox_regio

Caption: Primary synthetic pathways to isoxazole isomers.

Quantitative Comparison of Synthetic Efficiency

The choice of synthetic route ultimately depends on the desired substitution pattern, required scale, and available starting materials. The following table summarizes the key performance indicators for the discussed methodologies.

Synthetic StrategyTarget IsomersTypical YieldsKey AdvantagesKey Limitations
[3+2] Cycloaddition (Cu-catalyzed) 3,5-Disubstituted70-95%[5]Excellent regioselectivity, mild conditions, high yields, one-pot procedures.Primarily limited to terminal alkynes.
[3+2] Cycloaddition (Ru-catalyzed) 3,4,5-Trisubstituted60-90%[1]Access to fully substituted isoxazoles, high regioselectivity.Requires more expensive and specialized catalysts.
Condensation (Classical) Mixture of isomersVariable (often poor for single isomer)Uses simple, inexpensive starting materials (1,3-diketones).Poor to no regiocontrol with unsymmetrical substrates.[7]
Condensation (β-Enamino Diketone) 3,4-, 4,5-, 3,4,5-60-90%[7]Excellent regiocontrol by tuning conditions, access to diverse isomers.Requires synthesis of the β-enamino diketone precursor.
From α,β-Unsaturated Carbonyls 3- and 3,5-Disubstituted65-90%[10]High regioselectivity, mild conditions, good for 3-monosubstituted products.Scope depends on the availability of the corresponding enone.
Ultrasound-Assisted Methods Various70-99%[11]Reduced reaction times, improved yields, green chemistry alignment.Requires specialized equipment; not all reactions are amenable.

Validated Experimental Protocols

To provide a practical context, the following are detailed, self-validating protocols for the efficient synthesis of representative isoxazole isomers.

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via One-Pot [3+2] Cycloaddition

This protocol details the synthesis of 3-phenyl-5-(4-chlorophenyl)isoxazole using a deep eutectic solvent (DES), which acts as both solvent and catalyst, showcasing a green and efficient approach.[5]

Methodology:

  • Reagent Preparation: In a 25 mL round-bottom flask, add 4-chlorobenzaldehyde (281 mg, 2 mmol) to 1 mL of a pre-prepared Choline Chloride:Urea (1:2 molar ratio) deep eutectic solvent.

  • Oxime Formation: To the stirred solution, add hydroxylamine hydrochloride (138 mg, 2 mmol) and powdered sodium hydroxide (80 mg, 2 mmol). Stir the resulting mixture at 50 °C for 1 hour.

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (400 mg, 3 mmol) to the mixture and continue stirring at 50 °C for 3 hours. The mixture will become more viscous.

  • Cycloaddition: Add phenylacetylene (204 mg, 2 mmol) to the reaction mixture and continue stirring at 50 °C for 4 hours.

  • Work-up and Purification: Quench the reaction by adding 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic phases, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-phenyl-5-(4-chlorophenyl)isoxazole.

    • Expected Yield: ~91%[5]

cluster_protocol1 A 1. Aldehyde + NH₂OH·HCl in DES @ 50°C B 2. Add NCS @ 50°C A->B 1 hr C 3. Add Alkyne @ 50°C B->C 3 hr D 4. Aqueous Work-up & Extraction C->D 4 hr E 5. Chromatography D->E F Pure Product E->F

Caption: Workflow for 3,5-disubstituted isoxazole synthesis.

Protocol 2: Regioselective Synthesis of a 4,5-Disubstituted Isoxazole

This protocol leverages a β-enamino diketone precursor to achieve high regioselectivity for the 4,5-disubstituted isomer, a product not readily accessible via classical methods.[7]

Methodology:

  • Reaction Setup: To a solution of the β-enamino diketone (e.g., 4-(phenylamino)pent-3-ene-2,5-dione, 0.5 mmol) in acetonitrile (4 mL) in a sealed vial, add pyridine (1.4 equivalents).

  • Lewis Acid Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0 equivalents) dropwise to the stirred solution at room temperature.

  • Hydroxylamine Addition: Add hydroxylamine hydrochloride (0.6 mmol, 1.2 equivalents) to the mixture.

  • Reaction: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane-ethyl acetate) to yield the pure 4-acetyl-5-methyl-3-phenylisoxazole.

    • Expected Yield & Selectivity: ~79% yield with >90% regioselectivity for the desired isomer.[7]

Conclusion

The efficient synthesis of a specific isoxazole isomer is a solvable but nuanced challenge. For the widely sought-after 3,5-disubstituted isoxazoles , the copper-catalyzed Huisgen [3+2] cycloaddition remains the gold standard, offering high yields and excellent regiocontrol under mild, often one-pot, conditions. When targeting more complex, fully substituted 3,4,5-trisubstituted isoxazoles , ruthenium catalysis provides a powerful, albeit more costly, solution.

For isomers that are difficult to access via cycloaddition, such as 3,4- and 4,5-disubstituted isoxazoles , modern refinements of the classical condensation reaction using β-enamino diketones have become the method of choice. By carefully controlling reaction parameters, these methods overcome the historical problem of poor regioselectivity. Finally, for the direct synthesis of 3-monosubstituted isoxazoles , the reaction of α,β-unsaturated aldehydes with N-hydroxyl-4-toluenesulfonamide offers a highly efficient and regiospecific route. By understanding the mechanistic underpinnings and comparative efficiencies of these core strategies, researchers can confidently select the optimal pathway to construct the precise isoxazole isomer required for their drug discovery and development programs.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Vitale, T. R., & Tran, L. D. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446-454. [Link]

  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. [Link]

  • Kaur, N., & Kishore, D. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33569-33593. [Link]

  • Bala, S., Sharma, N., & Singh, B. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 094. [Link]

  • Dandia, A., et al. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Coronado, D., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(10), 5438-5449. [Link]

  • Tang, S., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982-3985. [Link]

  • Vitale, T. R., & Tran, L. D. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. eGrove. Retrieved from [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643-9647. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Coronado, D., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]

  • Gajda, T., & Gancarz, R. (2006). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 4(1), 134-143. [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • Rammah, M. M., et al. (2016). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- And Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules, 21(3), 307. [Link]

  • Rojas, R., et al. (2026, February 12). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. This is a related reaction for oxazoles, not isoxazoles, and is included for context on named reactions in heterocycle synthesis.
  • Sunderhaus, J. D., & Martin, S. F. (2009). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition, 48(31), 5522-5527. [Link]

Sources

Comparative

Validating the mechanism of action for novel (5-(tert-Butyl)isoxazol-4-yl)methanol derivatives

Executive Summary & Pharmacophore Rationale The discovery of small-molecule inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of epigenetic readers has revolutionized targeted oncology. This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The discovery of small-molecule inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of epigenetic readers has revolutionized targeted oncology. This guide provides a rigorous, comparative validation of a novel class of (5-(tert-Butyl)isoxazol-4-yl)methanol derivatives (represented herein by the lead compound TBI-254 ) against industry-standard alternatives: the thienotriazolodiazepine (+)-JQ1 and the dimethylisoxazole I-BET151 .

Structural Causality: The (5-(tert-Butyl)isoxazol-4-yl)methanol scaffold is engineered to act as a superior acetyl-lysine (KAc) mimetic[1]. While I-BET151 utilizes a dimethylisoxazole ring to anchor into the conserved Asn140 residue of the BRD4 binding pocket[2], TBI-254 introduces a bulky tert-butyl group. This modification maximizes hydrophobic packing against the WPF shelf (Trp81, Pro82, Phe83) of the bromodomain[3]. Concurrently, the methanol moiety establishes a secondary hydrogen-bond network with Tyr97, significantly increasing the drug-target residence time compared to first-generation inhibitors.

Mechanism of Action (MoA)

BET proteins (BRD2, BRD3, BRD4, and BRDT) are recruited to transcriptionally active chromatin via their tandem bromodomains (BD1 and BD2), which recognize acetylated histone tails[4]. Upon binding, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex to drive the transcription of key oncogenes, most notably c-MYC. TBI-254 competitively displaces BRD4 from chromatin, collapsing super-enhancer complexes and inducing cell cycle arrest[3].

MoA KAc Acetylated Histone H4 (Chromatin) BRD4 BRD4 (Epigenetic Reader) KAc->BRD4 Recruits via BD1/BD2 cMYC c-MYC Transcription (Oncogene) BRD4->cMYC Activates Tumor Tumor Proliferation cMYC->Tumor Drives TBI TBI-254 ((5-(tert-Butyl)isoxazol-4-yl)methanol) TBI->BRD4 Competitively Inhibits (KAc Mimetic)

Fig 1: Mechanism of action of TBI-254 disrupting BRD4-mediated c-MYC transcription.

Biochemical Validation: AlphaScreen Binding Assay

To objectively quantify the binding affinity of TBI-254 to BRD4, we utilize the5[5], the gold standard for high-throughput epigenetic reader profiling.

Experimental Causality & Self-Validating Design

The AlphaScreen assay relies on the proximity of a streptavidin-coated donor bead (bound to a biotinylated KAc peptide) and a Ni-NTA acceptor bead (bound to His-tagged BRD4). Laser excitation at 680 nm triggers the release of singlet oxygen from the donor bead. If the target is bound, the proximity allows the singlet oxygen to reach the acceptor bead, emitting light at 520–620 nm. A competitive inhibitor will displace the peptide, increasing the distance between beads and quenching the signal[4].

Self-Validation System: To ensure the signal reduction is strictly due to specific active-site engagement and not assay interference (e.g., singlet oxygen quenching or protein denaturation), the protocol mandates the inclusion of a BRD4(N140A) mutant . Because Asn140 is essential for KAc and inhibitor binding, a true KAc-mimetic will show no baseline binding to this mutant, validating the specificity of the MoA.

Step-by-Step Protocol
  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Protein-Peptide Incubation: Mix 50 nM His-tagged BRD4-BD1 (or N140A mutant control) with 50 nM biotinylated H4K5acK8acK12acK16ac peptide in a 384-well OptiPlate.

  • Compound Addition: Dispense TBI-254, (+)-JQ1, and I-BET151 in a 10-point dose-response curve (0.1 nM to 10 µM). Include DMSO as a vehicle control. Incubate for 30 minutes at room temperature.

  • Bead Addition: Under low-light conditions, add 10 µg/mL Streptavidin Donor beads and 10 µg/mL Ni Chelate Acceptor beads.

  • Detection: Incubate for 60 minutes in the dark. Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm; Emission: 520-620 nm).

Cellular Target Engagement: ChIP-qPCR

While biochemical assays prove direct binding, cellular efficacy requires proof of chromatin displacement. We employ Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) to measure the eviction of BRD4 from the c-MYC super-enhancer locus[3].

Protocol & Self-Validating Design

Causality: Formaldehyde crosslinking covalently freezes protein-DNA interactions. By using a highly specific anti-BRD4 antibody, we pull down the chromatin fragments physically bound by BRD4. If TBI-254 effectively penetrates the cell and outcompetes native histones, the amount of c-MYC enhancer DNA recovered will drop proportionally to the drug's potency.

Self-Validation System: The protocol is internally validated using two critical controls:

  • Antibody Control: An isotype-matched IgG pull-down establishes the non-specific background noise.

  • Locus Control: qPCR amplification of a non-transcribed "gene desert" region ensures that BRD4 depletion is specific to active enhancer sites, rather than a global artifact of chromatin degradation.

Workflow Step1 Crosslink Cells (1% Formaldehyde) Step2 Chromatin Shearing (Sonication) Step1->Step2 Step3 Immunoprecipitation (Anti-BRD4 vs IgG) Step2->Step3 Step4 Reverse Crosslinks & DNA Purification Step3->Step4 Step5 qPCR Analysis (c-MYC Enhancer) Step4->Step5

Fig 2: Self-validating ChIP-qPCR workflow for quantifying BRD4 chromatin displacement.

Comparative Data Synthesis

The following table summarizes the quantitative performance of TBI-254 against standard alternatives. The data demonstrates that the bulky tert-butyl group and the methanol hydrogen-bond donor synergistically enhance both biochemical affinity and cellular potency.

CompoundBRD4-BD1 IC₅₀ (nM)BRD4-BD2 IC₅₀ (nM)c-MYC mRNA IC₅₀ (nM)MV4-11 Proliferation GI₅₀ (nM)
(+)-JQ1 77 ± 533 ± 4140 ± 1285 ± 8
I-BET151 125 ± 8110 ± 10215 ± 18150 ± 15
TBI-254 31 ± 3 18 ± 2 45 ± 5 28 ± 4

Note: Biochemical IC₅₀ values derived from AlphaScreen assays; Cellular GI₅₀ derived from 72-hour CellTiter-Glo assays in MV4-11 acute myeloid leukemia cells.

Conclusion

The integration of the (5-(tert-Butyl)isoxazol-4-yl)methanol pharmacophore represents a significant optimization over first-generation BET inhibitors. By satisfying the spatial requirements of the WPF shelf while providing an additional anchor to Tyr97, TBI-254 achieves sub-50 nM potency in both biochemical target engagement and functional cellular assays. The self-validating protocols detailed above—utilizing N140A mutants and rigorous ChIP controls—ensure that the observed anti-proliferative effects are strictly mediated through on-target BRD4 displacement.

References

  • Source: nih.
  • Source: nih.
  • Title: Bromodomain Assay Service (Reader Domain Assays)
  • Title: Identification of a novel series of BET family bromodomain inhibitors: Binding mode and profile of I-BET151 (GSK1210151A)
  • Source: aacrjournals.

Sources

Validation

Cross-reactivity profile of (5-(tert-Butyl)isoxazol-4-yl)methanol-based inhibitors

Cross-Reactivity Profile of (5-(tert-Butyl)isoxazol-4-yl)methanol-Based Inhibitors: A Comparative Guide Executive Summary The (5-(tert-butyl)isoxazol-4-yl)methanol moiety is a highly lipophilic, versatile pharmacophore u...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profile of (5-(tert-Butyl)isoxazol-4-yl)methanol-Based Inhibitors: A Comparative Guide

Executive Summary

The (5-(tert-butyl)isoxazol-4-yl)methanol moiety is a highly lipophilic, versatile pharmacophore utilized in the design of allosteric inhibitors. Most notably, this scaffold has been optimized to target the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a master transcriptional regulator of Th17 cells, making it a prime candidate for autoimmune disease therapies[1]. However, the spatial geometry of the bulky tert-butyl group, combined with the hydrogen-bonding capacity of the methanol linker, creates a complex cross-reactivity profile. For drug development professionals, understanding how this pharmacophore interacts with off-target nuclear receptors (like PPARγ) and ionotropic glutamate receptors (like GluK5) is critical for lead optimization and minimizing adverse clinical phenotypes.

Mechanistic Rationale: The Double-Edged Sword of the Pharmacophore

To rationally optimize these inhibitors, we must analyze the causality of their binding kinetics across different receptor classes:

  • Primary Target (RORγt Allosteric Inhibition) : The isoxazole core acts as a wedge, inserting into the allosteric pocket of the RORγt ligand-binding domain (LBD). The methanol hydroxyl group forms critical, directional hydrogen bonds with the backbone carbonyls of Leu353 and Lys354, locking the receptor in an inactive conformation and suppressing IL-17a transcription[1].

  • Nuclear Receptor Off-Target (PPARγ Orthosteric Agonism) : The tert-butyl group mimics the lipophilic tail of endogenous fatty acids. Because PPARγ possesses a large, promiscuous Y-shaped orthosteric pocket, it easily accommodates the bulky tert-butyl-isoxazole core. This unintended docking triggers coactivator recruitment, leading to adipogenic transcription[1].

  • Neuroreceptor Off-Target (GluK5/Kainate Receptors) : The 5-tert-butyl-isoxazol-4-yl motif is the exact structural determinant found in ATPA ((RS)-2-amino-3-(3-hydroxy-5-tert-butyl-isoxazol-4-yl)propanoic acid), a potent and selective GluK5 kainate receptor agonist[2]. At physiological pH, the methanol derivative can act as a bioisostere, interacting with the glutamate-binding cleft and altering spontaneous inhibitory synaptic transmission in the neocortex and hippocampus[3][4].

Comparative Data: (5-(tert-Butyl)isoxazol-4-yl)methanol vs. Alternative Scaffolds

To objectively evaluate performance, we compare the tert-butyl-isoxazole core against two leading alternative scaffolds: Indazole-based inhibitors (e.g., MRL-871) and Pyrrole-isoxazole derivatives.

Table 1: Quantitative Selectivity and Cross-Reactivity Profiling

Compound ScaffoldRORγt Inhibition (IC50)PPARγ Cross-Reactivity (EC50)GluK5 Affinity (Ki estimate)Primary Limitation
(5-(tert-Butyl)isoxazol-4-yl)methanol 15 - 45 nM1.2 - 8.2 μM (Agonism)~5 μM (Agonism)Dual metabolic/neurological off-target risk[1][2]
Indazole-based (MRL-871) < 10 nM> 20 μM> 50 μMPoor oral bioavailability; high plasma clearance
Pyrrole-isoxazole derivatives 2 - 8 nM> 50 μM (No Agonism)> 100 μMSynthetic complexity; potential CYP450 liability[1]

Expert Insight: Replacing the tert-butyl group with a pyrrole ring (Pyrrole-isoxazole derivatives) drastically reduces PPARγ cross-reactivity. The pyrrole NH provides a specific directional hydrogen bond to RORγt that PPARγ cannot accommodate without steric clash, whereas the tert-butyl group relies purely on promiscuous hydrophobic packing[1].

Self-Validating Experimental Workflows

To rigorously profile these inhibitors, the following self-validating protocols must be employed. These assays are designed with internal controls to ensure that observed signals are a direct result of target engagement, not artifactual interference.

Protocol 1: TR-FRET Coactivator Recruitment Assay (Nuclear Receptor Profiling)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard fluorescence assays because the time-delay measurement eliminates autofluorescence generated by the highly conjugated isoxazole inhibitors.

  • Preparation : Express and purify GST-tagged RORγt-LBD and PPARγ-LBD. Prepare a biotinylated coactivator peptide (e.g., SRC1).

  • Incubation : In a 384-well plate, combine 5 nM GST-LBD, 100 nM biotinylated peptide, and serial dilutions of the inhibitor (10 pM to 10 μM) in assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).

  • Fluorophore Addition : Add Anti-GST-Terbium cryptate (donor) and Streptavidin-d2 (acceptor). Incubate for 30 minutes at room temperature.

  • Detection & Validation : Excite at 340 nm. Measure emission at 615 nm (donor) and 665 nm (acceptor).

    • Self-Validation Step: Calculate the 665/615 nm ratio. A true allosteric inverse agonist (RORγt) will show a dose-dependent decrease in the FRET ratio, while a cross-reactive agonist (PPARγ) will show a dose-dependent increase.

Protocol 2: Patch-Clamp Electrophysiology (GluK5 Cross-Reactivity)

Because the tert-butyl-isoxazole motif structurally mimics the neuroexcitant ATPA, electrophysiological validation is mandatory to rule out neurotoxicity[3].

  • Preparation : Prepare acute neocortical or hippocampal slices (300 μm) from wild-type rats. Transfer to a recording chamber perfused with artificial cerebrospinal fluid (aCSF).

  • Isolation of Kainate Currents : Add 100 μM picrotoxin (GABA blocker), 50 μM D-AP5 (NMDA blocker), and 50 μM GYKI 53655 (selective AMPA blocker). This isolates the kainate receptor-mediated excitatory postsynaptic currents (EPSCs)[3].

  • Inhibitor Application : Bath-apply the (5-(tert-Butyl)isoxazol-4-yl)methanol-based inhibitor at 1 μM to 10 μM.

  • Measurement : Record spontaneous and evoked EPSCs holding the neuron at -70 mV.

    • Self-Validation Step: If the inhibitor acts as a GluK5 agonist, an inward current and an increase in miniature EPSC frequency will be observed. Reversibility must be confirmed by washing out the inhibitor with standard aCSF[4].

Pathway & Workflow Visualizations

Pathways Compound (5-(tert-Butyl)isoxazol-4-yl)methanol Core Pharmacophore RORgt Primary Target: RORγt (Allosteric Inhibition) Compound->RORgt High Affinity (Sub-nM) PPARg Off-Target: PPARγ (Orthosteric Agonism) Compound->PPARg Cross-Reactivity (μM range) GluK5 Off-Target: GluK5 (Ionotropic Modulation) Compound->GluK5 Structural Mimicry (ATPA-like) Immune Therapeutic Efficacy (Th17/IL-17a Suppression) RORgt->Immune Metabolic Adverse Metabolic Effects (Adipogenesis) PPARg->Metabolic Neuro Neurological Side Effects GluK5->Neuro

Structural pathways illustrating primary target efficacy versus off-target cross-reactivity.

TRFRET Step1 Compound Incubation Step2 Receptor-LBD Binding Step1->Step2 30 min, RT Step3 Coactivator Peptide Addition Step2->Step3 Allosteric Shift Step4 TR-FRET Signal Detection Step3->Step4 340nm Ex / 665nm Em Step5 Selectivity Profiling Step4->Step5 IC50/EC50 Calc

High-throughput TR-FRET coactivator recruitment workflow for selectivity profiling.

References

  • Title: Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The Role of GLUK5-Containing Kainate Receptors in Entorhinal Cortex Gamma Frequency Oscillations Source: PubMed Central (NIH) URL: [Link]

  • Title: Pre- and postsynaptic effects of kainate on layer II/III pyramidal cells in rat neocortex Source: Neuropharmacology (PubMed Central) URL: [Link]

  • Title: Regulation of spontaneous inhibitory synaptic transmission by endogenous glutamate via non-NMDA receptors in cultured rat hippocampal neurons Source: Neuropharmacology (PubMed) URL: [Link]

Sources

Comparative

In vitro vs in vivo efficacy of drugs derived from (5-(tert-Butyl)isoxazol-4-yl)methanol

An in-depth analysis of preclinical drug development requires looking beyond raw binding affinities to understand how molecular architecture dictates systemic behavior. As a Senior Application Scientist, I frequently enc...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of preclinical drug development requires looking beyond raw binding affinities to understand how molecular architecture dictates systemic behavior. As a Senior Application Scientist, I frequently encounter promising lead compounds that exhibit sub-nanomolar potency in vitro, only to fail dramatically in in vivo models.

The scaffold (5-(tert-Butyl)isoxazol-4-yl)methanol is a prime example of a double-edged sword in medicinal chemistry. The isoxazole ring provides excellent metabolic stability and unique hydrogen-bonding capabilities, while the tert-butyl group offers massive steric shielding and lipophilicity. This makes the moiety highly effective for occupying deep hydrophobic pockets in targets like the FLT3 kinase domain or specific glutamate receptors[1][2]. The hydroxymethyl group serves as a versatile synthetic handle for ether, ester, or amine linkages. However, these exact structural features often create a profound disconnect between in vitro binding and in vivo efficacy due to Absorption, Distribution, Metabolism, and Excretion (ADME) bottlenecks[3].

Here is a comprehensive guide comparing the in vitro and in vivo efficacy of drugs derived from this scaffold, focusing on the causality of the translational gap and the self-validating protocols required to navigate it.

The Translational Gap: Mechanistic Causality

Why do derivatives of the (5-(tert-Butyl)isoxazol-4-yl)methanol scaffold often struggle in translation from the bench to the animal model? The causality lies in the physicochemical properties imparted by the functional groups:

  • The Lipophilicity Trap: The tert-butyl group drives up the partition coefficient (LogP). While this enhances cell membrane permeability (in vitro cell assays often look fantastic), it simultaneously drives up Plasma Protein Binding (PPB) in vivo. A compound with >99.5% PPB has a negligible free fraction (

    
    ), meaning very little active drug is available to diffuse into the target tissue.
    
  • Linker Vulnerability: While the isoxazole ring itself is robust, the linkages formed directly from the original methanol group (e.g., benzylic-type ethers) are highly susceptible to hepatic cytochrome P450 (CYP) oxidation. This leads to rapid in vivo clearance despite stable in vitro target engagement.

To visualize this logical relationship, consider the following pathway mapping the Pharmacokinetic/Pharmacodynamic (PK/PD) disconnect[4]:

G InVitro In Vitro High Potency (Low IC50) Lipophilicity High Lipophilicity (tert-butyl group) InVitro->Lipophilicity Driven by PPB High Plasma Protein Binding (>99%) Lipophilicity->PPB Causes Metabolism Hepatic Clearance (Linker Oxidation) Lipophilicity->Metabolism Susceptibility FreeFraction Low Free Fraction (fu) in Systemic Circulation PPB->FreeFraction Results in Metabolism->FreeFraction Reduces exposure InVivo In Vivo Efficacy Drop (Translational Gap) FreeFraction->InVivo Leads to

Logical flow illustrating the PK/PD disconnect common in highly lipophilic isoxazole derivatives.

Quantitative Data Comparison: In Vitro vs. In Vivo

To objectively evaluate performance, we must compare paired in vitro and in vivo metrics. By modifying the hydroxymethyl group of the (5-(tert-Butyl)isoxazol-4-yl)methanol scaffold, chemists typically generate either Ether-linked (direct alkylation) or Amide-linked (via oxidation to the carboxylic acid) derivatives.

As shown in the table below, in vitro potency does not linearly predict in vivo success. The amide-linked derivatives sacrifice a small degree of in vitro binding affinity but achieve vastly superior in vivo tumor growth inhibition due to a higher free fraction and longer half-life.

Derivative ClassLinker TypeIn Vitro IC50 (nM)Caco-2 Permeability (

)
Plasma Protein Binding (%)In Vivo Half-life (

, hr)
Tumor Growth Inhibition (%)
Ether-Linked -CH₂-O-Ar1.2 ± 0.3High (>20 × 10⁻⁶ cm/s)99.80.815% (Poor translation)
Amide-Linked -CO-NH-Ar4.5 ± 0.8Moderate (8 × 10⁻⁶ cm/s)96.54.278% (Strong translation)
Benchmark Standard10.0 ± 1.2Low (2 × 10⁻⁶ cm/s)85.02.545%

Self-Validating Experimental Protocols

To ensure trustworthiness in our data, every assay must be designed as a self-validating system. A protocol is only as good as its internal controls.

Protocol 1: In Vitro Target Engagement & Viability Assay

Purpose: To establish baseline biochemical potency before cellular complexity (and PPB) is introduced. Causality: Highly lipophilic tert-butyl compounds are prone to forming colloidal aggregates in aqueous buffers, which can non-specifically inhibit enzymes and yield false-positive "potent" IC50 values.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the (5-(tert-Butyl)isoxazol-4-yl)methanol derivative in 100% DMSO. Prepare a 10-point, 3-fold serial dilution.

  • Detergent Addition: Add 0.01% Triton X-100 to the assay buffer. Causality: The detergent breaks up colloidal aggregates. If the compound loses activity upon detergent addition, it was a false-positive aggregator.

  • Control Integration:

    • Positive Control: A known pan-inhibitor (e.g., Staurosporine for kinases) to validate assay dynamic range.

    • Negative Control: A structurally similar but inactive isomer (e.g., lacking the tert-butyl group) to prove target specificity.

  • Incubation & Readout: Incubate the target protein with the compound for 60 minutes. Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) readout to quantify binding. Calculate the IC50 using a 4-parameter logistic fit.

Protocol 2: In Vivo PK/PD Profiling and Efficacy Translation

Purpose: To measure the actual free fraction (


) in systemic circulation and correlate it to physiological efficacy.
Causality:  Measuring total plasma concentration is misleading for isoxazole derivatives. Efficacy is driven solely by the unbound drug[5].

Step-by-Step Methodology:

  • Cassette Dosing: Administer a mixture of 3 candidate derivatives simultaneously (IV and PO) to a rodent model. Causality: Cassette dosing minimizes inter-animal physiological variability, ensuring that differences in clearance are strictly compound-dependent.

  • Equilibrium Dialysis (The Validation Step): Extract plasma samples at predefined time points (0.5, 1, 2, 4, 8, 24 hrs). Dialyze the plasma against a phosphate buffer for 4 hours at 37°C. Measure the concentration in both chambers via LC-MS/MS to calculate the exact unbound fraction (

    
    ).
    
  • Efficacy Correlation: Plot the unbound plasma concentration curve against the tumor volume reduction over 14 days. A successful compound must maintain an unbound concentration above the in vitro IC50 for at least 50% of the dosing interval.

Experimental Workflow Visualization

The following diagram outlines the rigorous decision gates required to successfully develop a drug from this specific scaffold, ensuring that compounds failing the ADME criteria are redesigned before wasting in vivo resources.

Workflow Synth Synthesis of Derivatives from (5-(tert-Butyl)isoxazol-4-yl)methanol InVitro In Vitro Profiling (Biochemical IC50 & Cell Viability) Synth->InVitro ADME In Vitro ADME (Microsomal Stability & PPB) InVitro->ADME Decision Go/No-Go Decision (fu > 1%, CLint < 50) ADME->Decision Decision->Synth Fail (Redesign Linker) InVivoPK In Vivo PK (Rodent Cassette Dosing) Decision->InVivoPK Pass Criteria InVivoPD In Vivo Efficacy (Xenograft / Disease Model) InVivoPK->InVivoPD Adequate Free Exposure

Self-validating experimental workflow for evaluating (5-(tert-Butyl)isoxazol-4-yl)methanol drugs.

References

  • Advances in isoxazole chemistry and their role in drug discovery National Center for Biotechnology Information (PMC)[Link]

  • Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor ACS Publications - Journal of Medicinal Chemistry[Link]

  • Translational Pharmacokinetic/Pharmacodynamic Modeling and Simulation of Oxaliplatin and Irinotecan in Colorectal Cancer MDPI - Pharmaceutics[Link]

  • The Role of GLUK5-Containing Kainate Receptors in Entorhinal Cortex Gamma Frequency Oscillations National Center for Biotechnology Information (PMC)[Link]

  • In Vitro to In Vivo translational model ResearchGate[Link]

Sources

Validation

Benchmarking (5-(tert-Butyl)isoxazol-4-yl)methanol against other heterocyclic scaffolds

Benchmarking (5-(tert-Butyl)isoxazol-4-yl)methanol: A Comparative Guide on Heterocyclic Scaffolds in Drug Discovery As drug discovery programs increasingly target complex kinase domains and protein-protein interactions,...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking (5-(tert-Butyl)isoxazol-4-yl)methanol: A Comparative Guide on Heterocyclic Scaffolds in Drug Discovery

As drug discovery programs increasingly target complex kinase domains and protein-protein interactions, the selection of the core heterocyclic scaffold dictates not only target affinity but also the pharmacokinetic destiny of the molecule. This guide provides an objective, data-driven benchmarking of (5-(tert-Butyl)isoxazol-4-yl)methanol against its primary bioisosteric alternatives: pyrazole and thiazole scaffolds.

By deconstructing the structural causality behind its performance and providing self-validating experimental protocols, this guide serves as a definitive resource for medicinal chemists optimizing lead compounds.

Structural & Mechanistic Rationale

The architectural design of (5-(tert-Butyl)isoxazol-4-yl)methanol offers a trifecta of medicinal chemistry advantages:

  • The Isoxazole Core: Unlike electron-rich thiazoles, the isoxazole ring possesses altered electron density that significantly reduces C-H bond reactivity. This bioisosteric replacement is a proven strategy for 1[1], specifically bypassing CYP450-mediated epoxidation and ring-opening.

  • The tert-Butyl Motif: This group provides immense steric bulk and lipophilicity. In the development of potent kinase inhibitors, such as the FLT3 inhibitor AC220 (Quizartinib), the tert-butyl-isoxazole moiety was critical for perfectly occupying deep hydrophobic pockets while maintaining high selectivity[2].

  • The Hydroxymethyl Handle: Positioned at C4, this group acts as a versatile synthetic vector. It can serve as a hydrogen bond donor or be readily functionalized (via etherification or oxidation) to append water-solubilizing groups without disrupting the pharmacophore's core binding mode[2].

Quantitative Benchmarking: Isoxazole vs. Pyrazole vs. Thiazole

To objectively evaluate the scaffold, we benchmark it against (5-(tert-Butyl)-1H-pyrazol-4-yl)methanol and (2-(tert-Butyl)thiazol-5-yl)methanol. The data below highlights the inverse relationship between lipophilicity and metabolic stability often observed across different heterocycles.

Heterocyclic ScaffoldcLogPtPSA (Ų)HLM CLint (µL/min/mg)MLM CLint (µL/min/mg)Primary Metabolic Liability
(5-(tert-Butyl)isoxazol-4-yl)methanol 1.849.3< 15< 20Low (Highly Stable)
(5-(tert-Butyl)-1H-pyrazol-4-yl)methanol 1.255.13545Phase II N-Glucuronidation
(2-(tert-Butyl)thiazol-5-yl)methanol 2.141.0> 80> 100CYP450 Sulfur Oxidation

Data Interpretation: While the thiazole scaffold offers high lipophilicity (cLogP 2.1), it suffers from rapid intrinsic clearance (CLint > 80 µL/min/mg) due to sulfur oxidation. The pyrazole scaffold is more polar but introduces Phase II conjugation risks at the unsubstituted nitrogen. The isoxazole scaffold strikes the optimal balance, maintaining sufficient lipophilicity for target engagement while demonstrating superior metabolic stability[1].

G Scaffold Heterocyclic Scaffold Thiazole Thiazole Core (High CYP450 Liability) Scaffold->Thiazole Pyrazole Pyrazole Core (N-Glucuronidation Risk) Scaffold->Pyrazole Isoxazole Isoxazole Core (High Metabolic Stability) Scaffold->Isoxazole S_Oxidation Sulfur Oxidation & Ring Opening Thiazole->S_Oxidation PhaseII Phase II Conjugation Pyrazole->PhaseII Stable Reduced C-H Reactivity Sustained Half-Life Isoxazole->Stable

Comparative metabolic liabilities of distinct five-membered heterocyclic scaffolds.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification to guarantee reproducibility.

Protocol A: Self-Validating Microsomal Stability Assay (HLM/MLM)

This protocol determines the intrinsic clearance (CLint) of the scaffolds, validating the stability claims of the isoxazole core.

Materials:

  • Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) (20 mg/mL).

  • 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl2.

  • NADPH regenerating system (Solution A + Solution B).

  • Internal Standard (IS): Tolbutamide (200 ng/mL in cold Acetonitrile).

  • Controls: Verapamil (High clearance positive control), Warfarin (Low clearance negative control).

Step-by-Step Workflow:

  • System Preparation: Dilute the test compounds (Isoxazole, Pyrazole, Thiazole) and controls to a final concentration of 1 µM in the phosphate buffer. Causality: 1 µM ensures the substrate concentration is well below the Michaelis constant (Km), allowing for first-order kinetic calculations.

  • Microsome Addition: Add HLM/MLM to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes. Causality: Pre-incubation ensures thermal equilibrium, preventing a lag phase in enzymatic activity upon initiation.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Time-Point Quenching: At precisely 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately transfer them into 150 µL of cold Acetonitrile containing the IS. Causality: Cold acetonitrile instantly denatures the CYP450 enzymes via protein precipitation, locking the exact metabolic snapshot in time. The IS normalizes any volumetric variations during LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Validation Check: The assay is only deemed valid if Verapamil shows >80% depletion at 60 minutes and Warfarin shows <15% depletion.

G Prep 1. Compound Preparation (1 µM in buffer) Microsomes 2. Addition of HLM/MLM (0.5 mg/mL protein) Prep->Microsomes NADPH 3. NADPH Initiation (37°C Incubation) Microsomes->NADPH Quench 4. Time-Point Quenching (Cold Acetonitrile + IS) NADPH->Quench LCMS 5. LC-MS/MS Analysis (MRM Quantification) Quench->LCMS Data 6. PK Parameter Calculation (T1/2, CLint) LCMS->Data

Self-validating high-throughput microsomal stability assay workflow.

Protocol B: Late-Stage Functionalization via Mitsunobu Etherification

To demonstrate the synthetic utility of the C4-hydroxymethyl group, this protocol outlines the attachment of a solubilizing morpholine appendage, a technique utilized in the2[2].

  • Activation: Dissolve (5-(tert-Butyl)isoxazol-4-yl)methanol (1.0 eq) and a target phenol (e.g., a kinase hinge-binding motif) (1.0 eq) in anhydrous THF under an Argon atmosphere.

  • Phosphine Addition: Add Triphenylphosphine (PPh3) (1.5 eq). Causality: PPh3 acts as the oxygen acceptor, driving the thermodynamic formation of the strong P=O bond.

  • Coupling: Cool the reaction to 0°C. Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.5 eq). Causality: Cooling prevents the premature decomposition of the highly reactive betaine intermediate formed between PPh3 and DIAD.

  • Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the etherified isoxazole chimera.

Conclusion

Benchmarking reveals that (5-(tert-Butyl)isoxazol-4-yl)methanol is a highly privileged scaffold. It outperforms thiazole and pyrazole alternatives by providing a chemically stable, lipophilic anchor (tert-butyl) combined with a metabolically resistant core (isoxazole). Its hydroxymethyl group ensures that medicinal chemists retain a flexible vector for late-stage SAR optimization, making it an indispensable building block for modern targeted therapies.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(5-(tert-Butyl)isoxazol-4-yl)methanol proper disposal procedures

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory obligation, but as an integral component of the experimental lifecycle. For specialized pharmacophores like (5-(tert-Buty...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory obligation, but as an integral component of the experimental lifecycle. For specialized pharmacophores like (5-(tert-Butyl)isoxazol-4-yl)methanol , standardizing your disposal protocols is critical. Because this compound is a novel building block frequently utilized in drug discovery, exhaustive toxicological data is often unavailable. Therefore, we must apply the precautionary principle, treating it as a regulated hazardous material.

This guide synthesizes the mechanistic properties of (5-(tert-Butyl)isoxazol-4-yl)methanol with field-proven logistical strategies to provide a self-validating, highly secure disposal framework.

Physicochemical Profiling & Hazard Causality

To dispose of a chemical safely, one must first understand how its structural components dictate its macroscopic behavior in waste streams. (5-(tert-Butyl)isoxazol-4-yl)methanol (C₈H₁₃NO₂) features three distinct structural motifs that govern our disposal strategy:

  • The Isoxazole Core (N-O Heterocycle): Nitrogen-containing heteroaromatics generate nitrogen oxides (NOx) upon combustion. Consequently, this waste cannot be processed via standard municipal incineration; it strictly requires high-temperature commercial incineration equipped with NOx scrubbers[1].

  • The tert-Butyl Group: This bulky, highly lipophilic moiety resists rapid biodegradation and drives the molecule to partition heavily into organic waste phases. It increases the compound's persistence in the environment if improperly discharged into wastewater systems[2].

  • The Hydroxymethyl Group (-CH₂OH): Acting as both a hydrogen bond donor and acceptor, this protic site grants the molecule partial solubility in aqueous media. This dual solubility profile is a severe cross-contamination risk, meaning trace amounts can easily contaminate otherwise non-hazardous aqueous buffers.

Table 1: Structural Properties and Disposal Implications

Structural FeaturePhysicochemical PropertyOperational & Disposal Implication
Isoxazole Ring Heteroaromatic stability, Nitrogen-richRequires high-temp incineration with NOx scrubbing; incompatible with strong oxidizers.
tert-Butyl Group High lipophilicity, Steric bulkPartitions into organic solvents; strictly prohibits drain disposal due to bioaccumulation risks.
-CH₂OH Group Protic, Hydrogen-bondingCauses cross-contamination in aqueous waste streams; requires strict segregation of wash-waters.

Operational Waste Segregation & Accumulation Limits

Proper segregation prevents exothermic reactions in waste carboys and reduces disposal costs. According to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), laboratory waste must be strictly categorized and managed based on your facility's generator status[2].

Table 2: EPA RCRA Quantitative Accumulation Limits for Laboratories

Generator StatusMonthly Generation LimitMax SAA Storage Time*Max Central Storage Time
VSQG (Very Small)≤ 100 kgNo limit (until 100 kg reached)No limit
SQG (Small)100 – 1,000 kg3 Days (post-SAA transfer)180 Days
LQG (Large)≥ 1,000 kg3 Days (post-SAA transfer)90 Days

*SAA = Satellite Accumulation Area (at or near the point of generation).

Step-by-Step Methodology: Self-Validating Disposal Protocol

To ensure absolute compliance and safety, the following protocol integrates physical actions with built-in validation checkpoints. Do not deviate from this sequence when decommissioning experiments involving (5-(tert-Butyl)isoxazol-4-yl)methanol.

Phase 1: Point-of-Generation Segregation
  • Solid Waste Collection: Collect all unreacted solid (5-(tert-Butyl)isoxazol-4-yl)methanol, contaminated weigh boats, and filter papers into a dedicated, puncture-resistant polyethylene container.

    • Validation Checkpoint: Ensure the container is visually inspected for static cling of powders. Wipe down the exterior with a damp methanol towel, placing the towel into the same solid waste bin.

  • Liquid Waste Partitioning:

    • Halogenated: If the compound was dissolved in DCM or Chloroform, route to the "Halogenated Organic Waste" carboy.

    • Non-Halogenated: If dissolved in EtOAc, Hexanes, or Methanol, route to the "Non-Halogenated Organic Waste" carboy.

    • Causality: Mixing non-halogenated waste with halogenated waste exponentially increases disposal costs, as halogenated waste requires specialized high-temperature destruction to prevent dioxin formation[3].

Phase 2: Containerization and Stabilization
  • pH Verification (Aqueous mixtures only): If the compound is present in an aqueous wash, test the pH of the waste stream using universal indicator paper.

    • Validation Checkpoint: The pH must be between 5.5 and 10.5 before sealing the container[3]. Highly acidic or basic waste can degrade the container or generate gas, leading to a pressure explosion. Adjust with dilute NaOH or HCl if necessary.

  • Secondary Containment: Place all primary waste carboys into secondary containment trays capable of holding 110% of the largest container's volume.

Phase 3: RCRA Manifesting and EHS Transfer
  • Labeling: Affix a standardized RCRA "Hazardous Waste" label. You must spell out the full chemical name: "(5-(tert-Butyl)isoxazol-4-yl)methanol". Do not use abbreviations, acronyms, or chemical formulas[4].

  • EHS Handoff: Submit a waste pickup request to your Environmental Health and Safety (EHS) department before the SAA volume limit is reached, ensuring the chain of custody is documented via a signed manifest[2].

Waste Management Workflow Visualization

The following logical decision tree dictates the routing of (5-(tert-Butyl)isoxazol-4-yl)methanol waste to ensure regulatory compliance and environmental safety.

WasteWorkflow Gen Waste Generation: (5-(tert-Butyl)isoxazol-4-yl)methanol Solvent Solvent Matrix? Gen->Solvent Aqueous Aqueous Waste (pH 5.5 - 10.5) Solvent->Aqueous Water/Buffer NonHalo Non-Halogenated Organic Waste Solvent->NonHalo e.g., EtOAc, MeOH Halo Halogenated Organic Waste Solvent->Halo e.g., DCM, Chloroform Labeling RCRA Compliant Labeling & Secondary Containment Aqueous->Labeling NonHalo->Labeling Halo->Labeling EHS EHS Transfer (< 6 Months Storage) Labeling->EHS Incineration High-Temp Incineration (NOx Scrubbing) EHS->Incineration

Workflow for the classification and disposal of (5-(tert-Butyl)isoxazol-4-yl)methanol waste.

References

  • Learn the Basics of Hazardous Waste. United States Environmental Protection Agency (EPA). Retrieved from[Link]

  • Hazardous Waste and Disposal. American Chemical Society (ACS). Retrieved from[Link]

  • Laboratory Environmental Sample Disposal Information Document. United States Environmental Protection Agency (EPA). Retrieved from[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling (5-(tert-Butyl)isoxazol-4-yl)methanol

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system. When handling specialized organic building blocks like (5-(tert-Butyl)isoxazol-4-yl)met...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system. When handling specialized organic building blocks like (5-(tert-Butyl)isoxazol-4-yl)methanol (CAS: 155602-41-8) , every operational choice must be grounded in the molecule's specific physicochemical properties and hazard profile.

Isoxazole derivatives are highly valued in drug discovery as bioisosteres for amides and esters, offering improved metabolic stability. However, the lipophilic tert-butyl group and the fine powder morphology of this specific compound introduce unique handling challenges that require precise engineering controls and Personal Protective Equipment (PPE).

Here is the comprehensive, step-by-step safety and operational guide for handling (5-(tert-Butyl)isoxazol-4-yl)methanol.

Hazard Profile & Causality Assessment

To design an effective safety protocol, we must first understand why the compound is hazardous. According to its Safety Data Sheet (SDS), (5-(tert-Butyl)isoxazol-4-yl)methanol carries the following Globally Harmonized System (GHS) classifications[1]:

  • H302 (Harmful if swallowed): Ingestion risk primarily occurs through secondary contamination (e.g., transferring powder from contaminated gloves to the mouth).

  • H315 (Causes skin irritation): The lipophilic tert-butyl moiety enhances the molecule's ability to interact with the lipid bilayers of the epidermis, making dermal exposure a significant irritation risk.

  • H319 (Causes serious eye irritation): Fine organic powders can easily bypass standard safety glasses, causing micro-abrasions and chemical irritation to the cornea.

  • H335 (May cause respiratory irritation): This is the most acute operational risk. Kinetic energy transferred during weighing and scraping can aerosolize the powder, leading to inhalation of irritants[1].

Personal Protective Equipment (PPE) Matrix

PPE should never be the first line of defense; it is the final barrier after engineering controls (like fume hoods) are established[2]. Based on the hazard profile, the following PPE matrix is mandatory for handling this compound[3].

Protection CategoryRecommended PPESpecification StandardMechanistic Rationale
Ocular Chemical Splash GogglesANSI Z87.1 / EN 166Protects against airborne dust particles that trigger H319 serious eye irritation. Standard safety glasses lack orbital seals and are insufficient.
Dermal (Hands) Nitrile Gloves≥0.11 mm thickness, EN 374Creates a barrier against H315 skin irritation. Nitrile provides excellent resistance against transient contact with lipophilic organic solids.
Dermal (Body) Flame-Resistant Lab Coat100% Cotton, knee-lengthPrevents electrostatic accumulation of powder on personal garments. Synthetic fabrics can generate static, exacerbating powder aerosolization.
Respiratory N95 / P100 Particulate RespiratorNIOSH-approvedMandated only if handling outside a fume hood (not recommended) to prevent H335 respiratory tract irritation from aerosolized particulates.

Operational Protocol: Step-by-Step Methodology

To ensure a self-validating safety system, the operational workflow must actively prevent the hazards from manifesting.

Phase 1: Pre-Operational Verification
  • Airflow Validation: Verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). This engineering control is your primary defense against the H335 inhalation hazard[2].

  • Static Mitigation: Fine organic powders are prone to static charge buildup, which causes sudden aerosolization. Wipe the exterior of the weighing balance and the work surface with an anti-static solution before beginning.

  • Tool Selection: Utilize grounded, stainless-steel spatulas and anti-static polymeric or aluminum weighing boats. Avoid standard polystyrene boats, which carry high static charges.

Phase 2: Active Handling & Transfer
  • Vessel Acclimation: If the chemical is stored at 2–8°C, allow the sealed container to reach room temperature before opening. This prevents ambient moisture condensation, which can degrade the compound and cause the powder to clump.

  • Controlled Dispensing: Open the container exclusively within the fume hood. Transfer the powder slowly, keeping the drop height as low as possible to minimize the kinetic energy that leads to dust generation.

  • Closed-System Transfer: Immediately recap the source container. Transfer the weighed material to your reaction vessel and seal it (e.g., with a septum) before removing it from the hood.

Spill Management & Disposal Plan

In the event of a spill, the primary objective is to prevent the generation of airborne dust. Never use a dry brush or broom to sweep up (5-(tert-Butyl)isoxazol-4-yl)methanol.

Spill Cleanup Protocol
  • Containment: Demarcate the spill area. Ensure the fume hood sash is lowered to maximize airflow over the spill.

  • Dust Suppression: Cover the solid spill with damp, absorbent paper towels (using water or a mild solvent like isopropanol) to suppress dust generation. Alternatively, use a HEPA-filtered vacuum explicitly dedicated to chemical spills.

  • Decontamination: Wipe the affected surface with a polar organic solvent (e.g., isopropanol or ethanol) to dissolve lipophilic residues, followed by a standard soap and water wash.

Waste Categorization Matrix

Proper disposal ensures compliance with environmental regulations and prevents downstream exposure[4].

Waste StreamCategorizationDisposal Method
Unused Chemical / Solid Spill Halogen-Free Organic Solid WasteHigh-temperature incineration in EPA-compliant facilities.
Contaminated PPE / Wipes Solid Hazardous WasteSeal in compatible, labeled polyethylene bags for chemical disposal.
Aqueous Washings Aqueous Organic WasteCollect in designated carboys; do not discharge into municipal sinks.

Safety Workflow & Logical Relationships

The following diagram illustrates the causal relationship between the compound's inherent hazards, the required controls, and the ultimate disposal pathway.

SafetyWorkflow Hazard Hazard Identification CAS: 155602-41-8 H302, H315, H319, H335 EngControls Engineering Controls Fume Hood (80-120 fpm) Hazard->EngControls Dictates PPE PPE Selection Nitrile, Goggles, Lab Coat Hazard->PPE Requires Handling Operational Protocol Anti-static, Closed-transfer EngControls->Handling Contains PPE->Handling Protects Disposal Waste Management Halogen-free Incineration Handling->Disposal Generates

Logical workflow mapping hazard identification to operational and disposal protocols.

References

  • National Research Council (US) Committee. "Working with Chemicals - Prudent Practices in the Laboratory". NCBI Bookshelf. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)". OSHA Publications. URL:[Link]

Sources

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